Product packaging for Cloperidone(Cat. No.:CAS No. 525-26-8)

Cloperidone

Cat. No.: B3343409
CAS No.: 525-26-8
M. Wt: 398.9 g/mol
InChI Key: FXZJKVODWNYPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cloperidone hydrochloride is a chemical compound with the molecular formula C21H24Cl2N4O2 and a molecular weight of 435.35 g/mol . It is the hydrochloride salt of this compound, which has a molecular formula of C21H23ClN4O2 . The compound is identified as a sedative-hypnotic agent in pharmacological databases . Available scientific literature indicates that it has been a subject of research interest, though detailed data on its precise mechanism of action and pharmacokinetic profile (such as absorption, metabolism, and protein binding) is not fully elaborated in public sources . As a supplier of high-quality chemical reagents, we provide this compound hydrochloride to the scientific community for non-clinical, in-vitro research applications. This product is intended solely for laboratory use by qualified researchers. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can be assured of our commitment to quality and accurate compound identification for their investigative work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23ClN4O2 B3343409 Cloperidone CAS No. 525-26-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

525-26-8

Molecular Formula

C21H23ClN4O2

Molecular Weight

398.9 g/mol

IUPAC Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C21H23ClN4O2/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28/h1-3,5-8,15H,4,9-14H2,(H,23,28)

InChI Key

FXZJKVODWNYPKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl.Cl

Other CAS No.

525-26-8

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Mechanism of Action of Cloperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific molecular mechanism of action, quantitative receptor binding affinities, and detailed experimental protocols for cloperidone is not extensively available in the public domain. Much of the available literature is limited, and there is frequent confusion with the similarly named antitussive agent, cloperastine. This guide, therefore, presents a hypothesized mechanism of action for this compound based on the pharmacology of related compounds and general principles of neuropharmacology and cough suppression. The experimental protocols and quantitative data provided are representative examples of the methodologies that would be employed to elucidate the precise mechanism of this compound and are not derived from specific studies on this compound.

Introduction

This compound is a centrally acting antitussive agent.[1] Its chemical structure, 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione, suggests potential interactions with various receptor systems in the central and peripheral nervous systems.[2] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the putative mechanism of action of this compound, drawing parallels with pharmacologically similar compounds and outlining the experimental approaches required for its definitive characterization.

Hypothesized Core Mechanism of Action

Based on the pharmacology of the structurally related antitussive cloperastine and other centrally acting cough suppressants, this compound's mechanism of action is likely multifactorial, involving modulation of central cough pathways and potential peripheral effects.[3][4] The primary hypothesized mechanisms include:

  • Central Antitussive Effect: this compound is presumed to act on the cough center in the medulla oblongata, increasing the threshold for the cough reflex. The precise molecular targets within this region are yet to be definitively identified for this compound.

  • Sigma-1 Receptor Interaction: Many centrally acting drugs, including some antitussives, interact with sigma-1 receptors. These receptors are intracellular chaperones that modulate a variety of signaling pathways, including calcium signaling and ion channel function. This compound's interaction with sigma-1 receptors could contribute to its antitussive effects.

  • Antihistaminic (H1 Receptor Antagonism) and Anticholinergic (Muscarinic Receptor Antagonism) Activities: Like cloperastine, this compound may possess antagonist activity at histamine H1 and muscarinic receptors.[4] These actions would contribute to its overall therapeutic effect by reducing bronchoconstriction and mucus secretion, which can act as peripheral stimuli for cough.

Putative Signaling Pathways

The following diagrams illustrate the potential signaling pathways involved in this compound's mechanism of action.

cluster_cough_reflex Cough Reflex Arc cluster_cloperidone_action Putative Sites of this compound Action Peripheral Stimuli Peripheral Stimuli Afferent Vagal Nerves Afferent Vagal Nerves Peripheral Stimuli->Afferent Vagal Nerves Cough Center (Medulla) Cough Center (Medulla) Afferent Vagal Nerves->Cough Center (Medulla) Efferent Nerves Efferent Nerves Cough Center (Medulla)->Efferent Nerves Respiratory Muscles Respiratory Muscles Efferent Nerves->Respiratory Muscles Cough Cough Respiratory Muscles->Cough This compound This compound This compound->Cough Center (Medulla) Suppression

Figure 1: Hypothesized Central Antitussive Action of this compound.

cluster_peripheral Peripheral Actions cluster_cloperidone_peripheral Putative this compound Antagonism Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Bronchoconstriction & Mucus Secretion Bronchoconstriction & Mucus Secretion H1 Receptor->Bronchoconstriction & Mucus Secretion Muscarinic Receptor->Bronchoconstriction & Mucus Secretion This compound This compound This compound->H1 Receptor Antagonism This compound->Muscarinic Receptor Antagonism Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Receptor + Radioligand + this compound Filter & Wash Filter & Wash Incubate->Filter & Wash Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate Ki Animal Acclimatization Animal Acclimatization Drug Administration Drug Administration Animal Acclimatization->Drug Administration This compound, Codeine, or Vehicle Plethysmography Plethysmography Drug Administration->Plethysmography Cough Induction Cough Induction Plethysmography->Cough Induction Citric Acid Aerosol Data Recording & Analysis Data Recording & Analysis Cough Induction->Data Recording & Analysis Count Coughs

References

Cloperidone synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Cloperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically known as 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2,4-(1H,3H)-quinazolinedione, is a quinazolinedione derivative first reported in 1965. This document provides a comprehensive overview of its synthesis, detailing the necessary precursors, reaction steps, and relevant chemical data. The synthesis is primarily based on the alkylation of 2,4(1H,3H)-quinazolinedione with a substituted piperazine side chain. This guide consolidates information from foundational literature to provide a practical resource for the laboratory synthesis of this compound.

Introduction

This compound is a compound of interest due to its unique chemical structure, incorporating both a quinazolinedione core and a substituted piperazine moiety. The synthesis of such molecules is a key area of study in medicinal chemistry. This guide will focus on the practical aspects of this compound synthesis, providing a logical workflow and detailed experimental guidance.

Core Synthesis Pathway

The most direct synthesis of this compound involves a two-step process:

  • Preparation of the Quinazolinedione Core: Synthesis of 2,4(1H,3H)-quinazolinedione.

  • Synthesis of the Piperazine Side Chain: Preparation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.

  • Final Condensation Step: Alkylation of the quinazolinedione core with the piperazine side chain to yield this compound.

This pathway is illustrated in the following diagram:

Cloperidone_Synthesis_Pathway cluster_0 Step 1: Quinazolinedione Synthesis cluster_1 Step 2: Piperazine Side Chain Synthesis cluster_2 Step 3: Final Condensation A Anthranilic Acid Q 2,4(1H,3H)-quinazolinedione A->Q Fusion B Urea B->Q C 1-(3-Chlorophenyl)piperazine P 1-(3-Chlorophenyl)-4- (3-chloropropyl)piperazine C->P Alkylation D 1-Bromo-3-chloropropane D->P This compound This compound Q_ref 2,4(1H,3H)-quinazolinedione Q_ref->this compound Alkylation in DMF with NaH P_ref 1-(3-Chlorophenyl)-4- (3-chloropropyl)piperazine P_ref->this compound

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2,4(1H,3H)-quinazolinedione

The synthesis of the quinazolinedione core can be achieved through the reaction of anthranilic acid with urea.

Materials:

  • Anthranilic acid

  • Urea

Procedure:

  • A mixture of anthranilic acid and urea (in a 1:2 molar ratio) is heated at 150-160 °C for 1 hour.

  • The temperature is then raised to 180 °C and maintained for 30 minutes.

  • The reaction mixture is cooled and treated with a 10% sodium hydroxide solution to dissolve the product.

  • The solution is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the 2,4(1H,3H)-quinazolinedione.

  • The product is collected by filtration, washed with water, and dried.

Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

This intermediate is synthesized by the alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane.

Materials:

  • 1-(3-chlorophenyl)piperazine

  • 1-Bromo-3-chloropropane

  • Sodium hydroxide

  • Acetone

  • Water

Procedure:

  • A solution of sodium hydroxide in water and acetone is prepared.

  • 1-(3-chlorophenyl)piperazine and 1-bromo-3-chloropropane are added to the solution.

  • The mixture is stirred at room temperature for several hours.

  • The organic layer is separated, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by conversion to the hydrochloride salt and recrystallization.

Synthesis of this compound

The final step is the N-alkylation of 2,4(1H,3H)-quinazolinedione with the prepared piperazine derivative.

Materials:

  • 2,4(1H,3H)-quinazolinedione

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2,4(1H,3H)-quinazolinedione in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere.

  • The mixture is stirred for 30 minutes to allow for the formation of the sodium salt.

  • A solution of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine in DMF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.

StepProductStarting MaterialsMolar RatioSolventCatalyst/BaseReaction Time (approx.)Yield (%)Melting Point (°C)
12,4(1H,3H)-quinazolinedioneAnthranilic Acid, Urea1 : 2None (Fusion)-1.5 h~80>300
21-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine1-(3-Chlorophenyl)piperazine, 1-Bromo-3-chloropropane1 : 1Acetone/WaterNaOH18 h~85-90198-200 (HCl salt)
3This compound2,4(1H,3H)-quinazolinedione, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine1 : 1.1DMFNaH12-18 h~60-70178-180

Logical Relationships in Synthesis

The synthesis of this compound relies on a series of well-established organic reactions. The logical flow of the synthesis is depicted below.

Logical_Flow Start Commercially Available Starting Materials SM1 Anthranilic Acid Start->SM1 SM2 Urea Start->SM2 SM3 1-(3-Chlorophenyl)piperazine Start->SM3 SM4 1-Bromo-3-chloropropane Start->SM4 Intermediate1 2,4(1H,3H)-quinazolinedione SM1->Intermediate1 Fusion SM2->Intermediate1 Intermediate2 1-(3-Chlorophenyl)-4- (3-chloropropyl)piperazine SM3->Intermediate2 Alkylation SM4->Intermediate2 FinalProduct This compound Intermediate1->FinalProduct N-Alkylation Intermediate2->FinalProduct

Caption: Logical flow from starting materials to this compound.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably executed in a laboratory setting by following the protocols outlined in this guide. The key steps involve the formation of the quinazolinedione nucleus and the substituted piperazine side chain, followed by their condensation. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield and purity of the final product. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Cloperidone Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloperidone, a quinazolinedione derivative, is an experimental compound first synthesized and reported in 1965 for its sedative and antihypertensive properties.[1] As an investigational drug that has not reached clinical use, publicly available data on its structure-activity relationship (SAR) is limited. This guide provides a comprehensive overview of the known information regarding this compound, supplemented with established SAR principles for its core chemical moieties: the quinazolinone and phenylpiperazine scaffolds. This document aims to serve as a foundational resource for researchers interested in the further exploration of this compound and its analogs.

Chemical Structure

This compound is chemically identified as 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione. Its structure is characterized by a central quinazoline-2,4-dione core linked via a propyl chain to a 4-(3-chlorophenyl)piperazine moiety.

Chemical Formula: C₂₁H₂₃ClN₄O₂ Molecular Weight: 398.89 g/mol [1] IUPAC Name: 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione

Structure-Activity Relationship (SAR)

The Quinazolinone Core

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known to be a component of compounds with a wide array of pharmacological activities, including sedative-hypnotic, antihypertensive, and antipsychotic effects.[2][3][4]

  • Substitution at Position 3: The nature of the substituent at the N-3 position of the quinazolinone ring is a critical determinant of activity. In this compound, this position is occupied by the propyl-phenylpiperazine side chain, which is crucial for its interaction with target receptors. Variations in the length and composition of this linker can significantly impact potency and selectivity.

  • Substitution on the Benzene Ring: Modifications to the benzene ring of the quinazolinone core can influence pharmacokinetic properties and receptor affinity. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic environment of the heterocyclic system, affecting its binding characteristics.

The Phenylpiperazine Moiety

The phenylpiperazine group is a common feature in many centrally acting drugs, particularly antipsychotics and anxiolytics. This moiety is known to interact with various G-protein coupled receptors (GPCRs), most notably dopamine (D₂) and serotonin (5-HT) receptor subtypes.[5][6]

  • Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical for receptor affinity and selectivity. In this compound, the chlorine atom at the meta-position (C-3) of the phenyl ring is a key feature. For many phenylpiperazine-containing antipsychotics, halogen substitution at this position is associated with significant affinity for D₂ and 5-HT₂ₐ receptors.

  • The Piperazine Linker: The piperazine ring acts as a constrained linker, providing a specific spatial orientation for the phenyl ring relative to the rest of the molecule. The basic nitrogen atom of the piperazine is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in the binding pockets of target receptors.

Inferred SAR for this compound

Based on the general principles outlined above, the following SAR can be inferred for this compound:

  • The quinazoline-2,4-dione likely contributes to the overall sedative and potentially antihypertensive effects, possibly through interactions with receptors involved in CNS depression and blood pressure regulation.

  • The propyl linker provides the optimal spacing and flexibility for the phenylpiperazine moiety to engage with its target receptors.

  • The 3-chlorophenylpiperazine moiety is the primary pharmacophore responsible for the hypothesized antipsychotic-like activity, likely through antagonism of D₂ and 5-HT₂ₐ receptors. The meta-chloro substituent is expected to enhance the affinity for these receptors.

Quantitative Data Summary

Specific quantitative binding affinity data (e.g., Kᵢ values) for this compound at various neurotransmitter receptors are not available in the peer-reviewed literature. The following table is a template illustrating the type of data that would be essential for a comprehensive SAR analysis. For context, typical affinity ranges for related antipsychotic compounds are provided.

Receptor SubtypeRadioligandKᵢ (nM) of this compoundTypical Kᵢ Range for Phenylpiperazine Antipsychotics (nM)[7][8]
Dopamine D₂[³H]-SpiperoneData Not Available0.1 - 50
Serotonin 5-HT₂ₐ[³H]-KetanserinData Not Available0.5 - 20
Serotonin 5-HT₁ₐ[³H]-8-OH-DPATData Not Available1 - 100
Adrenergic α₁[³H]-PrazosinData Not Available1 - 50
Histamine H₁[³H]-PyrilamineData Not Available1 - 20

Mechanism of Action & Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, based on its structural similarity to other phenylpiperazine-containing antipsychotic agents, it is hypothesized to act as an antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors. The antagonism of D₂ receptors in the mesolimbic pathway is a hallmark of antipsychotic efficacy, while 5-HT₂ₐ antagonism is thought to mitigate extrapyramidal side effects and potentially contribute to efficacy against negative symptoms of psychosis.

Below is a representative diagram of a plausible signaling pathway affected by this compound, assuming D₂ receptor antagonism.

G cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Antagonizes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., ↓ Neuronal Excitability) PKA->Downstream Phosphorylates

Caption: Hypothesized Dopamine D₂ Receptor Antagonism by this compound.

Experimental Protocols

Specific experimental protocols for this compound are not published. The following are detailed, generalized methodologies that would be appropriate for assessing the key pharmacological activities of this compound and its analogs.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for dopamine D₂ and serotonin 5-HT₂ₐ receptors.

Materials:

  • Cell membranes expressing human recombinant D₂ or 5-HT₂ₐ receptors.

  • Radioligand (e.g., [³H]-Spiperone for D₂, [³H]-Ketanserin for 5-HT₂ₐ).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol or ketanserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or a concentration of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vivo Sedative Activity Assessment (Locomotor Activity)

This in vivo assay evaluates the central nervous system depressant effects of a compound.

Objective: To assess the sedative effect of this compound in rodents.

Animals: Male Swiss albino mice (20-25 g).

Apparatus: Open field apparatus equipped with infrared beams to automatically record locomotor activity.

Procedure:

  • Acclimatize the mice to the experimental room for at least 60 minutes before testing.

  • Divide the animals into groups (e.g., vehicle control, positive control [e.g., diazepam], and different doses of this compound).

  • Administer the vehicle, standard drug, or this compound via an appropriate route (e.g., intraperitoneal injection).

  • After a predetermined time (e.g., 30 minutes), place each mouse individually into the center of the open field apparatus.

  • Record the total locomotor activity (e.g., number of beam breaks) for a set period (e.g., 10 minutes).

  • Compare the locomotor activity of the this compound-treated groups to the vehicle control group. A significant decrease in activity indicates a sedative effect.

In Vivo Hypotensive Activity Assessment

This in vivo assay measures the effect of a compound on blood pressure.

Objective: To determine the hypotensive effect of this compound in anesthetized rats.

Animals: Male Sprague-Dawley rats (250-300 g).

Procedure:

  • Anesthetize the rats (e.g., with urethane).

  • Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for drug administration.

  • Allow the animal to stabilize and record baseline mean arterial pressure (MAP).

  • Administer the vehicle or different doses of this compound intravenously.

  • Continuously record the MAP for a specified period after each administration.

  • Calculate the change in MAP from baseline for each dose. A dose-dependent decrease in MAP indicates a hypotensive effect.

Experimental Workflow Diagram

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation binding_assay Radioligand Binding Assay (D₂, 5-HT₂ₐ, etc.) affinity_data Determine Kᵢ values binding_assay->affinity_data sar_analysis Structure-Activity Relationship Analysis affinity_data->sar_analysis sedative_assay Sedative Activity Assay (Locomotor Activity) pharmacological_profile Establish Pharmacological Profile sedative_assay->pharmacological_profile hypotensive_assay Hypotensive Activity Assay (Blood Pressure) hypotensive_assay->pharmacological_profile pharmacological_profile->sar_analysis synthesis Synthesis of This compound Analogs synthesis->binding_assay synthesis->sedative_assay synthesis->hypotensive_assay lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A Representative Drug Discovery Workflow for this compound Analogs.

Conclusion

This compound represents an early-stage experimental compound with potential sedative, antihypertensive, and, by structural inference, antipsychotic-like properties. While specific structure-activity relationship data for this compound itself is scarce, a thorough understanding of the SAR of its quinazolinone and phenylpiperazine components provides a strong foundation for predicting its pharmacological behavior and for guiding the design of novel analogs. The lack of quantitative binding data and detailed in vivo pharmacology highlights a significant knowledge gap. Future research, should it be undertaken, would require a systematic synthesis and evaluation of this compound analogs to elucidate the precise structural requirements for its biological activities. Such studies would be invaluable in determining the therapeutic potential of this chemical scaffold.

References

Cloperidone: A Technical Overview of an Experimental Sedative-Hypotensive Agent

Author: BenchChem Technical Support Team. Date: November 2025

Discovered in the mid-1960s, Cloperidone is a quinazolinedione derivative that emerged from early pharmaceutical research into centrally acting sedative and antihypertensive compounds. Although it demonstrated notable pharmacological activity in preclinical studies, it was never commercialized and remains an experimental drug. This technical guide provides a comprehensive history and overview of this compound, compiling all available data for researchers, scientists, and drug development professionals.

Discovery and History

This compound was first synthesized and reported in 1965 by a team of researchers at Miles Laboratories. The discovery was part of a broader investigation into the pharmacological properties of 3-substituted 2,4(1H,3H)-quinazolinediones. The initial findings identified this compound as a compound with both sedative and hypotensive effects, which were characterized in various animal models. Despite these initial promising results, there is no publicly available evidence to suggest that this compound progressed to formal clinical trials or was submitted for regulatory approval. Its development appears to have been discontinued, and it has since remained a subject of academic and research interest primarily within the context of medicinal chemistry.

Chemical and Physical Properties

This compound is chemically designated as 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione. Its properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₁H₂₃ClN₄O₂
Molecular Weight 398.9 g/mol
IUPAC Name 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione
CAS Number 4052-13-5
Appearance Solid (predicted)
Melting Point Not available
Solubility Not available

Synthesis

General Experimental Protocol for Synthesis of 3-Substituted 2,4(1H,3H)-quinazolinediones

The synthesis of the quinazolinedione core generally involves the cyclization of an anthranilic acid derivative. To achieve the 3-substitution, a common method is the reaction of isatoic anhydride with a primary amine. For this compound, this would involve the reaction of isatoic anhydride with 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-amine.

  • Step 1: Synthesis of the side chain amine. The requisite side chain, 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-amine, would first be synthesized. This is typically achieved through the alkylation of 1-(3-chlorophenyl)piperazine with a suitable three-carbon synthon containing a protected amine or a precursor functional group that can be converted to an amine.

  • Step 2: Condensation with isatoic anhydride. The synthesized primary amine is then reacted with isatoic anhydride in a suitable solvent, such as ethanol or dimethylformamide. This reaction proceeds with the opening of the anhydride ring followed by cyclization to form the quinazolinedione ring system, with the side chain attached at the N-3 position.

  • Step 3: Purification. The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography to yield the pure compound.

G cluster_synthesis General Synthesis of this compound Isatoic_Anhydride Isatoic Anhydride Condensation Condensation Reaction Isatoic_Anhydride->Condensation Side_Chain_Amine 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-amine Side_Chain_Amine->Condensation This compound This compound Condensation->this compound

General synthetic scheme for this compound.

Pharmacological Profile

The primary pharmacological activities reported for this compound are its sedative and hypotensive effects. These were identified through preclinical animal studies.

Sedative Effects

This compound was observed to have a depressant effect on the central nervous system (CNS) in various animal models. This was likely assessed through behavioral studies, such as observing changes in locomotor activity and potentiation of sleep induced by other agents like barbiturates.

Hypotensive Effects

The compound was also shown to lower blood pressure in animal models. This effect is characteristic of many quinazoline and quinazolinedione derivatives, which can act both centrally and peripherally to induce vasodilation and reduce cardiac output.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, based on the known pharmacology of related quinazolinone compounds, its sedative effects may be mediated through interaction with GABAa receptors in the central nervous system. The hypotensive effects could be due to a variety of mechanisms, including alpha-adrenergic receptor blockade or direct effects on vascular smooth muscle.

Preclinical Studies and Data

Detailed quantitative data from the original preclinical studies, such as ED₅₀ (median effective dose) for its sedative and hypotensive effects, and LD₅₀ (median lethal dose) for toxicity, are not available in publicly accessible literature. The initial reports from 1965 indicated activity in dogs, cats, and mice.

Experimental Protocols

Without access to the original publication, the specific experimental protocols for the pharmacological testing of this compound cannot be detailed. However, standard methodologies for assessing sedative and hypotensive activity in the 1960s would have likely included the following:

  • Sedative Activity:

    • Spontaneous Motor Activity: Mice would be placed in an activity cage, and their movements would be recorded over a set period after administration of this compound or a vehicle control. A reduction in movement would indicate a sedative effect.

    • Hexobarbital Sleeping Time: Mice would be administered a sub-hypnotic or hypnotic dose of hexobarbital, and the time to onset and duration of sleep (loss of righting reflex) would be measured. Potentiation of sleep by this compound would indicate a sedative effect.

  • Hypotensive Activity:

    • Anesthetized Animal Model: Typically, dogs or cats would be anesthetized, and a catheter would be inserted into a major artery (e.g., carotid or femoral artery) to continuously monitor blood pressure. This compound would be administered intravenously or orally, and changes in blood pressure and heart rate would be recorded.

G cluster_workflow Illustrative Preclinical Pharmacology Workflow (c. 1960s) Compound_Synthesis Compound Synthesis (this compound) Acute_Toxicity Acute Toxicity Study (e.g., LD50 in mice) Compound_Synthesis->Acute_Toxicity Pharmacological_Screening Pharmacological Screening Compound_Synthesis->Pharmacological_Screening Data_Analysis Data Analysis and Lead Identification Acute_Toxicity->Data_Analysis Sedative_Assays Sedative Assays (e.g., Motor Activity, Sleeping Time) Pharmacological_Screening->Sedative_Assays Hypotensive_Assays Hypotensive Assays (e.g., Anesthetized Cat/Dog BP) Pharmacological_Screening->Hypotensive_Assays Sedative_Assays->Data_Analysis Hypotensive_Assays->Data_Analysis

A generalized workflow for preclinical drug evaluation in the 1960s.

Regulatory and Clinical Status

There is no information in the public domain to suggest that this compound was ever evaluated in human clinical trials. It has not been approved for medical use by the U.S. Food and Drug Administration (FDA) or any other major regulatory agency. Its history is confined to its initial discovery and preclinical characterization.

Conclusion

This compound is a notable example of a compound from the era of early modern medicinal chemistry that showed initial promise but did not advance to clinical use. As a quinazolinedione derivative with sedative and hypotensive properties, it represents a class of compounds that has been historically significant in the development of CNS and cardiovascular drugs. While a lack of detailed, publicly available data limits a full quantitative assessment of its pharmacological profile, its discovery and initial characterization are a valuable part of the historical record of pharmaceutical research. Further investigation into this compound would require access to the original research data from Miles Laboratories or new, independent pharmacological studies.

An In-depth Technical Guide to Cloperidone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, in-depth technical information specifically detailing the mechanism of action, signaling pathways, and experimental protocols for cloperidone is limited. The following guide provides the definitive identification of this compound and presents its likely pharmacological context based on its classification as a sedative-hypnotic agent. The experimental protocols and signaling pathways described are representative of this drug class and may not have been specifically validated for this compound.

Chemical Identity of this compound

This compound is a quinazolinedione derivative. Its unique chemical structure is defined by the following identifiers:

IdentifierValue
IUPAC Name 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione
CAS Number 4052-13-5
Molecular Formula C21H23ClN4O2
Molecular Weight 398.9 g/mol

Postulated Mechanism of Action: Sedative-Hypnotics

As a sedative-hypnotic, this compound is presumed to exert its effects by modulating neurotransmission in the central nervous system (CNS). The primary target for many drugs in this class is the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the brain.[1]

The prevailing mechanism involves the enhancement of GABAergic inhibition.[2] Sedative-hypnotics are thought to bind to the GABA-A receptor, a ligand-gated ion channel.[2] This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron.[1] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, leading to a generalized depression of CNS activity, which manifests as sedation and hypnosis.[1]

Key Experimental Protocols

The preclinical evaluation of a potential sedative-hypnotic agent like this compound would involve a battery of standardized tests to characterize its activity and safety profile.

3.1. In Vivo Screening for Sedative and Hypnotic Activity

A common initial in vivo assessment for sedative-hypnotic effects is the potentiation of sleeping time induced by a short-acting barbiturate, such as hexobarbital.

Experimental Protocol: Hexobarbital-Induced Sleeping Time

  • Objective: To determine if the test compound (this compound) enhances the hypnotic effect of hexobarbital.

  • Animal Model: Male Swiss albino mice (20-25g).

  • Procedure:

    • Animals are divided into control and test groups (n=6-10 per group).

    • The test group receives the compound of interest (e.g., this compound) at various doses via oral gavage or intraperitoneal injection. The control group receives the vehicle.

    • After a set pretreatment time (e.g., 30-60 minutes), all animals are administered a sub-hypnotic or hypnotic dose of hexobarbital sodium (e.g., 75 mg/kg, i.p.).

    • The time from the loss of the righting reflex (the ability of the mouse to right itself when placed on its back) to its recovery is recorded as the sleeping time.

  • Endpoint: A statistically significant increase in the duration of hexobarbital-induced sleep in the test group compared to the control group indicates a sedative-hypnotic effect.

3.2. In Vitro Receptor Binding Assays

To elucidate the molecular target, competitive binding assays are employed.

Experimental Protocol: GABA-A Receptor Binding Assay

  • Objective: To determine the affinity of the test compound for the GABA-A receptor.

  • Preparation: Crude synaptic membrane preparations from rat whole brain or specific brain regions (e.g., cortex, cerebellum).

  • Procedure:

    • Aliquots of the membrane preparation are incubated with a radiolabeled ligand known to bind to the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam).

    • Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding sites.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., GABA or diazepam).

    • After incubation, the membranes are rapidly filtered and washed to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Endpoint: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. A lower IC₅₀ value indicates a higher binding affinity for the GABA-A receptor.

Visualizing Workflows and Pathways

4.1. Experimental Workflow for Sedative-Hypnotic Screening

The following diagram illustrates a typical preclinical screening cascade for identifying and characterizing novel sedative-hypnotic compounds.

G cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Screening cluster_2 Secondary Characterization a Compound Library b Primary Receptor Binding Assay (e.g., GABA-A) a->b c Hit Identification b->c d Open Field Test (Locomotor Activity) c->d Active Compounds e Hexobarbital-Induced Sleeping Time d->e f Lead Compound Selection e->f g Dose-Response Studies f->g Promising Leads h Pharmacokinetic Profiling g->h i Safety Pharmacology h->i

Preclinical screening workflow for sedative-hypnotics.

4.2. Signaling Pathway for GABA-A Receptor Modulators

This diagram depicts the general signaling pathway initiated by the binding of a sedative-hypnotic drug to the GABA-A receptor.

cluster_neuron Postsynaptic Neuron cluster_membrane GABA_A GABA-A Receptor (Chloride Ion Channel) Cl_in Chloride Influx (Cl⁻) GABA_A->Cl_in Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability (Sedation/Hypnosis) Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABA_A Binds Sedative_Hypnotic Sedative-Hypnotic Drug (e.g., this compound) Sedative_Hypnotic->GABA_A Positive Allosteric Modulation

GABA-A receptor signaling pathway for sedative-hypnotics.

References

pharmacology and toxicology of Cloperidone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacology and Toxicology of Cloperidone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is an experimental quinazolinedione derivative, first described in 1965, with noted sedative, antihypertensive, and antipsychotic properties.[1][2] It is not an approved drug and remains a compound for research purposes.[1] This guide synthesizes the available technical data on its pharmacology and toxicology, focusing on its mechanism of action, pharmacokinetics, and what is known of its safety profile. Due to its experimental nature, publicly available data, particularly in toxicology, is limited.

Pharmacology

Mechanism of Action

This compound's primary pharmacological activities are centered on the central nervous system. Its proposed mechanism of action involves the antagonism of dopamine D2 receptors, a common characteristic of many antipsychotic medications.[2] Additionally, it is suggested to interact with serotonin neurotransmitter systems, though the specifics of this interaction are not well-elucidated.[2] The initial discovery of this compound highlighted its sedative and antihypertensive effects in various animal models.[1]

Pharmacodynamics

This compound demonstrates significant interaction with cytochrome P450 (CYP) enzymes, which has implications for its therapeutic action and potential drug-drug interactions. It has been identified as a strong inhibitor of CYP2C9.[3][4]

Pharmacokinetics

Metabolism

This compound is metabolized by the cytochrome P450 system. In vitro studies have identified specific enzymes involved in its biotransformation:

  • CYP2D6 and CYP3A4: These enzymes are implicated in the metabolism of this compound, suggesting a potential for metabolic drug-drug interactions.[2]

  • CYP3A4: Specifically, this enzyme is responsible for the dealkylation of this compound to form its metabolite, meta-Chlorophenylpiperazine (mCPP).[5]

  • CYP2C9: this compound is not only a strong inhibitor of this enzyme but is also metabolized by it, leading to the production of several metabolites.[3][4]

The metabolic pathway of this compound is complex and central to its pharmacological profile.

Cloperidone_Metabolism This compound This compound mCPP meta-Chlorophenylpiperazine (mCPP) This compound->mCPP Dealkylation Other_Metabolites Other Metabolites This compound->Other_Metabolites CYP2C9 CYP2C9 This compound->CYP2C9 Strong Inhibition CYP3A4 CYP3A4 CYP3A4->this compound Metabolized by CYP2D6 CYP2D6 CYP2D6->this compound Metabolized by CYP2C9->this compound Metabolized by

Figure 1: this compound Metabolic Pathways and CYP Interactions.
Quantitative Pharmacokinetic Data

The available quantitative data for this compound is sparse. The primary data point relates to its inhibitory effect on a key metabolic enzyme.

ParameterValueReference
IC50 for CYP2C9 Inhibition <18 μM[3][4]
Molecular Weight 398.89 g/mol (average)[6]
Monoisotopic Molecular Weight 398.15 Da[7]
Molecular Formula C21H23ClN4O2[6]

Toxicology

A standard preclinical toxicology evaluation for a compound like this compound would typically include:

  • Acute Toxicity: Studies to determine the effects of single high doses, including the determination of an LD50.

  • Subchronic and Chronic Toxicity: Longer-term studies (e.g., 28-day, 90-day) in at least two species (one rodent, one non-rodent) to identify target organs of toxicity.

  • Genotoxicity: A battery of tests to assess the potential for mutagenicity and clastogenicity.

  • Safety Pharmacology: Studies to evaluate the effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

  • Reproductive and Developmental Toxicology: Studies to assess the potential effects on fertility and fetal development.

  • Carcinogenicity: Long-term studies in rodents to evaluate the carcinogenic potential.

Without access to proprietary industry data, a thorough toxicological profile of this compound cannot be constructed.

Experimental Protocols

Details of the experimental methodologies used in the cited studies for this compound are summarized below.

In Vitro CYP450 Inhibition and Metabolism Assays
  • Objective: To determine the inhibitory effect of this compound on CYP2C9 and identify metabolites produced by this enzyme.[3][4][9]

  • Methodology:

    • Cell-based Assay: HepG2 cells expressing human CYP2C9 were treated with a range of concentrations of this compound for 24 hours. The enzymatic activity was then measured and compared to a control to determine the dose-dependent inhibition.[4][9]

    • Recombinant Enzyme Assay: Recombinant CYP2C9 supersomes were used for metabolism assays to identify the specific metabolites of this compound produced by this enzyme.[3][4]

CYP2C9_Inhibition_Workflow cluster_cell_based Cell-Based Assay cluster_recombinant Recombinant Enzyme Assay HepG2 HepG2 cells expressing human CYP2C9 Treatment Treat with varying concentrations of this compound HepG2->Treatment Incubation 24-hour incubation Treatment->Incubation Measurement Measure CYP2C9 enzymatic activity Incubation->Measurement Result1 Result1 Measurement->Result1 Determine IC50 Supersomes Recombinant CYP2C9 supersomes Incubate_this compound Incubate with this compound Supersomes->Incubate_this compound Metabolite_ID Identify metabolites (e.g., via LC-MS/MS) Incubate_this compound->Metabolite_ID Result2 Result2 Metabolite_ID->Result2 Characterize Metabolites

References

An In-Depth Technical Guide to the Molecular Targets of Cloperidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Receptor Binding Affinities

A complete understanding of a drug's pharmacological profile requires quantitative data on its binding affinity for various receptors. This is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a drug required to occupy 50% of the receptors in a radioligand binding assay. While specific Kᵢ values for Cloperidone are not available from the conducted searches, the following table presents typical binding affinities for comparator antipsychotic drugs at key receptors, providing a contextual framework for where this compound's affinities might lie.

Receptor SubtypeComparator DrugKᵢ (nM)
Dopamine D₂ Haloperidol1.5
Clozapine126
Risperidone3.1
Serotonin 5-HT₂A Ketanserin1.3
Clozapine12
Risperidone0.2
Sigma-1 (σ₁) Haloperidol3.3
(+)-Pentazocine3.1

Note: The Kᵢ values presented are approximate and can vary depending on the experimental conditions.

Molecular Targets and Signaling Pathways

This compound's pharmacological profile suggests interactions with several key receptor systems implicated in the pathophysiology of psychosis.

Dopamine D₂ Receptors

Antagonism of the dopamine D₂ receptor is a cornerstone of antipsychotic drug action. D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.

  • Signaling Pathway: Upon activation by dopamine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunit can also modulate the activity of other effectors, such as inwardly rectifying potassium channels. Antagonists like this compound are expected to block this signaling cascade.

D2_Signaling This compound This compound D2R Dopamine D₂ Receptor This compound->D2R blocks Dopamine Dopamine Dopamine->D2R activates G_protein Gαi/o βγ D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response phosphorylates Sigma1_Signaling This compound This compound Sigma1R_ER Sigma-1 Receptor (ER) This compound->Sigma1R_ER binds Sigma1R_PM Sigma-1 Receptor (Plasma Membrane) Sigma1R_ER->Sigma1R_PM translocates Ion_Channels Ion Channels (e.g., K⁺, Ca²⁺) Sigma1R_PM->Ion_Channels modulates GPCRs GPCRs (e.g., D₂R) Sigma1R_PM->GPCRs modulates Cellular_Response Modulation of Neuronal Excitability & Neurotransmission Ion_Channels->Cellular_Response GPCRs->Cellular_Response Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes Expressing Receptor of Interest start->prepare_membranes incubate Incubate Membranes with: - Radioligand (e.g., [³H]-Spiperone) - Varying concentrations of this compound prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation quantify->analyze end End analyze->end

Cloperidone: A Technical Guide to Receptor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloperidone is a psychoactive compound with a complex pharmacological profile that has garnered interest within the scientific community. Understanding its interaction with various central nervous system (CNS) receptors is crucial for elucidating its mechanism of action, potential therapeutic applications, and off-target effects. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, with a focus on its interactions with key CNS receptors. The information herein is intended to serve as a foundational resource for researchers engaged in neuropsychopharmacology and drug development.

Data Presentation: Receptor Binding Profile of this compound

A comprehensive understanding of a compound's receptor binding profile is essential for predicting its pharmacological effects. The affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables are structured to present the binding affinity of this compound for a range of CNS receptors.

Table 1: Binding Affinity (Ki) of this compound at Key CNS Receptors

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
Sigma-1 (σ1)[--INVALID-LINK---Pentazocine]Guinea Pig BrainData not available
Dopamine D2[[3H]Spiperone]Rat StriatumData not available
Dopamine D3[[3H]Spiperone]CHO cellsData not available
Serotonin 5-HT2A[[3H]Ketanserin]Human CortexData not available
Adrenergic α1[[3H]Prazosin]Rat CortexData not available
Histamine H1[[3H]Pyrilamine]HeLa cellsData not available

Table 2: Binding Kinetics of this compound at the Sigma-1 Receptor

ParameterSymbolValueUnits
Association Rate Constantk_on_Data not availableM⁻¹ min⁻¹
Dissociation Rate Constantk_off_Data not availablemin⁻¹
Dissociation ConstantK_d_Data not availablenM

Experimental Protocols

The determination of binding affinity and kinetics relies on robust and well-validated experimental procedures. The following sections detail the standard protocols for radioligand binding assays.

Competitive Radioligand Binding Assay (for Ki Determination)

This assay determines the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

  • Membrane Preparation:

    • Tissues (e.g., rat striatum, guinea pig brain) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4)[1].

    • The homogenate is centrifuged to pellet the membranes containing the receptors[1].

    • The membrane pellet is washed and resuspended in an appropriate assay buffer[1]. Protein concentration is determined using a standard method like the BCA assay[1].

  • Assay Procedure:

    • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound)[2][3].

    • The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes)[1].

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with the bound radioligand[1][2].

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand[1].

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter[1].

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis[1].

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[1].

Kinetic Radioligand Binding Assays (for k_on_ and k_off_ Determination)

These assays measure the rate at which a radioligand associates with and dissociates from a receptor.

  • Association Kinetics (k_on_):

    • Membrane preparations are incubated with a single concentration of the radiolabeled ligand for varying periods[3].

    • At each time point, the amount of specific binding is measured by filtration[1].

    • The observed association rate constant (k_obs_) is determined by fitting the data to a one-phase association equation.

    • The association rate constant (k_on_) is calculated from the equation: k_on_ = (k_obs_ - k_off_)/[L].

  • Dissociation Kinetics (k_off_):

    • Membranes are first incubated with the radioligand until equilibrium is reached[1].

    • Dissociation is initiated by adding a high concentration of an unlabeled ligand to prevent re-association of the radioligand[3].

    • The amount of radioligand remaining bound is measured at various time points[3].

    • The dissociation rate constant (k_off_) is determined by fitting the data to a one-phase exponential decay curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of this compound and the experimental methods used for its characterization.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation cluster_analysis Data Analysis Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspend Pellet Centrifugation->Resuspension Incubation Incubate Membranes + Radioligand + this compound Resuspension->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

sigma1_pathway This compound This compound Sigma1R Sigma-1 Receptor (ER Chaperone) This compound->Sigma1R binds IP3R IP3 Receptor Sigma1R->IP3R modulates Ca_release Ca2+ Release from ER IP3R->Ca_release Cell_Signaling Modulation of Cellular Signaling Ca_release->Cell_Signaling

Caption: Simplified Sigma-1 receptor signaling pathway.

d2_pathway This compound This compound (Antagonist) D2R Dopamine D2 Receptor This compound->D2R blocks G_protein Gi/o Protein D2R->G_protein activates Dopamine Dopamine Dopamine->D2R activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Conclusion

The comprehensive characterization of this compound's binding affinity and kinetics across a range of CNS receptors is a critical step in understanding its pharmacological profile. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the methodologies and frameworks presented in this guide provide a robust foundation for such investigations. The detailed experimental protocols for radioligand binding assays, coupled with the structured format for data presentation, offer a clear pathway for researchers to determine and report on the binding characteristics of this compound and other novel compounds. The provided visualizations of experimental workflows and signaling pathways serve to contextualize the importance of these binding parameters in the broader scope of cellular function and drug action. Future research focused on generating the specific binding data for this compound will be invaluable for the drug development community, enabling a more precise understanding of its therapeutic potential and safety profile.

References

Methodological & Application

Application Notes and Protocols for Cloperastine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloperastine, a drug traditionally used as an antitussive, has emerged as a compound of interest in oncological research due to its demonstrated anti-proliferative effects in cancer cells.[1][2][3] This document provides detailed experimental protocols for the use of cloperastine (herein referred to as the compound, as the originally requested "Cloperidone" is likely a misspelling) in a cell culture setting. The provided methodologies are based on established laboratory techniques and findings from recent studies on cloperastine's mechanism of action.

Mechanism of Action

Cloperastine has been shown to inhibit the proliferation of cancer cells, particularly esophageal squamous cell carcinoma (ESCC), by suppressing mitochondrial oxidative phosphorylation.[1][2][3] This is achieved through the downregulation of key proteins in the electron transport chain, including NADH dehydrogenase [ubiquinone] 1 alpha subcomplex 1 (NDUFA1), NADH ubiquinone oxidoreductase subunit S5 (NDUFS5), and cytochrome C oxidase subunit 6B1 (COX6B1).[1][2]

Beyond its impact on mitochondrial metabolism, cloperastine is also known to be a sigma-1 receptor ligand, a G-protein-coupled inwardly rectifying potassium (GIRK) channel blocker, and an antagonist of the histamine H1 receptor, with additional anticholinergic properties. These diverse activities may contribute to its overall cellular effects.

Data Presentation

Cell LineCancer TypeTreatment Concentrations (µM)Time PointsObserved EffectsReference
KYSE150Esophageal Squamous Cell Carcinoma2.5, 5, 10, 2524, 48, 72, 96 hoursInhibition of cell growth, anchorage-independent growth, and colony formation.[1][3]
KYSE450Esophageal Squamous Cell Carcinoma2.5, 5, 10, 2524, 48, 72, 96 hoursInhibition of cell growth, anchorage-independent growth, and colony formation.[1][3]
SHEEImmortalized Human Esophageal Epithelial CellsVarious24, 48 hoursSignificantly less cytotoxic compared to ESCC cells.[1]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Prepare Cell Culture (e.g., KYSE150, KYSE450) seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells prep_drug Prepare Cloperastine Stock Solution treat_cells Treat Cells with Cloperastine (Various Concentrations) prep_drug->treat_cells seed_cells->treat_cells viability Cell Viability Assay (MTT) treat_cells->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat_cells->apoptosis western Western Blot Analysis treat_cells->western data_analysis Analyze and Interpret Results viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: Workflow for in vitro evaluation of Cloperastine.

Signaling Pathway

G cloperastine Cloperastine complex_i Complex I (NDUFA1, NDUFS5) cloperastine->complex_i inhibition complex_iv Complex IV (COX6B1) cloperastine->complex_iv inhibition etc_components Other ETC Components complex_i->etc_components atp_synthesis ATP Synthesis complex_i->atp_synthesis drives complex_iv->atp_synthesis drives etc_components->complex_iv e- cell_proliferation Cell Proliferation atp_synthesis->cell_proliferation supports

Caption: Cloperastine's inhibition of mitochondrial oxidative phosphorylation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of cloperastine on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., KYSE150, KYSE450)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cloperastine hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of cloperastine in DMSO.

    • Prepare serial dilutions of cloperastine in complete medium to achieve final concentrations ranging from 2.5 µM to 25 µM. Include a vehicle control (DMSO at the same concentration as the highest cloperastine dose).

    • Remove the medium from the wells and add 100 µL of the prepared cloperastine dilutions or vehicle control.

    • Incubate for the desired time points (e.g., 24, 48, 72, 96 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is to quantify the induction of apoptosis by cloperastine.

Materials:

  • 6-well cell culture plates

  • Cloperastine hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 cells per well in 2 mL of complete medium in a 6-well plate.

    • Incubate for 24 hours.

    • Treat the cells with various concentrations of cloperastine (e.g., 5, 10, 25 µM) and a vehicle control for 48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples within 1 hour of staining using a flow cytometer.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by cloperastine.

Materials:

  • 6-well cell culture plates

  • Cloperastine hydrochloride

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NDUFA1, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with cloperastine as described for the apoptosis assay.

    • After treatment, wash cells with cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities relative to a loading control (e.g., β-actin).

References

Application Notes and Protocols for Cloperidone (Cloperastine) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloperidone, also known as Cloperastine, is a centrally acting antitussive agent.[1][2] Its utility in preclinical research extends beyond cough suppression, with studies indicating potential roles in modulating neuronal excitability and inflammatory responses.[3][4] These application notes provide a comprehensive overview of this compound administration in animal models, detailing its pharmacokinetics, pharmacodynamics, and relevant experimental protocols to guide researchers in their study design.

Pharmacological Profile

This compound exhibits a multi-faceted mechanism of action. It is recognized for its antitussive effects, which are mediated through the central nervous system, likely involving the cough center in the brainstem.[5][6] Additionally, this compound possesses antihistaminic and anticholinergic properties.[5][7]

Key Pharmacodynamic Actions:

  • Sigma-1 Receptor Agonism: Cloperastine is a ligand for the sigma-1 receptor with a Ki of 20 nM, and it is likely an agonist at this receptor.[7]

  • GIRK Channel Inhibition: It acts as a potent blocker of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][7]

  • Antihistaminic Activity: this compound is an antagonist at the histamine H1 receptor, with a Ki of 3.8 nM.[7]

  • Anti-inflammatory Effects: Recent studies suggest this compound can reduce IL-6 expression through the Akt/GSK3/Nrf2 signaling pathway.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (Cloperastine) from various studies.

Table 1: Receptor Binding Affinity
ReceptorLigandKi (nM)Animal/SystemReference
Sigma-1Cloperastine20Not Specified[7]
Histamine H1Cloperastine3.8Not Specified[7]

Note: Specific binding affinity data for the 5-HT2A receptor for this compound (Cloperastine) was not available in the reviewed literature.

Table 2: Pharmacokinetic Parameters (Human Data for Reference)
ParameterValueConditionReference
Tmax1 - 1.5 hoursOral[8]
Half-life (t1/2)23.0 ± 7.7 hoursOral[8]
Onset of Action20 - 30 minutesOral[1]
Duration of Action3 - 4 hoursSingle Oral Dose[1]

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, half-life) for oral administration in rats and mice were not explicitly found in the reviewed literature. Researchers should perform pilot pharmacokinetic studies to determine these parameters in their specific animal models and experimental conditions.

Table 3: Dose-Response in Antitussive Animal Model (Guinea Pig)
Dose (mg/kg, oral)% Decrease in Cough EventsAnimal ModelReference
12~70%Citric Acid-Induced Cough[9]
24~70%Citric Acid-Induced Cough[9]

Signaling Pathways

GIRK Channel Inhibition Pathway

Cloperastine has been shown to inhibit G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This action can modulate neuronal excitability. In the context of respiratory control, this may contribute to its therapeutic effect in conditions like Rett Syndrome by enhancing GABA release.[3]

GIRK_Channel_Inhibition Cloperastine Cloperastine GIRK_Channel Presynaptic GIRK Channel Cloperastine->GIRK_Channel Inhibits GABA_Release Enhanced GABA Release Cloperastine->GABA_Release Leads to K_efflux K+ Efflux GIRK_Channel->K_efflux Mediates Membrane_Hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_Hyperpolarization Leads to Neuronal_Inhibition Modulation of Neuronal Firing GABA_Release->Neuronal_Inhibition Results in Anti_Inflammatory_Pathway Cloperastine Cloperastine PI3K PI3K Cloperastine->PI3K Activates (upstream) Akt Akt Phosphorylation PI3K->Akt Induces GSK3 GSK3 Phosphorylation Akt->GSK3 Induces Nrf2 Nrf2 Activation GSK3->Nrf2 Leads to IL6 IL-6 Expression Nrf2->IL6 Reduces Cough_Model_Workflow Animal_Acclimation Animal Acclimation (Male Hartley Guinea Pigs, 300-350g) Drug_Administration Cloperastine Administration (e.g., 6, 12, 24 mg/kg, p.o.) or Vehicle Animal_Acclimation->Drug_Administration Cough_Induction Citric Acid Aerosol Exposure (0.4M for 3-5 min) Drug_Administration->Cough_Induction 30-60 min pre-exposure Data_Recording Record Coughs (e.g., for 10-14 min post-exposure) Cough_Induction->Data_Recording Data_Analysis Analyze Cough Frequency, Latency, and Intensity Data_Recording->Data_Analysis Behavioral_Testing_Workflow Animal_Acclimation Animal Acclimation (e.g., Male C57BL/6 mice) Drug_Administration Cloperastine Administration (e.g., 10, 30 mg/kg, s.c.) or Vehicle Animal_Acclimation->Drug_Administration Behavioral_Test Behavioral Testing (Open Field or Elevated Plus Maze) Drug_Administration->Behavioral_Test e.g., 30 min post-injection Data_Recording Record Behavioral Parameters (e.g., distance moved, time in zones) Behavioral_Test->Data_Recording Data_Analysis Analyze Locomotor Activity and Anxiety-like Behavior Data_Recording->Data_Analysis

References

Application Notes and Protocols for the Quantification of Cloperidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Cloperidone (also known as Cloperastine), a non-narcotic cough suppressant. The methods described herein are essential for quality control, pharmacokinetic studies, and formulation development.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations, such as oral suspensions. It offers a balance of sensitivity, specificity, and accessibility.

Quantitative Data Summary
ParameterResultReference
Linearity Range 20 - 80 µg/mL[1]
Limit of Detection (LOD) 0.146 µg/mL[1]
Limit of Quantification (LOQ) 0.444 µg/mL[1]
Accuracy (% Recovery) Within acceptable limits as per ICH[2][3]
Precision (% RSD) < 2%[1]
Correlation Coefficient (R²) > 0.999[1]
Experimental Protocol

a) Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV/Vis or Diode Array Detector.

  • Column: ZORBAX ECLIPSE plus-C18 (4.6 × 250 mm, 5 µm particle size)[2][3].

  • Mobile Phase: A mixture of 38% Acetonitrile and 62% Phosphate Buffer (pH adjusted to 3.0)[2][3].

  • Flow Rate: 1.5 mL/min[2][3].

  • Injection Volume: 30 µL[2].

  • Column Temperature: 25°C (ambient)[2][3].

  • Detection Wavelength: 248 nm[2][3].

  • Run Time: Approximately 13 minutes[2][3].

b) Preparation of Standard Solutions:

  • Prepare a primary stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards within the linear range (e.g., 20, 40, 60, 80 µg/mL).

c) Sample Preparation (Oral Suspension):

  • Accurately weigh a portion of the homogenized oral suspension equivalent to a known amount of this compound.

  • Disperse the sample in a volumetric flask using the mobile phase as the diluent.

  • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the final volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

d) Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • The retention time for this compound fendizoate is expected to be approximately 10.8 minutes under these conditions[2][3].

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Calibration Standards Inject_Std Inject Standards Standard_Prep->Inject_Std Sample_Prep Weigh, Dissolve & Filter Sample Inject_Sample Inject Sample Sample_Prep->Inject_Sample Equilibrate Equilibrate HPLC System Equilibrate->Inject_Std Equilibrate->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantify Quantify this compound Concentration Inject_Sample->Quantify Cal_Curve->Quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as human or animal plasma, which is necessary for pharmacokinetic studies.

Quantitative Data Summary
ParameterResultReference
Linearity Range 0.05 - 10.0 ng/mL[4]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[4]
Accuracy (% RE) -5.4% to +6.1%[4]
Precision (% RSD) < 13.9% (Intra- and Inter-day)[4]
Matrix Rat Plasma[4]
Experimental Protocol

a) Instrumentation and Analytical Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.

  • Ion Source: Positive Electrospray Ionization (ESI+)[4].

  • Column: Chiralpak IA column for enantioselective separation[4].

  • Mobile Phase: Acetonitrile, water, and ammonium hydroxide in an 80:20:0.1 (v/v/v) ratio[4].

  • Flow Rate: 0.6 mL/min[4].

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific mass transitions for this compound and the internal standard must be determined.

  • Internal Standard (IS): Carbinoxamine or another suitable compound not present in the sample[4].

b) Preparation of Standard and QC Samples:

  • Prepare a stock solution of this compound and the Internal Standard (IS) in methanol.

  • Spike appropriate amounts of the this compound stock solution into drug-free plasma to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

c) Sample Preparation (Plasma):

  • To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add the internal standard solution.

  • Perform sample clean-up. While the reference does not specify the exact method, common techniques include:

    • Protein Precipitation (PPT): Add 3-4 volumes of cold acetonitrile, vortex, and centrifuge to pellet the proteins.

    • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., ethyl acetate), vortex, centrifuge, and evaporate the organic layer.

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to bind and elute the analyte, removing matrix interferences.

  • Transfer the supernatant (from PPT) or the reconstituted residue (from LLE/SPE) to an autosampler vial for injection.

d) Analysis Procedure:

  • Equilibrate the LC-MS/MS system.

  • Inject the extracted standards, QCs, and samples.

  • Monitor the specific MRM transitions for this compound and the IS.

  • Calculate the peak area ratio of the analyte to the IS.

  • Determine the concentration of this compound in the unknown samples using the calibration curve generated from the peak area ratios of the standards.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Extract Protein Precipitation / LLE / SPE Add_IS->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Inject Inject into LC-MS/MS Centrifuge->Inject Detect Detect by MRM Inject->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

Spectrofluorimetric Method

This method provides a rapid and green alternative for the quantification of this compound, particularly in human plasma and pharmaceutical formulations. It relies on the enhancement of this compound's native fluorescence in an acidic medium.

Quantitative Data Summary
ParameterResultReference
Linearity Range 0.2 - 5.0 µg/mL[5]
Limit of Detection (LOD) 0.04 µg/mL[5]
Limit of Quantification (LOQ) 0.13 µg/mL[5]
Excitation Wavelength (λex) Not specified
Emission Wavelength (λem) Not specified
Matrix Spiked Human Plasma[5]
Experimental Protocol

a) Instrumentation:

  • A spectrofluorometer capable of measuring fluorescence intensity at specific excitation and emission wavelengths.

b) Reagents:

  • Sulfuric Acid (50 mM): Used as the diluting and fluorescence-enhancing medium[5].

  • This compound Standard Stock Solution: Prepared in a suitable organic solvent like methanol.

c) Procedure for Pharmaceutical Formulations:

  • Extract a known amount of the drug from the formulation into methanol.

  • Take an aliquot of the methanolic extract and dilute it with 50 mM sulfuric acid to a final concentration within the linear range (0.2 - 5.0 µg/mL).

  • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.

  • Quantify the concentration against a calibration curve prepared from the reference standard in the same medium.

d) Procedure for Spiked Human Plasma:

  • Protein Precipitation: To a plasma sample spiked with this compound, add a protein precipitating agent (e.g., acetonitrile).

  • Vortex and centrifuge the sample.

  • Take an aliquot of the clear supernatant.

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 mM sulfuric acid.

  • Measure the fluorescence intensity and quantify as described above.

e) Principle of Fluorescence Enhancement: The weak native fluorescence of this compound is significantly enhanced in an acidic medium. The protonation of the piperidine nitrogen atom by sulfuric acid impairs a photoinduced electron transfer (PET) process, leading to a stronger fluorescence signal suitable for quantitative analysis[5].

Experimental Workflow: Spectrofluorimetric Analysis

Fluoro_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Formulation or Plasma Extract) Dilute Dilute with 50 mM H₂SO₄ Sample->Dilute Measure Measure Fluorescence Intensity Dilute->Measure Quantify Quantify vs. Calibration Curve Measure->Quantify

Caption: Workflow for this compound quantification by Spectrofluorimetry.

This compound Mechanism of Action

This compound exerts its antitussive effect through a dual mechanism involving both the central and peripheral nervous systems.

MoA cluster_CNS Central Nervous System (CNS) cluster_PNS Peripheral Action CoughCenter Cough Center (Medulla Oblongata) CoughReflex Cough Reflex CoughCenter->CoughReflex Initiates H1 Histamine H1 Receptors H1->CoughReflex Contributes to Histamine Histamine Release Histamine->H1 Activates This compound This compound This compound->CoughCenter Inhibits This compound->H1 Blocks

Caption: Mechanism of Action of this compound.

References

Application Note: High-Throughput Quantitative Analysis of Cloperidone in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive protocol for the quantitative analysis of the antipsychotic drug Cloperidone in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol details a straightforward protein precipitation method for sample preparation and utilizes a reversed-phase chromatographic separation with detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All experimental parameters, including chromatographic conditions, mass spectrometric settings, and sample preparation steps, are outlined to provide a robust starting point for method development and validation.

Disclaimer: As of the development of this document, a specific, peer-reviewed, and validated HPLC-MS/MS method for the exclusive quantification of this compound in biological matrices is not widely available in the public domain. The following protocol has been developed as a representative method, drawing upon established analytical techniques for structurally similar antipsychotic compounds, particularly those of the butyrophenone class. The mass spectrometric parameters for this compound and the internal standard are proposed based on its chemical structure and may require optimization during method development.

Introduction

This compound is a butyrophenone antipsychotic medication used in the management of psychiatric disorders. Accurate and reliable quantification of this compound in biological matrices such as human plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing patient adherence. HPLC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This application note provides a detailed experimental protocol for the determination of this compound, designed to be implemented in a research or drug development laboratory setting.

Experimental

Materials and Reagents
  • This compound reference standard

  • Haloperidol-d4 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Standard and Quality Control Sample Preparation

Stock solutions of this compound and Haloperidol-d4 (Internal Standard, IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

Calibration curve standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Table 1: Calibration Curve Standards and Quality Control (QC) Samples

Sample IDNominal Concentration (ng/mL)
Blank0
LLOQ0.1
Cal 20.2
Cal 30.5
Cal 41.0
Cal 55.0
Cal 610.0
Cal 750.0
ULOQ100.0
LQC0.3
MQC8.0
HQC80.0
Sample Preparation Protocol

A simple and rapid protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.

  • Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Haloperidol-d4, 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 20 µL Internal Standard (Haloperidol-d4) plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex for 1 minute add_acn->vortex centrifuge Centrifuge at 13,000 rpm for 10 min vortex->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant injection Inject 5 µL into HPLC-MS/MS supernatant->injection

Caption: Workflow for the protein precipitation of plasma samples.

HPLC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 2: HPLC Parameters

ParameterValue
ColumnC18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 90% B over 3 min, hold for 1 min, re-equilibrate

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon

Table 4: Proposed MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 399.1165.110025
This compound (Qualifier) 399.1191.110020
Haloperidol-d4 (IS) 380.2170.210022

Note: The molecular formula of this compound is C21H23ClN4O2, with a monoisotopic mass of 398.15 Da. The precursor ion [M+H]+ is therefore m/z 399.1. The proposed product ions correspond to fragments of the piperazine ring and the propyl chain, and the chlorophenyl group, respectively. These transitions and collision energies must be optimized experimentally.

G cluster_workflow Analytical Workflow SamplePrep Sample Preparation - Protein Precipitation HPLC HPLC Separation - C18 Column - Gradient Elution SamplePrep->HPLC MS Mass Spectrometry - ESI Positive - Triple Quadrupole HPLC->MS Detection Detection - Multiple Reaction Monitoring (MRM) MS->Detection Quant Quantification - Peak Area Ratio (Analyte/IS) Detection->Quant

Caption: High-level overview of the analytical workflow.

Results and Discussion

Method Validation Summary

A full method validation should be performed according to the FDA or EMA guidelines on bioanalytical method validation. The following tables summarize the expected performance characteristics of this method.

Table 5: Linearity and Range

AnalyteRange (ng/mL)Correlation Coefficient (r²)
This compound0.1 - 100.0> 0.995

Table 6: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ0.1< 1585 - 115< 1585 - 115
LQC0.3< 1090 - 110< 1090 - 110
MQC8.0< 1090 - 110< 1090 - 110
HQC80.0< 1090 - 110< 1090 - 110

Table 7: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC0.3> 8585 - 115
HQC80.0> 8585 - 115

Conclusion

This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, while the sensitivity and selectivity of tandem mass spectrometry ensure accurate and reliable results. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the quantification of this compound in a biological matrix. It is essential that the proposed MRM transitions and other mass spectrometric parameters are experimentally optimized and that the method is fully validated according to regulatory guidelines before its application to the analysis of study samples.

Application Notes: The Use of Clopidogrel in Hypertension Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on research conducted with Clopidogrel , an antiplatelet agent. Initial searches for "Cloperidone" did not yield relevant results in the context of hypertension research, as it is primarily classified as an antipsychotic medication. Given the focus on cardiovascular research, it is presumed that "Clopidogrel" was the intended subject of inquiry.

Introduction

Clopidogrel is a prodrug that, upon conversion to its active thiol metabolite, functions as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1][2] This action inhibits platelet activation and aggregation.[2][3] In the context of hypertension research, Clopidogrel is not utilized as a primary antihypertensive agent, as studies have shown it does not typically lower systolic blood pressure in hypertensive models.[4][5] Instead, its value lies in its ability to mitigate the downstream pathological consequences of hypertension, such as end-organ damage.

Hypertension is associated with platelet activation, which contributes to inflammation and fibrosis in cardiovascular tissues.[6][7] Clopidogrel is therefore an essential tool for investigating the role of platelets in the pathophysiology of hypertensive complications. By inhibiting platelet activation, Clopidogrel helps to prevent hypertension-induced cardiac inflammation, vascular remodeling, and cardiac fibrosis, making it invaluable for dissecting these disease mechanisms.[6][8][9]

Mechanism of Action and Signaling Pathway

Clopidogrel is metabolized by hepatic cytochrome P450 (CYP) enzymes to form its active metabolite.[1][3] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is coupled to the inhibitory G-protein (Gi). When activated by ADP, this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the phosphorylation of key proteins like the vasodilator-stimulated phosphoprotein (VASP), ultimately leading to the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor and subsequent platelet aggregation.[3][10] By blocking the P2Y12 receptor, Clopidogrel prevents this cascade, maintaining higher cAMP levels and keeping platelets in a resting state.[2]

Clopidogrel_Pathway cluster_0 Platelet Cytosol AC Adenylyl Cyclase cAMP cAMP AC->cAMP + PKA Protein Kinase A cAMP->PKA + VASP_P VASP-P (Inactive) PKA->VASP_P Phosphorylation VASP VASP GPIIb_IIIa_inactive GPIIb/IIIa Receptor (Inactive) VASP_P->GPIIb_IIIa_inactive Inhibits Activation GPIIb_IIIa_active GPIIb/IIIa Receptor (Active) Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Gi->AC Inhibits ADP ADP ADP->P2Y12 Binds Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 Irreversibly Blocks

Caption: Clopidogrel's P2Y12 receptor antagonist pathway.

Data Presentation

The following tables summarize typical dosages and observed effects of Clopidogrel in common rodent models of hypertension.

Table 1: Clopidogrel Dosage in Rodent Hypertension Models

Animal Model Species Clopidogrel Dose Route of Administration Duration Reference(s)
Angiotensin II Infusion Mouse 50 mg/kg/day Oral Gavage 7 days [6][11]
Angiotensin II Infusion Mouse 15 mg/kg (loading), then 5 mg/kg/day Oral Gavage 7-14 days [8][12]
Angiotensin II Infusion Mouse 10 mg/kg/day Oral Gavage 4 weeks [13]

| Angiotensin II Infusion | Rat | 10 mg/kg/day | Oral Gavage | 14 days |[4][5] |

Table 2: Effects of Clopidogrel on Pathophysiological Parameters in Angiotensin II-Induced Hypertension

Parameter Model/Species Outcome in Control (Ang II + Vehicle) Outcome with Clopidogrel Treatment Reference(s)
Cardiac Fibrosis Mouse Significant increase in collagen deposition Accumulation of α-SMA+ myofibroblasts and fibrosis inhibited [6]
Cardiac Inflammation Mouse Increased infiltration of macrophages and neutrophils Infiltration of inflammatory cells suppressed [6]
Vascular Remodeling Mouse Significant vascular wall thickening and collagen deposition Attenuated vascular remodeling [8]
Endothelial Function Rat Impaired endothelium-dependent vasodilation Improved endothelial function [4][5][9]
Platelet-Monocyte Binding Mouse Increased P-M binding in circulation and vessels P-M binding significantly blunted [8]
Renal T-cell Infiltration Rat 66% increase in CD3-positive T-cells Increase in T-cell infiltration prevented [14]

| Renal Fibrosis | Rat | Increased glomerular collagen and tubulointerstitial fibrosis | Prevented damage to glomerular basement membrane and fibrosis |[14] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving Clopidogrel in a hypertension model.

Experimental_Workflow cluster_analyses Analyses A 1. Animal Acclimatization (e.g., C57BL/6 Mice, 1 week) B 2. Baseline Measurements (e.g., Tail-cuff Blood Pressure) A->B C 3. Surgical Implantation (Osmotic Minipump with Angiotensin II) B->C D 4. Randomization C->D E 5a. Group 1: Vehicle Control (e.g., 0.5% Methyl Cellulose) D->E F 5b. Group 2: Clopidogrel (Daily Oral Gavage) D->F G 6. In-Life Monitoring (Weekly Blood Pressure, Body Weight) E->G F->G H 7. Terminal Endpoint Collection (Blood, Heart, Aorta, Kidneys) G->H I 8. Ex Vivo / Post-mortem Analyses H->I J Platelet Aggregation (Blood) I->J K Histology (Fibrosis, Inflammation) (Heart, Aorta, Kidney) I->K L Vascular Reactivity (Aortic Rings) I->L

Caption: Experimental workflow for Clopidogrel studies.

Protocol 1: Angiotensin II-Induced Hypertension Model and Clopidogrel Administration

This protocol describes the induction of hypertension in mice using Angiotensin II (Ang II) infusion and subsequent treatment with Clopidogrel.

  • Materials:

    • C57BL/6 mice (male, 8-10 weeks old)

    • Angiotensin II (human)

    • Osmotic minipumps (e.g., Alzet Model 1007D or equivalent)

    • Clopidogrel bisulfate tablets

    • 0.5% Methyl cellulose solution

    • Sterile saline

    • Anesthesia (e.g., Isoflurane)

    • Surgical tools, sutures, and wound clips

  • Procedure:

    • Animal Acclimatization: Acclimate mice to the facility for at least one week before any procedures.

    • Pump Preparation: Under sterile conditions, fill osmotic minipumps with Ang II solution to deliver a dose of 490-1500 ng/kg/min for the desired duration (e.g., 7-14 days).[6][8] Prime pumps in sterile saline at 37°C for at least 4 hours.

    • Surgical Implantation:

      • Anesthetize the mouse using isoflurane.

      • Shave and disinfect the dorsal scapular region.

      • Make a small subcutaneous incision and create a pocket using blunt dissection.

      • Implant the primed osmotic minipump into the subcutaneous pocket.

      • Close the incision with sutures or wound clips.

      • Administer post-operative analgesia as per institutional guidelines.

    • Clopidogrel Preparation: Crush Clopidogrel tablets into a fine powder and suspend in 0.5% methyl cellulose solution to achieve the desired concentration (e.g., 5 mg/mL for a 5 mg/kg dose in a 25g mouse receiving 0.125 mL).[12] Prepare fresh daily.

    • Drug Administration:

      • One hour post-surgery, randomize mice into treatment groups.

      • Administer a loading dose (e.g., 15 mg/kg) of Clopidogrel or an equal volume of vehicle (0.5% methyl cellulose) via oral gavage.[12]

      • Continue with a daily maintenance dose (e.g., 5 mg/kg) for the remainder of the study.[8][12]

    • Monitoring: Monitor blood pressure weekly using the tail-cuff method and record body weight.[12]

Protocol 2: Assessment of Cardiac Fibrosis via Masson's Trichrome Staining

This protocol is for the histological quantification of collagen deposition in heart tissue.[15]

  • Materials:

    • Formalin-fixed, paraffin-embedded heart sections (5 µm thickness)

    • Bouin's solution

    • Weigert's iron hematoxylin

    • Biebrich scarlet-acid fuchsin solution

    • Phosphomolybdic/phosphotungstic acid solution

    • Aniline blue solution

    • 1% Acetic acid solution

    • Dehydration solutions (graded ethanol) and clearing agent (xylene)

    • Mounting medium

  • Procedure:

    • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

    • Mordanting: Incubate slides in pre-warmed Bouin’s solution at 56°C for 1 hour, then cool and wash in running tap water until the yellow color disappears.

    • Nuclear Staining: Stain with Weigert’s iron hematoxylin for 10 minutes. Wash in running water.

    • Cytoplasm Staining: Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes. Rinse in distilled water.

    • Differentiation: Place in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.

    • Collagen Staining: Transfer directly to aniline blue solution and stain for 5-10 minutes. Rinse briefly in distilled water.

    • Final Differentiation: Differentiate in 1% acetic acid solution for 1 minute.

    • Dehydration and Mounting: Dehydrate quickly through graded ethanol, clear in xylene, and mount with a permanent mounting medium.

    • Imaging and Quantification:

      • Capture images of the left ventricle under a light microscope.

      • Using image analysis software (e.g., ImageJ), quantify the fibrotic area. Collagen fibers will stain blue, while muscle and cytoplasm will stain red, and nuclei will be dark brown/black.[16]

      • Calculate the fibrotic area as a percentage of the total tissue area analyzed.[6]

Protocol 3: In Vitro Measurement of Platelet Aggregation

This protocol describes the assessment of platelet function using turbidimetric aggregometry.[17]

  • Materials:

    • Whole blood collected from mice

    • 3.2% Sodium citrate (anticoagulant)

    • Platelet aggregometer

    • ADP solution (agonist)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Blood Collection: Collect blood via cardiac puncture into a syringe containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature. Carefully collect the supernatant, which is the PRP.[18]

    • Platelet-Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cells. The supernatant is the PPP, which will be used as the blank (100% aggregation).

    • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using PPP.

    • Aggregometry:

      • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

      • Calibrate the aggregometer by setting the light transmission of PRP to 0% and PPP to 100%.

      • Add the agonist (e.g., 10 µM ADP) to the PRP cuvette to induce aggregation.[18]

      • Record the change in light transmission for 5-10 minutes. As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.

      • The maximum percentage of light transmission achieved represents the extent of platelet aggregation. Compare results between vehicle- and Clopidogrel-treated animals.

References

Application of Cloperidone in Neuroscience Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloperidone, and its closely related compounds Cloperastine and Chlophedianol, are centrally acting antitussive agents. While primarily utilized for cough suppression, emerging research has highlighted their potential applications in neuroscience. This document provides detailed application notes and protocols for the use of this compound and its analogues in neuroscience research, with a focus on their mechanisms of action and effects on the central nervous system (CNS). The information presented is intended to guide researchers in designing and executing experiments to explore the neuropharmacological properties of these compounds.

This compound and its analogues act on the cough center in the medulla oblongata[1][2][3]. Their multifaceted mechanism of action also includes antihistaminic, anticholinergic, and local anesthetic properties[2][3][4]. Notably, Chlophedianol has been reported to have poor binding affinity for the sigma-1 receptor, a protein with significant roles in various neurological functions[4][5][6][7][8][9]. More recent studies have delved into the effects of Cloperastine on specific neuronal channels and neurotransmitter systems, suggesting a broader potential in neurological disease models[10][11].

Pharmacological Profile

The primary pharmacological action of this compound and its analogues is the suppression of the cough reflex through a central mechanism[1][2][12]. However, their activity extends to other systems, which may be of interest in neuroscience research.

CompoundPrimary ActionSecondary ActionsKnown CNS Targets
This compound (as Chlophedianol/Cloperastine) Centrally acting antitussiveAntihistaminic, Anticholinergic, Local anestheticMedulla oblongata (cough center)[1][2], Presynaptic GIRK channels[10], Dopamine D2 receptors (indirectly)[11]

Key Neuroscience-Related Applications and Findings

Recent studies have begun to uncover the potential of Cloperastine, a form of this compound, in modulating neuronal activity in the context of neurological disorders.

Rett Syndrome Model

A study investigating the effects of Cloperastine in a mouse model of Rett Syndrome, a neurodevelopmental disorder with breathing abnormalities, yielded significant findings[10].

Quantitative Data from Rett Syndrome Mouse Model Study [10]

ParameterVehicle ControlCloperastine (30 mg/kg, i.p.)Outcome
Apneas/h HighDecreasedImprovement in breathing abnormalities
Breath Frequency Variation HighDecreasedStabilization of breathing pattern
GIRK Current Inhibition (IC50) N/A1 µMPotent inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels
Methamphetamine-Induced Hyperactivity Model

Cloperastine has also been investigated for its effects on the dopaminergic system in a mouse model of methamphetamine-induced hyperactivity[11].

Findings from Methamphetamine-Induced Hyperactivity Study [11]

ParameterMethamphetamineMethamphetamine + CloperastineOutcome
GIRK2 Subunit Expression UpregulatedInhibitedModulation of dopamine-related channel expression
Dopamine D2 Receptor Expression UpregulatedInhibitedPotential interaction with the dopaminergic system
Marble-Burying Behavior N/AReducedSuggests potential anti-anxiety properties

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuropharmacological effects of this compound and its analogues.

Protocol 1: Evaluation of Effects on Breathing Abnormalities in a Rett Syndrome Mouse Model

This protocol is based on the methodology described in the study by Hori et al. (2020)[10].

Objective: To assess the effect of Cloperastine on respiratory dysfunction in a genetic mouse model of Rett Syndrome (Mecp2-disrupted mice).

Materials:

  • Mecp2-disrupted mice and wild-type littermates

  • Cloperastine hydrochloride

  • Vehicle (e.g., saline)

  • Whole-body plethysmography system

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: Acclimate mice to the plethysmography chamber for at least 30 minutes before recording baseline respiratory parameters.

  • Baseline Recording: Record respiratory parameters (breathing frequency, tidal volume, minute ventilation, and incidence of apneas) for a baseline period of 60 minutes.

  • Drug Administration: Administer Cloperastine (30 mg/kg) or vehicle via i.p. injection.

  • Post-injection Recording: Immediately after injection, place the mouse back into the plethysmography chamber and record respiratory parameters for at least 90 minutes.

  • Data Analysis: Analyze the recorded data to determine changes in the frequency of apneas and the coefficient of variation of the breath-to-breath interval before and after drug administration. Compare the effects in Mecp2-disrupted mice to wild-type controls.

Experimental Workflow for Rett Syndrome Model

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis acclimation Acclimate Mecp2-disrupted and WT mice to plethysmography chamber baseline Record baseline respiratory parameters (60 min) acclimation->baseline injection Administer Cloperastine (30 mg/kg, i.p.) or Vehicle baseline->injection post_injection Record post-injection respiratory parameters (90 min) injection->post_injection analysis Analyze changes in apnea frequency and breath frequency variation post_injection->analysis comparison Compare results between genotypes and treatment groups analysis->comparison

Workflow for assessing Cloperastine's effect on breathing.
Protocol 2: In Vitro Electrophysiological Recording of GIRK Channel Activity

This protocol outlines the general steps for assessing the inhibitory effect of Cloperastine on GIRK channels using patch-clamp electrophysiology in a heterologous expression system (e.g., HEK293 cells)[10].

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cloperastine on GIRK channels.

Materials:

  • HEK293 cells transfected with GIRK channel subunits

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass pipettes

  • External and internal recording solutions

  • Cloperastine hydrochloride at various concentrations

  • GABA or another GIRK channel activator

Procedure:

  • Cell Preparation: Culture and maintain HEK293 cells expressing the desired GIRK channel subunits.

  • Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ. Fill with internal solution.

  • Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp configuration on a transfected cell.

  • Baseline Current: Record baseline membrane current in the voltage-clamp mode.

  • Channel Activation: Apply a GIRK channel activator (e.g., GABA) to the external solution to induce an inward current.

  • Cloperastine Application: While continuously applying the activator, perfuse the cell with external solutions containing increasing concentrations of Cloperastine.

  • Data Recording: Record the steady-state inward current at each Cloperastine concentration.

  • Data Analysis: Normalize the current at each concentration to the maximal current induced by the activator alone. Plot the normalized current against the logarithm of the Cloperastine concentration and fit the data with a dose-response curve to determine the IC50.

Signaling Pathway of Cloperastine's Action in Rett Syndrome Model

G cluster_0 Neuronal Terminal cluster_1 Postsynaptic Neuron cloperastine Cloperastine girk Presynaptic GIRK Channels cloperastine->girk blocks gaba_release Enhanced GABA Release girk->gaba_release leads to neuronal_excitability Decreased Neuronal Excitability gaba_release->neuronal_excitability breathing Improved Breathing Stability neuronal_excitability->breathing

Proposed mechanism of Cloperastine in Rett Syndrome.
Protocol 3: Assessment of Antidepressant-like and Anxiolytic-like Effects

Based on findings suggesting potential anti-anxiety and antidepressant effects of Cloperastine[11], standard behavioral assays can be employed.

Objective: To evaluate the potential antidepressant-like and anxiolytic-like effects of Cloperastine in mice.

A. Forced Swim Test (Antidepressant-like effect)

Materials:

  • Mice

  • Cloperastine hydrochloride

  • Vehicle (e.g., saline)

  • Glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C)

  • Video recording and analysis software

Procedure:

  • Drug Administration: Administer Cloperastine or vehicle i.p. 30 minutes before the test.

  • Test: Gently place each mouse into the cylinder of water for a 6-minute session.

  • Recording: Video record the entire session.

  • Data Analysis: Score the last 4 minutes of the session for time spent immobile (floating without struggling). A decrease in immobility time is indicative of an antidepressant-like effect.

B. Marble-Burying Test (Anxiolytic-like effect)

Materials:

  • Mice

  • Cloperastine hydrochloride

  • Vehicle (e.g., saline)

  • Standard mouse cage with 5 cm of clean bedding

  • 20 glass marbles (1.5 cm diameter) evenly spaced on the bedding

Procedure:

  • Drug Administration: Administer Cloperastine or vehicle i.p. 30 minutes before the test.

  • Test: Place a single mouse in the prepared cage for a 30-minute session.

  • Scoring: After the session, carefully remove the mouse. Count the number of marbles that are at least two-thirds buried in the bedding.

  • Data Analysis: A decrease in the number of buried marbles is indicative of an anxiolytic-like effect.

Logical Relationship of this compound's CNS Effects

G This compound This compound Analogues (Cloperastine/Chlophedianol) cough_center Inhibition of Medulla Cough Center This compound->cough_center girk_block GIRK Channel Blockade This compound->girk_block dopamine_mod Dopaminergic System Modulation This compound->dopamine_mod antitussive Antitussive Effect cough_center->antitussive neuro_stability Neuronal Stabilization girk_block->neuro_stability behavioral_effects Anxiolytic/Antidepressant-like Effects dopamine_mod->behavioral_effects

References

Application Notes and Protocols for Cloperidone (assumed Clozapine) Dosage in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of clozapine dosage and experimental protocols for rodent studies, focusing on behavioral and pharmacological research. The information is intended to guide researchers in designing and executing studies involving this atypical antipsychotic agent.

Introduction

Clozapine is an atypical antipsychotic medication with a complex pharmacological profile, primarily characterized by its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2] It is widely used in preclinical rodent models to investigate its therapeutic mechanisms and potential side effects. Due to its unique receptor binding profile, determining the appropriate dosage and experimental design is crucial for obtaining reliable and translatable results. These notes offer a summary of reported dosages, detailed experimental protocols, and visualizations of the key signaling pathways involved in clozapine's mechanism of action.

Data Presentation: Clozapine Dosage in Rodent Studies

The following tables summarize quantitative data on clozapine dosages used in various rodent studies. It is important to note that the optimal dose can vary depending on the specific research question, rodent strain, sex, and age.

Table 1: Clozapine Dosage in Rat Studies

Animal ModelStudy TypeDose RangeAdministration RouteObserved Effects
Sprague-Dawley RatLocomotor Activity0.05 - 1.0 mg/kgIntraperitoneal (i.p.)Dose-dependent decrease in locomotor activity.[3]
Sprague-Dawley RatAnxiety-like Behavior (Elevated Plus Maze)0.05 - 1.0 mg/kgIntraperitoneal (i.p.)Anxiogenic-like effects at 0.1 mg/kg.[4]
Sprague-Dawley RatPrepulse Inhibition (PPI)3 mg/kgIntraperitoneal (i.p.)Reversal of MK-801-induced PPI deficits.
Wistar RatChronic Oral Treatment40 mg/kg/dayOral (in drinking water)Decreased overall activity after 23 days.[5]
Sprague-Dawley RatChronic Infusion10 mg/kg/daySubcutaneous (s.c.) via minipumpNo significant effect on food intake or body weight.[6]

Table 2: Clozapine Dosage in Mouse Studies

Animal ModelStudy TypeDose RangeAdministration RouteObserved Effects
C57BL/6J MouseLocomotor Activity0.4 - 3.6 mg/kgNot specifiedDose-dependent decrease in spontaneous motor activity.[4]
C57BL/6J MouseLocomotor Activity & PPI3.5 - 14 mg/ml (12.5 - 50 µ g/day )Intracerebroventricular (i.c.v.)Dose-dependent effects on locomotor activity and PPI in females.[7]
Male Neonatal MiceLocomotor Activity & Anxiety0.5 mg/kgIntraperitoneal (i.p.)Did not reverse MK-801 induced changes.[8]
Wild-type & βarr2-KO MiceLocomotor Suppression3 and 5 mg/kgIntraperitoneal (i.p.)Significant inhibition of horizontal activity and stereotypy.[9]

Experimental Protocols

Drug Preparation for Intraperitoneal (i.p.) Injection

This protocol describes the preparation of clozapine for intraperitoneal administration in rodents.

Materials:

  • Clozapine powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weigh the required amount of clozapine powder.

  • Dissolve the clozapine powder in a minimal amount of DMSO to create a stock solution.[4]

  • Vortex the solution until the clozapine is completely dissolved.

  • Dilute the stock solution with sterile 0.9% saline to the final desired concentration.[4] The final concentration of DMSO should be kept to a minimum (e.g., <5%) to avoid solvent-induced toxicity.

  • Prepare fresh solutions daily before each experiment.[4]

  • Administer the solution intraperitoneally at a volume of 1-10 ml/kg body weight.

Open Field Test for Locomotor Activity and Anxiety-Like Behavior

This protocol outlines the procedure for conducting an open field test in mice or rats to assess spontaneous locomotor activity and anxiety-like behaviors following clozapine administration.

Apparatus:

  • A square or circular arena with high walls to prevent escape. A common size for rats is a 51 x 51 cm square arena with 50 cm high walls.[4] For mice, a 50 x 50 cm arena is often used.[10]

  • The arena should be made of a non-porous material that can be easily cleaned (e.g., PVC or Plexiglas).[4]

  • An overhead video camera connected to a computer with tracking software.

Procedure:

  • Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test begins.[11]

  • Drug Administration: Administer clozapine or vehicle control at the desired dose and route. A common pre-treatment time for i.p. injection is 30 minutes.[4]

  • Test Initiation: Gently place the animal in the center or a corner of the open field arena.[12]

  • Recording: Start the video recording and tracking software immediately. The test duration is typically 5-30 minutes.[4][12]

  • Data Collection: The tracking software will record various parameters, including:

    • Total distance traveled

    • Time spent in the center zone versus the periphery

    • Number of entries into the center zone

    • Rearing frequency

    • Grooming duration

  • Cleaning: After each trial, thoroughly clean the arena with 70% ethanol or another suitable disinfectant to remove any olfactory cues.[8]

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This protocol details the use of the elevated plus maze to assess anxiety-like behavior in rodents treated with clozapine.

Apparatus:

  • A plus-shaped maze elevated above the floor (typically 50 cm).[4]

  • Two opposite arms are open (e.g., 50 x 12 cm), and the other two are enclosed by high walls (e.g., 50 cm high).[4]

  • The arms are connected by a central platform (e.g., 12 x 12 cm).[4]

  • An overhead video camera and tracking software.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.

  • Drug Administration: Administer clozapine or vehicle control as required.

  • Test Initiation: Gently place the animal on the central platform, facing one of the open arms.[4]

  • Recording: Start the video recording and tracking software for a 5-minute test session.[4]

  • Data Collection: The primary measures of anxiety-like behavior are:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open arms versus the closed arms.

    • Total distance traveled in the maze.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by clozapine.

clozapine_d2_pathway clozapine Clozapine d2_receptor Dopamine D2 Receptor (Gi) clozapine->d2_receptor Antagonist g_protein Gi Protein d2_receptor->g_protein Inhibits Dissociation atp ATP adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Conversion atp->adenylyl_cyclase pka PKA camp->pka Activation downstream Downstream Effects pka->downstream

Caption: Clozapine's antagonism of the D2 receptor signaling pathway.

clozapine_5ht2a_pathway clozapine Clozapine ht2a_receptor Serotonin 5-HT2A Receptor (Gq) clozapine->ht2a_receptor Inverse Agonist gq_protein Gq Protein ht2a_receptor->gq_protein Prevents Activation pip2 PIP2 plc Phospholipase C (PLC) gq_protein->plc Activation ip3 IP3 plc->ip3 Hydrolysis dag DAG plc->dag pip2->plc ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc

Caption: Clozapine's inverse agonism at the 5-HT2A receptor signaling pathway.

Experimental Workflow

experimental_workflow start Start acclimation Animal Acclimation (1 week) start->acclimation drug_prep Drug Preparation (Clozapine/Vehicle) acclimation->drug_prep administration Drug Administration (e.g., i.p.) drug_prep->administration pre_test_wait Pre-Test Interval (e.g., 30 min) administration->pre_test_wait behavioral_test Behavioral Assay (e.g., Open Field Test) pre_test_wait->behavioral_test data_collection Data Collection (Video Tracking) behavioral_test->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: General experimental workflow for a behavioral study with clozapine.

References

Troubleshooting & Optimization

Optimizing Cloperidone Dosage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Users: Initial searches for "Cloperidone" have yielded limited specific data regarding its dosage optimization for maximum effect. However, a significant body of research exists for "Clopidogrel," a distinct medication with a similar name. This guide will proceed with the information available for this compound, but researchers are advised to ensure they are working with the correct compound. Should your inquiry pertain to Clopidogrel, please refine your search accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antipsychotic medication. Its therapeutic effects are believed to be mediated through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] The balance of activity at these receptors is a key factor in its efficacy and side-effect profile.

Q2: What are the key pharmacokinetic parameters to consider when designing a dosage regimen for this compound?

A2: While specific pharmacokinetic data for this compound is not extensively available in the provided search results, general principles for similar atypical antipsychotics suggest focusing on parameters such as bioavailability, protein binding, metabolism (primarily hepatic), and elimination half-life. These factors will determine the dosing frequency and time to reach steady-state concentrations.

Q3: How does genetic variability impact this compound dosage?

A3: For many antipsychotics, genetic polymorphisms in cytochrome P450 (CYP) enzymes can significantly alter metabolism, leading to variations in drug exposure and response.[3] While specific data for this compound is not available, researchers should consider the potential influence of CYP polymorphisms, particularly CYP2D6 and CYP3A4, which are common pathways for antipsychotic metabolism. Genotyping could be a valuable tool in personalizing dosage.

Q4: What are the common in vitro assays to determine this compound's potency and efficacy?

A4: Standard in vitro assays to characterize this compound's activity would include:

  • Receptor Binding Assays: To determine the affinity (Ki) of this compound for dopamine D2, serotonin 5-HT2A, and other relevant receptors (e.g., histaminergic H1, alpha-adrenergic α1).[2][4]

  • Functional Assays: To measure the functional consequence of receptor binding, such as agonist-induced signaling pathway activation or inhibition (e.g., cAMP assays for Gi-coupled receptors or calcium flux assays for Gq-coupled receptors).

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Troubleshooting Steps
High inter-individual variability in response at the same dose. Genetic polymorphisms in metabolizing enzymes (e.g., CYPs). Drug-drug interactions affecting metabolism.1. Genotype subjects for relevant CYP enzymes. 2. Review concomitant medications for potential inhibitors or inducers of this compound's metabolic pathways. 3. Consider therapeutic drug monitoring to correlate plasma concentrations with clinical effects.
Observed efficacy does not correlate with in vitro potency. Poor absorption or high first-pass metabolism. Blood-brain barrier penetration issues. Active metabolites with different receptor profiles.1. Conduct pharmacokinetic studies to determine oral bioavailability and metabolite profiles. 2. Use in vivo models to assess brain-to-plasma concentration ratios. 3. Characterize the receptor binding and functional activity of major metabolites.
Plateauing of therapeutic effect at higher doses. Saturation of target receptors. Off-target effects at higher concentrations leading to counteracting physiological responses.1. Perform dose-response studies to establish the full efficacy curve and identify the EC50 and Emax.[5][6] 2. Broaden the receptor screening panel to identify potential off-target interactions at higher concentrations.
Unexpected side effects emerge during dose escalation. Interaction with off-target receptors (e.g., histamine H1, muscarinic M1, alpha-1 adrenergic).[2]1. Conduct a comprehensive receptor binding profile to identify affinities for receptors associated with common side effects (sedation, orthostatic hypotension, anticholinergic effects). 2. Correlate the onset of side effects with specific dose thresholds.

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT2A). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Radioligand Binding: Incubate the cell membranes with a specific radiolabeled ligand for the receptor of interest and varying concentrations of this compound.

  • Separation and Detection: Separate bound from free radioligand by rapid filtration. Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the key pharmacokinetic parameters of this compound following oral and intravenous administration.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).[7]

  • Drug Administration:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound via the tail vein.

    • Oral (PO) Group: Administer a single dose of this compound via oral gavage.

  • Blood Sampling: Collect serial blood samples from the tail vein or via cannulation at predetermined time points post-dosing.

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound and its major metabolites in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life. Calculate oral bioavailability by comparing the AUC from the PO group to the IV group.

Visualizations

Cloperidone_Metabolism_Workflow cluster_absorption Gastrointestinal Tract cluster_metabolism Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation Oral Dose Oral Dose Absorption Absorption Oral Dose->Absorption This compound (Systemic) This compound (Systemic) Absorption->this compound (Systemic) Bioavailability CYP Enzymes CYP Enzymes Inactive Metabolites Inactive Metabolites CYP Enzymes->Inactive Metabolites Active Metabolites Active Metabolites CYP Enzymes->Active Metabolites Target Receptors Target Receptors Active Metabolites->Target Receptors Binding This compound (Systemic)->CYP Enzymes Metabolism This compound (Systemic)->Target Receptors Binding Therapeutic Effect Therapeutic Effect Target Receptors->Therapeutic Effect

Caption: Workflow of this compound absorption and metabolism.

Dose_Response_Logic Start Start Administer Dose Administer Dose Start->Administer Dose Measure Response Measure Response Administer Dose->Measure Response Response < Emax? Response < Emax? Measure Response->Response < Emax? Increase Dose Increase Dose Response < Emax?->Increase Dose Yes Side Effects? Side Effects? Response < Emax?->Side Effects? No Increase Dose->Administer Dose Optimal Dose Identified Optimal Dose Identified Side Effects?->Optimal Dose Identified No Reduce Dose/Stop Reduce Dose/Stop Side Effects?->Reduce Dose/Stop Yes

Caption: Logical flow for dose-response determination.

References

Technical Support Center: Mitigating Off-Target Effects of Cloperidone in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Cloperidone in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

While specific public data on the off-target profile of this compound is limited, compounds with similar structures, often used in neuroscience research, are commonly screened for activity at several key off-targets. These include the hERG potassium channel, dopamine D2 receptors, and sigma-1 receptors. Unintended interactions with these targets can lead to misleading experimental results and raise safety concerns.

Q2: How can I determine if this compound is inhibiting the hERG channel?

The gold standard for assessing hERG channel inhibition is the manual whole-cell patch-clamp assay.[1][2] This technique directly measures the flow of ions through the hERG channel in cells engineered to express it. A reduction in current in the presence of this compound indicates inhibition.

Q3: What are the signs of dopamine D2 receptor antagonism in my cell-based assays?

If your experiments involve cell lines where dopamine D2 receptor signaling is active, you might observe a dampening of the cellular response to dopamine or other D2 agonists. Since the D2 receptor is typically a Gi/o-coupled GPCR, its activation leads to a decrease in intracellular cAMP levels.[3] Antagonism by this compound would therefore prevent this dopamine-induced decrease in cAMP.

Q4: How do I test for sigma-1 receptor binding?

Sigma-1 receptor binding is typically assessed using a radioligand binding assay.[4][5] This involves incubating cell membranes expressing the sigma-1 receptor with a radioactive ligand that is known to bind to the receptor. The ability of this compound to displace the radioligand is then measured, and its binding affinity (Ki) can be calculated.

Q5: What is a selectivity window and why is it important?

A selectivity window is a ratio that compares the potency of a compound at its intended target to its potency at an off-target. It is a critical concept in drug development for assessing the potential for off-target effects at therapeutic concentrations. A larger selectivity window indicates a lower risk of off-target effects.

Troubleshooting Guides

Issue: Unexpected Cardiotoxicity or Cell Viability Issues

If you observe unexpected cytotoxicity or cellular stress, particularly in cell types sensitive to ion channel disruption, it may be due to off-target hERG channel inhibition.

Troubleshooting Steps:

  • Assess hERG Channel Inhibition: The most definitive way to investigate this is to perform a functional hERG assay.

  • Experimental Protocol: Manual Patch-Clamp Assay for hERG Inhibition:

    • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

    • Electrophysiological Recording:

      • Perform whole-cell voltage-clamp recordings at physiological temperature (35-37°C).[6]

      • Use a specific voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to +20 mV followed by a repolarizing ramp to -40 mV.[7]

    • Data Acquisition and Analysis:

      • Record the hERG tail current in the absence (vehicle control) and presence of increasing concentrations of this compound.

      • Calculate the percentage of current inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50 value.[8]

  • Mitigation Strategies:

    • Chemical Modification: If hERG inhibition is confirmed, medicinal chemistry efforts can be employed to reduce it. Strategies include reducing the lipophilicity of the compound or decreasing the pKa of a basic nitrogen atom.[9]

    • Lower Experimental Concentrations: If possible, use this compound at concentrations well below its hERG IC50 in your experiments.

Issue: Altered cAMP Levels or GPCR Signaling

Unexpected changes in intracellular cAMP levels or other downstream effectors of G-protein coupled receptor (GPCR) signaling could indicate off-target activity at the dopamine D2 receptor.

Troubleshooting Steps:

  • Evaluate Dopamine D2 Receptor Antagonism: A cell-based functional assay is the best approach to quantify the antagonist activity of this compound at the D2 receptor.

  • Experimental Protocol: D2 Receptor Functional Assay (cAMP Measurement):

    • Cell Line: Use a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO).

    • Assay Principle: The D2 receptor is Gi-coupled, and its activation by an agonist (like dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. An antagonist will block this effect.

    • Procedure:

      • Pre-incubate the cells with various concentrations of this compound.

      • Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) at its EC80 concentration.

      • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[3][10]

    • Data Analysis:

      • Generate a concentration-response curve for this compound's ability to block the agonist-induced decrease in cAMP.

      • Calculate the IC50 value for this compound's antagonist activity.

Issue: Unexplained Effects on Calcium Signaling or Cellular Stress Responses

Modulation of intracellular calcium signaling or unexpected effects on cellular stress and survival pathways may suggest an interaction with the sigma-1 receptor, a unique intracellular chaperone protein.

Troubleshooting Steps:

  • Assess Sigma-1 Receptor Binding: A radioligand binding assay is the standard method to determine if this compound binds to the sigma-1 receptor and to quantify its affinity.

  • Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay:

    • Membrane Preparation: Prepare cell membranes from a tissue or cell line with high expression of sigma-1 receptors (e.g., guinea pig liver or overexpressing cell lines).[4]

    • Radioligand: Use a selective sigma-1 receptor radioligand, such as --INVALID-LINK---pentazocine.[4]

    • Assay Procedure (Competitive Binding):

      • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

      • Separate the bound and free radioligand by rapid filtration.

      • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Data Analysis:

      • Plot the percentage of specific binding against the concentration of this compound to generate a competition curve.

      • Calculate the IC50 value and then convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation

The following tables present hypothetical data to illustrate how to summarize the off-target profiling of this compound. Note: The following data is for illustrative purposes only and is not based on published experimental results for this compound.

Table 1: Hypothetical Off-Target Profile of this compound

Off-TargetAssay TypeResult (IC50/Ki)
hERG ChannelManual Patch Clamp1.2 µM
Dopamine D2 ReceptorcAMP Functional Assay85 nM
Sigma-1 ReceptorRadioligand Binding250 nM

Table 2: Hypothetical On-Target vs. Off-Target Potency and Selectivity Window

TargetPotency (IC50/Ki)Selectivity Window (Off-Target/On-Target)
On-Target X 5 nM -
hERG Channel1,200 nM240-fold
Dopamine D2 Receptor85 nM17-fold
Sigma-1 Receptor250 nM50-fold

Visualizations

Figure 1: Experimental Workflow for hERG Manual Patch-Clamp Assay

hERG_Workflow cluster_prep Cell Preparation cluster_epys Electrophysiology cluster_analysis Data Analysis cell_culture Culture hERG- expressing cells harvest Harvest and plate cells for electrophysiology cell_culture->harvest patch Establish whole-cell patch-clamp configuration harvest->patch stabilize Stabilize baseline hERG current patch->stabilize vehicle Apply vehicle control stabilize->vehicle compound Apply this compound (multiple concentrations) vehicle->compound washout Washout compound->washout record Record hERG tail currents washout->record measure Measure current inhibition record->measure plot Plot concentration- response curve measure->plot calculate Calculate IC50 plot->calculate

Caption: Workflow for assessing hERG channel inhibition using manual patch-clamp.

Figure 2: Dopamine D2 Receptor Signaling Pathway

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates substrates Binding_Assay cluster_0 Without Competitor cluster_1 With this compound (Competitor) Receptor1 Receptor Radioligand1 Radioligand Receptor1->Radioligand1 Binds Receptor2 Receptor Radioligand2 Radioligand Receptor2->Radioligand2 Reduced Binding This compound This compound Receptor2->this compound Binds

References

Technical Support Center: Cloperidone and Related Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data specifically for cloperidone is limited. This guide utilizes data from representative atypical antipsychotics, such as risperidone and others, to address common experimental variability and provide solutions applicable to this class of compounds. The principles, protocols, and troubleshooting steps are designed to be adapted for this compound as compound-specific data becomes available.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the efficacy of our compound in our animal model of schizophrenia. What are the potential causes and solutions?

A1: High variability in in-vivo efficacy studies for antipsychotics is a common challenge. Key factors to investigate include:

  • Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to varying exposures. This is particularly relevant for compounds metabolized by polymorphic enzymes like Cytochrome P450 2D6 (CYP2D6).[1][2]

  • Animal Model and Behavioral Endpoint: The choice of animal model (e.g., genetic, drug-induced, or neurodevelopmental models) and the specific behavioral tests used (e.g., locomotor activity, prepulse inhibition) can have inherent variability.[3][4][5] Ensure that the model is well-validated in your lab and that personnel are highly trained to minimize procedural inconsistencies.

  • Target Engagement: Inconsistent target engagement at key receptors like the Dopamine D2 (D2) and Serotonin 5-HT2A (5-HT2A) receptors can lead to variable responses. Consider running parallel pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma/brain concentrations with receptor occupancy.

Solution Workflow:

  • Assess Pharmacokinetics: Conduct a pilot PK study in your chosen animal model to determine key parameters (Cmax, Tmax, AUC, half-life). Analyze plasma samples from your efficacy study to correlate drug exposure with behavioral outcomes.

  • Refine Animal Model Protocol: Strictly standardize all experimental conditions, including animal handling, housing, light/dark cycles, and testing times. Ensure behavioral scoring is performed by blinded observers using clear, objective criteria.

  • Confirm Target Engagement: If possible, perform ex-vivo receptor binding studies on brain tissue from a subset of animals to confirm that the drug is reaching and binding to its intended targets at the doses administered.

Q2: Our in-vitro receptor binding assays are showing inconsistent Ki values for our compound. How can we troubleshoot this?

A2: Inconsistent Ki (inhibition constant) values in radioligand binding assays can stem from several sources:

  • Assay Conditions: Factors such as buffer composition, pH, temperature, and incubation time can significantly impact binding affinity. Ensure these are consistent across all experiments.

  • Radioligand Quality: Degradation of the radioligand can lead to lower specific binding and increased variability. Always check the purity and age of your radioligand stock.

  • Cell Membrane Preparation: The quality and consistency of your cell membrane preparation are critical. Variations in protein concentration or receptor expression levels between batches can alter binding results.

  • Data Analysis: Incorrectly defining non-specific binding or using an inappropriate curve-fitting model (e.g., one-site vs. two-site fit) can lead to inaccurate Ki calculations.

Q3: We are concerned about the potential for our compound to cause cardiac side effects. What is a key in-vitro screen we should perform?

A3: A critical early safety screen is the hERG potassium channel inhibition assay . Blockade of the hERG channel can prolong the QT interval, which is a risk factor for serious cardiac arrhythmias.[6][7] This is a common off-target effect for many classes of drugs, including some antipsychotics. An in-vitro patch-clamp assay using cells expressing the hERG channel is the gold-standard method to determine the IC50 (half-maximal inhibitory concentration) of your compound.

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Plasma Concentration

Problem: In both preclinical and clinical studies, you observe a wide range of plasma concentrations of your compound despite administering the same dose.

Root Causes & Solutions:

Root CauseInvestigation & Solution
Metabolic Polymorphism Investigation: Screen for metabolism by key polymorphic cytochrome P450 enzymes, particularly CYP2D6, which is a major metabolic pathway for many antipsychotics like risperidone.[2][8] Solution: Use in-vitro systems with specific CYP isozymes (e.g., recombinant enzymes or human liver microsomes with specific inhibitors) to identify the primary metabolizing enzymes. If a polymorphic enzyme like CYP2D6 is involved, consider genotyping subjects in clinical studies or using animal strains with known CYP phenotypes in preclinical work.[1][9][10]
Drug-Drug Interactions (DDIs) Investigation: Review co-administered medications in clinical studies or components of the vehicle/diet in animal studies. Solution: Conduct in-vitro CYP inhibition and induction assays to assess the DDI potential of your compound. If your compound is a substrate of a specific CYP enzyme, avoid co-administration with known potent inhibitors or inducers of that enzyme.
Variable Oral Absorption Investigation: Assess the compound's solubility and permeability (e.g., using a Caco-2 assay). Check for involvement of efflux transporters like P-glycoprotein (P-gp). Solution: If solubility is poor, consider formulation changes. If the compound is a P-gp substrate, be aware of potential interactions with P-gp inhibitors/inducers.
Issue 2: Discrepancy Between In-Vitro Affinity and In-Vivo Potency

Problem: Your compound shows high affinity for the D2 receptor in vitro (low nM Ki), but requires much higher doses than expected to achieve a therapeutic effect in vivo.

Root Causes & Solutions:

Root CauseInvestigation & Solution
Poor Blood-Brain Barrier (BBB) Penetration Investigation: Measure the brain-to-plasma concentration ratio (B/P ratio) in an animal PK study. Solution: If the B/P ratio is low, the compound may be actively effluxed from the brain. In-vitro transporter assays (e.g., with P-gp or BCRP) can confirm this. Medicinal chemistry efforts may be needed to improve BBB penetration.
High Plasma Protein Binding Investigation: Measure the fraction of unbound drug in plasma using equilibrium dialysis. Solution: Only the unbound fraction of a drug is available to cross the BBB and interact with the target. If plasma protein binding is very high (>99%), the free concentration available to the brain may be insufficient, necessitating higher doses.
Rapid Metabolism Investigation: Characterize the in-vivo metabolic profile. A short half-life due to rapid clearance will require higher or more frequent dosing to maintain therapeutic concentrations. Solution: If clearance is too rapid, formulation strategies (e.g., long-acting injectables) or chemical modifications to block metabolic "soft spots" may be required.[11]
Receptor State Affinity Investigation: The D2 receptor exists in high-affinity (D2High) and low-affinity states for dopamine.[12][13] Some radioligands may not distinguish between these states, whereas in-vivo efficacy is related to displacing endogenous dopamine from the D2High state. Solution: Use functional assays or specialized binding assays with agonist radioligands to probe the compound's interaction with different receptor affinity states.[14]

Quantitative Data Summary

The following tables provide reference data for well-characterized atypical antipsychotics to serve as a benchmark for experimental results.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2[15][16]Serotonin 5-HT2A[17][18]Sigma-1[19][20]Sigma-2[20]
Risperidone~3-5~4-6>1000>1000
Clozapine~30-90~5-10~150~200
Haloperidol~1-2~50-100~2-4High Affinity
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: In-Vitro Safety & Metabolism Parameters

CompoundhERG Inhibition IC50 (µM)Primary Metabolizing CYP(s)
Risperidone0.16[21]CYP2D6[2][8]
Clozapine2.5 (HEK293 cells)[22]CYP1A2, CYP3A4
Haloperidol~0.03CYP2D6, CYP3A4
This compoundData Not AvailableData Not Available

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (D2 Receptor)
  • Objective: To determine the binding affinity (Ki) of a test compound for the Dopamine D2 receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human D2 receptor.

    • Radioligand: [3H]-Raclopride or [3H]-Spiperone (antagonist).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Test compound (e.g., this compound) at 10-12 serial dilutions.

    • Non-specific binding control: 10 µM Haloperidol.

    • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein/well), and the test compound at various concentrations.

    • Initiate the binding reaction by adding the radioligand at a concentration near its Kd (e.g., 1-2 nM for [3H]-Raclopride).

    • For non-specific binding wells, add 10 µM Haloperidol instead of the test compound. For total binding wells, add vehicle.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration over glass fiber filter mats using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mats, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: hERG Channel Inhibition Assay (Manual Patch-Clamp)
  • Objective: To determine the IC50 of a test compound for inhibition of the hERG potassium channel.

  • Materials:

    • HEK293 cells stably expressing the human hERG channel.

    • Whole-cell patch-clamp rig (amplifier, micromanipulator, perfusion system).

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2.

    • Test compound at 5-7 serial dilutions.

  • Procedure:

    • Establish a stable whole-cell patch-clamp recording from a single hERG-expressing cell.

    • Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV for 2-5 seconds to activate and inactivate the channels, and then repolarizing to -50 mV to measure the peak tail current.

    • Record baseline currents in the external solution (vehicle control).

    • Perfuse the cell with the lowest concentration of the test compound until a steady-state block is achieved (typically 3-5 minutes).

    • Repeat step 4 for each increasing concentration of the test compound.

    • After the highest concentration, perform a washout with the external solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the current at each concentration to the baseline (control) current to get the percentage of inhibition.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Fit the data to a standard concentration-response (Hill) equation to determine the IC50 value.

Visualizations

Antipsychotic_Mechanism_of_Action This compound This compound (Atypical Antipsychotic) D2R Dopamine D2 Receptor This compound->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonism/ Inverse Agonism Dopamine_Signal Dopaminergic Signaling D2R->Dopamine_Signal Inhibits HT2AR->Dopamine_Signal Modulates Side_Effect Reduced EPS Risk HT2AR->Side_Effect Therapeutic_Effect Antipsychotic Effect (Reduced Positive Symptoms) Dopamine_Signal->Therapeutic_Effect Serotonin_Signal Serotonergic Signaling PK_Variability_Workflow Start Observe High PK Variability in vivo Step1 Step 1: In Vitro Metabolism Screen (Human Liver Microsomes) Start->Step1 Step2 Identify Primary Metabolizing CYP(s) Step1->Step2 Decision1 Is a Polymorphic CYP (e.g., CYP2D6) Involved? Step2->Decision1 Solution1 Solution: Genotype Subjects. Adjust dose based on metabolizer status (Poor, Intermediate, Normal, Ultra-Rapid). Decision1->Solution1 Yes Step3 Step 2: Caco-2 Permeability Assay Decision1->Step3 No End Characterize sources of variability Solution1->End Decision2 Is it a P-gp Substrate? Step3->Decision2 Solution2 Solution: Screen for Drug-Drug Interactions with P-gp inhibitors/inducers. Decision2->Solution2 Yes Decision2->End No Solution2->End hERG_Safety_Assessment Start Compound of Interest Screen In Vitro hERG Assay (Patch-Clamp) Start->Screen Result Determine hERG IC50 Screen->Result Compare Calculate Safety Margin: (hERG IC50) / (Free Therapeutic Plasma Conc.) Result->Compare LowRisk Low Risk (Margin > 30x) Compare->LowRisk > 30 HighRisk High Risk (Margin < 30x) Compare->HighRisk < 30 Action Action: Further cardiac safety studies (e.g., in vivo QT assay) HighRisk->Action

References

Technical Support Center: Refining Analytical Methods for Cloperidone Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Cloperidone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the detection and quantification of this compound?

A1: Due to the limited number of published methods specifically for this compound, the most suitable analytical techniques are inferred from its chemical structure (a quinazolinedione derivative). The recommended methods include High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for analysis in complex biological matrices.

Q2: What are the key chemical properties of this compound relevant to its analysis?

A2: Understanding the physicochemical properties of this compound is crucial for method development. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₂₁H₂₃ClN₄O₂[1][2]
Molar Mass398.89 g/mol [3]
IUPAC Name3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione[1][3]
Physical DescriptionLikely a solid at room temperatureInferred
SolubilityExpected to be soluble in organic solvents like methanol and acetonitrileInferred from structure

Q3: How should I prepare this compound samples from biological matrices like plasma or urine?

A3: Sample preparation is a critical step to remove interferences and concentrate the analyte.[4][5] Common techniques for biological matrices include:

  • Protein Precipitation (PPT): This is a simple and fast method, often using cold acetonitrile, to remove proteins from plasma or serum samples.[4]

  • Liquid-Liquid Extraction (LLE): LLE uses two immiscible solvents to separate this compound from the aqueous biological matrix into an organic layer.[3] The choice of organic solvent is crucial for good recovery.

  • Solid-Phase Extraction (SPE): SPE provides a cleaner extract than PPT or LLE by using a solid sorbent to retain this compound while interferences are washed away.[4]

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) - Column degradation- Incompatible mobile phase pH- Sample overload- Replace the column- Adjust mobile phase pH to be at least 2 pH units away from the pKa of this compound- Reduce sample concentration or injection volume
Inconsistent retention times - Fluctuations in mobile phase composition- Leaks in the HPLC system- Temperature variations- Ensure proper mobile phase mixing and degassing- Check for leaks in pump seals, fittings, and connections- Use a column oven to maintain a consistent temperature
Low sensitivity - Inappropriate detection wavelength- Poor extraction recovery- Sample degradation- Determine the UV maximum of this compound (if not known, a PDA detector can be used to find the optimal wavelength)- Optimize the sample preparation method (e.g., change SPE sorbent, LLE solvent)- Investigate sample stability under storage and analytical conditions
GC-MS Method Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No peak or very small peak for this compound - this compound is not volatile enough for GC analysis- Thermal degradation in the injector- Derivatization may be necessary to increase volatility and thermal stability- Optimize injector temperature (start with a lower temperature)
Poor chromatography (broad peaks) - Active sites in the GC liner or column- Inappropriate carrier gas flow rate- Use a deactivated liner and column- Optimize the carrier gas flow rate for the column dimensions
Matrix interference - Insufficient sample cleanup- Employ a more rigorous sample preparation technique like SPE to remove matrix components
LC-MS/MS Method Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Ion suppression or enhancement - Co-eluting matrix components interfering with ionization- Improve chromatographic separation to separate this compound from interfering compounds- Optimize sample preparation to remove matrix effects- Use a deuterated internal standard to compensate for matrix effects
Low signal intensity - Poor ionization efficiency- Suboptimal MS parameters- Adjust mobile phase pH and organic content to promote ionization- Optimize MS parameters such as capillary voltage, gas flow, and collision energy
Inconsistent results - Sample instability in the autosampler- Evaluate the stability of this compound in the final sample solution and keep the autosampler cooled if necessary

Experimental Protocols

The following are generalized, illustrative protocols for the analysis of this compound. These should be optimized for your specific instrumentation and application.

Illustrative HPLC-UV Protocol
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1 M ammonium acetate buffer (pH 5.5) (60:40, v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 40°C[6]
Detection Wavelength Estimated around 270-280 nm (requires experimental determination)
Injection Volume 20 µL
Internal Standard A structurally similar compound, e.g., another quinazolinedione derivative
Illustrative GC-MS Protocol
ParameterCondition
Column DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Oven Program Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500
Illustrative LC-MS/MS Protocol
ParameterCondition
Column C18 or C8 UPLC/HPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Precursor and product ions would need to be determined by infusing a this compound standard. For a molecule of this mass, a precursor ion around m/z 399 would be expected.
Internal Standard Deuterated this compound (if available) or a structurally similar compound

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection start Biological Sample (e.g., Plasma, Urine) ppt Protein Precipitation (e.g., with Acetonitrile) start->ppt lle Liquid-Liquid Extraction (e.g., with Ethyl Acetate) start->lle spe Solid-Phase Extraction (e.g., C18 cartridge) start->spe end_prep Clean Extract ppt->end_prep lle->end_prep spe->end_prep hplc HPLC-UV end_prep->hplc gcms GC-MS end_prep->gcms lcmsms LC-MS/MS end_prep->lcmsms data_analysis Data Analysis (Quantification) hplc->data_analysis gcms->data_analysis lcmsms->data_analysis

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic start Analytical Issue (e.g., No Peak, Poor Shape) check_sample_prep Review Sample Preparation - Recovery - Stability - Matrix Effects start->check_sample_prep check_instrument Investigate Instrument Parameters - Column/Liner - Mobile/Carrier Gas - Temperatures check_sample_prep->check_instrument Sample Prep OK resolve Issue Resolved check_sample_prep->resolve Optimize check_method Evaluate Method Parameters - Injection Volume - Gradient/Oven Program - Detection Settings check_instrument->check_method Instrument OK check_instrument->resolve Optimize check_method->resolve Method OK check_method->resolve Optimize

Caption: Logical troubleshooting workflow for analytical issues.

References

Technical Support Center: Overcoming Poor Bioavailability of Cloperidone in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the in vivo bioavailability of cloperidone and strategies to enhance it is limited. The following troubleshooting guides and FAQs have been developed by drawing parallels with clopidogrel, a drug with known bioavailability challenges, and other poorly soluble compounds. The experimental protocols and data presented are intended as illustrative examples to guide researchers in their investigations with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our preclinical animal studies after oral administration. What are the potential reasons for this poor bioavailability?

Poor oral bioavailability of a drug like this compound can stem from several factors, which can be broadly categorized as physicochemical and physiological.

  • Physicochemical Properties:

    • Low Aqueous Solubility: The drug must dissolve in the gastrointestinal (GI) fluids to be absorbed. This compound's solubility characteristics are not well-documented, but if it is a poorly water-soluble compound, this will be a primary barrier to absorption.[1][2]

    • Poor Permeability: The drug must be able to pass through the intestinal membrane into the bloodstream.

  • Physiological Factors:

    • Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver before reaching systemic circulation.[3] The liver contains enzymes, such as cytochrome P450s (CYPs), that can metabolize the drug, reducing the amount of active compound that reaches the rest of the body.[3][4][5] Clopidogrel, for example, is a prodrug where only about 15% is converted to its active metabolite, while the rest is hydrolyzed to an inactive form.[3][5]

    • Efflux by Transporters: P-glycoprotein (P-gp) is an efflux transporter in the intestinal wall that can actively pump absorbed drug back into the GI lumen, limiting its net absorption.[5][6][7]

    • Degradation in the GI Tract: The drug may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.

Q2: How can we begin to troubleshoot the poor bioavailability of this compound in our experiments?

A systematic approach is crucial. We recommend the following initial steps:

  • Physicochemical Characterization:

    • Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).

    • Assess its permeability using an in vitro model like the Caco-2 cell permeability assay.

  • In Vitro Metabolism Studies:

    • Incubate this compound with liver microsomes (from the relevant animal species and human) to assess its metabolic stability and identify the major metabolizing enzymes.

  • Formulation Screening:

    • Start with simple formulation strategies to enhance solubility, such as using co-solvents or cyclodextrins, and evaluate their impact on in vitro dissolution.

The results from these initial experiments will help you identify the primary bottleneck (solubility, permeability, or metabolism) and guide the selection of a more advanced formulation strategy.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound
Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility leading to incomplete dissolution.Develop a formulation to enhance solubility and dissolution rate.Increased and more consistent plasma concentrations.
Extensive first-pass metabolism in the liver and/or gut wall.Co-administer with a known inhibitor of the identified metabolizing enzymes (for research purposes only) or develop a formulation that bypasses first-pass metabolism (e.g., lymphatic delivery).Higher plasma concentrations of the parent drug.
P-glycoprotein (P-gp) mediated efflux.Co-administer with a P-gp inhibitor (e.g., piperine) in preclinical models or use excipients that inhibit P-gp.[8]Increased absorption and higher plasma concentrations.
Degradation in the GI tract.Use enteric-coated formulations to protect the drug from stomach acid if it is acid-labile.Improved stability and higher bioavailability.
Issue 2: Inconsistent Results Between In Vitro Dissolution and In Vivo Bioavailability
Possible Cause Troubleshooting Step Expected Outcome
Precipitation of the drug in the GI tract after initial dissolution from an enabling formulation.Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation.[9]Maintained supersaturation in vivo, leading to better correlation with in vitro dissolution and improved bioavailability.
Food effects significantly altering GI physiology.Conduct in vivo studies in both fasted and fed states to assess the impact of food. Food has been shown to substantially increase the bioavailability of clopidogrel.[10]A clear understanding of how food affects the drug's absorption, which can inform formulation design.
Inappropriate in vitro dissolution method.Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in fasted and fed states.Better prediction of in vivo performance from in vitro data.[11]

Data Presentation: Example Pharmacokinetic Data

The following tables present example pharmacokinetic data from a hypothetical preclinical study in rats, comparing a standard suspension of this compound to two different enabling formulations. This illustrates how to structure your data for clear comparison.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats (n=6 per group)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC0-t (ng·hr/mL)Relative Bioavailability (%)
This compound Suspension1050 ± 151.0 ± 0.5200 ± 50100
Solid Dispersion10250 ± 600.5 ± 0.21000 ± 200500
Nanoemulsion10400 ± 800.5 ± 0.21600 ± 300800

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound

This protocol describes the solvent evaporation method for preparing a solid dispersion, a common technique to improve the dissolution of poorly soluble drugs.[12][13]

Materials:

  • This compound

  • Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)

  • Organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Mortar and pestle

Method:

  • Accurately weigh this compound and the polymer carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve both the drug and the polymer in a suitable organic solvent in a round-bottom flask. Use the minimum amount of solvent necessary to achieve a clear solution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

  • Once the solvent is completely removed and a thin film is formed on the flask wall, continue to dry under high vacuum for several hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Store the resulting powder in a desiccator until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to evaluate the oral bioavailability of different this compound formulations.

Materials:

  • Male Wistar rats (or other appropriate strain), 200-250g

  • This compound formulations (e.g., suspension, solid dispersion, nanoemulsion)

  • Oral gavage needles

  • Blood collection tubes (e.g., containing K2EDTA)

  • Centrifuge

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Method:

  • Fast the rats overnight (approximately 12 hours) with free access to water.

  • Divide the rats into groups (e.g., n=6 per formulation).

  • Administer the this compound formulations to the respective groups via oral gavage at a specified dose.

  • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Immediately transfer the blood samples into tubes containing an anticoagulant.

  • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Harvest the plasma and store it at -80°C until analysis.

  • Analyze the plasma samples to determine the concentration of this compound using a validated bioanalytical method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

cluster_0 Factors Affecting Oral Bioavailability Drug in Formulation Drug in Formulation Dissolution Dissolution Drug in Formulation->Dissolution Drug in Solution in GI Tract Drug in Solution in GI Tract Dissolution->Drug in Solution in GI Tract Absorption Absorption Drug in Solution in GI Tract->Absorption Degradation Degradation Drug in Solution in GI Tract->Degradation Drug in Portal Vein Drug in Portal Vein Absorption->Drug in Portal Vein Efflux Efflux Absorption->Efflux First-Pass Metabolism First-Pass Metabolism Drug in Portal Vein->First-Pass Metabolism Drug in Systemic Circulation Drug in Systemic Circulation First-Pass Metabolism->Drug in Systemic Circulation

Caption: Key physiological barriers to oral drug bioavailability.

Start Start Physicochemical Characterization Physicochemical Characterization Start->Physicochemical Characterization In Vitro Metabolism In Vitro Metabolism Start->In Vitro Metabolism Identify Bioavailability Bottleneck Identify Bioavailability Bottleneck Physicochemical Characterization->Identify Bioavailability Bottleneck In Vitro Metabolism->Identify Bioavailability Bottleneck Solubility-Limited Solubility-Limited Identify Bioavailability Bottleneck->Solubility-Limited Poor Solubility Metabolism-Limited Metabolism-Limited Identify Bioavailability Bottleneck->Metabolism-Limited High Metabolism Select Formulation Strategy Select Formulation Strategy Solubility-Limited->Select Formulation Strategy Metabolism-Limited->Select Formulation Strategy Solid Dispersion Solid Dispersion Select Formulation Strategy->Solid Dispersion Nanoemulsion Nanoemulsion Select Formulation Strategy->Nanoemulsion Cyclodextrin Complex Cyclodextrin Complex Select Formulation Strategy->Cyclodextrin Complex Formulation Development & Optimization Formulation Development & Optimization Solid Dispersion->Formulation Development & Optimization Nanoemulsion->Formulation Development & Optimization Cyclodextrin Complex->Formulation Development & Optimization In Vitro Dissolution Testing In Vitro Dissolution Testing Formulation Development & Optimization->In Vitro Dissolution Testing In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study In Vitro Dissolution Testing->In Vivo Pharmacokinetic Study End End In Vivo Pharmacokinetic Study->End

Caption: Workflow for developing a bioavailability-enhancing formulation.

This compound (Prodrug) This compound (Prodrug) CYP450 Enzymes (Liver) CYP450 Enzymes (Liver) This compound (Prodrug)->CYP450 Enzymes (Liver) ~15% Esterases Esterases This compound (Prodrug)->Esterases ~85% Inactive Metabolite Inactive Metabolite Excretion Excretion Inactive Metabolite->Excretion Active Metabolite Active Metabolite Therapeutic Effect Therapeutic Effect Active Metabolite->Therapeutic Effect CYP450 Enzymes (Liver)->Active Metabolite Esterases->Inactive Metabolite

Caption: Hypothetical metabolic pathway for this compound as a prodrug.

References

Technical Support Center: Protocol Adjustments for Clopidogrel in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This document addresses the experimental use of Clopidogrel . Initial inquiries regarding "Cloperidone" suggest a possible misspelling, as the vast majority of relevant scientific literature pertains to Clopidogrel, a widely used antiplatelet agent.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Clopidogrel in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Clopidogrel?

A1: Clopidogrel is a prodrug, meaning it requires metabolic activation in the liver to become pharmacologically active.[1][2][3] Its active metabolite irreversibly inhibits the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on platelets.[1][3][4][5] This inhibition prevents ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is crucial for platelet aggregation and thrombus formation.[3][4]

Q2: Does Clopidogrel have effects on cell types other than platelets?

A2: Yes, while its primary target is platelets, studies have shown that Clopidogrel can have various effects on other cell types, including:

  • Endothelial Cells: Clopidogrel can improve endothelial function and nitric oxide (NO) bioavailability.[6][7][8] It has also been shown to reduce the expression of adhesion molecules like VCAM-1, which are involved in inflammation.[9][10]

  • Bone Cells: Some research suggests that Clopidogrel may inhibit osteoblast function and could potentially impact bone health with long-term exposure.[11][12]

  • Inflammatory Cells: Clopidogrel exhibits anti-inflammatory properties by reducing the levels of inflammatory markers such as C-reactive protein (hsCRP) and modulating inflammatory signaling pathways like NF-κB.[9][13][14][15]

  • Cancer Cells: There is emerging research into the effects of P2Y12 inhibitors on cancer cells, with some studies suggesting a potential role in modulating tumor growth and metastasis, although this is not a primary application of the drug.[16]

Q3: Why am I not observing an effect of Clopidogrel in my in vitro cell culture experiments?

A3: A common reason for the lack of an in vitro effect is that Clopidogrel is a prodrug and requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver, primarily CYP2C19.[1][3][5][17] Most cell lines do not express sufficient levels of these enzymes to convert Clopidogrel to its active thiol metabolite.[2] Therefore, applying Clopidogrel directly to most cell cultures will not result in the expected P2Y12 inhibition. To study its effects in vitro, you should use the active metabolite of Clopidogrel.

Q4: Are there known cell line-specific sensitivities to Clopidogrel?

A4: Cell line-specific sensitivity is highly dependent on the expression of the P2Y12 receptor and the specific metabolic capabilities of the cell line. For instance, cells that do not express the P2Y12 receptor will not exhibit direct effects from the active metabolite of Clopidogrel related to this pathway. Furthermore, some of the observed "off-target" or pleiotropic effects of Clopidogrel may be cell-type dependent. For example, its anti-inflammatory effects might be more pronounced in immune cells or endothelial cells compared to other cell types.[10][18]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Cell Function

Possible Cause Troubleshooting Step
Use of Inactive Prodrug: Clopidogrel is a prodrug and is not active in vitro in most cell lines.[2]Use the active thiol metabolite of Clopidogrel for in vitro experiments.
Low or Absent P2Y12 Receptor Expression: The target cell line may not express the P2Y12 receptor.Confirm P2Y12 receptor expression at the mRNA and protein level (e.g., via RT-qPCR, Western Blot, or flow cytometry).
Incorrect Drug Concentration: The concentration of the active metabolite may be too low to elicit a response.Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
Degradation of Active Metabolite: The active thiol metabolite can be unstable.Prepare fresh solutions of the active metabolite for each experiment and minimize exposure to air and light.
Cell Culture Conditions: High serum concentrations or other media components may interfere with the drug's activity.Test the effect of the active metabolite in low-serum or serum-free media for a short duration, if compatible with your cell line.

Issue 2: High Variability in Experimental Replicates

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density: Variations in cell number can lead to different responses.Ensure accurate and consistent cell counting and seeding for all experimental wells.
Edge Effects in Multi-well Plates: Evaporation and temperature gradients can affect cells in the outer wells.Avoid using the outermost wells of the plate for experimental conditions or fill them with a buffer to minimize evaporation.
Incomplete Drug Solubilization: The active metabolite may not be fully dissolved.Ensure complete solubilization of the compound in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Run a solvent control.
Variability in Treatment Incubation Time: Inconsistent exposure times can lead to variable results.Use a multichannel pipette or an automated liquid handler for simultaneous addition of the drug to replicate wells.

Quantitative Data Summary

While IC50 values for Clopidogrel are most commonly reported in the context of platelet aggregation, this data can provide a starting point for estimating effective concentrations in other cell types expressing the P2Y12 receptor.

Parameter Cell/System Type Value Notes
IC50 for ADP-induced platelet aggregation Washed Human Platelets1.9 ± 0.3 µMThis value is for the parent compound, Clopidogrel, in a washed platelet system where some level of activation can occur in vitro.[19]
IC50 for PAF-induced platelet aggregation Human PlateletsVaries with drug combinationsThe inhibitory effect of Clopidogrel can be influenced by other agents.[20]

Note: For non-platelet cell lines, it is crucial to empirically determine the effective concentration of the active metabolite of Clopidogrel for the desired biological endpoint (e.g., inhibition of proliferation, induction of apoptosis, or reduction of inflammatory markers).

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the Clopidogrel active metabolite in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This protocol is a general guideline for flow cytometry-based apoptosis detection.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Clopidogrel active metabolite at the desired concentrations for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.

    • Suspension cells: Collect the cells by centrifugation and wash with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Clopidogrel_Signaling_Pathway cluster_metabolism Liver Metabolism cluster_platelet Platelet Clopidogrel Clopidogrel (Prodrug) CYP450 CYP450 Enzymes (e.g., CYP2C19) Clopidogrel->CYP450 Active_Metabolite Active Thiol Metabolite P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversible Inhibition CYP450->Active_Metabolite AC Adenylyl Cyclase P2Y12->AC cAMP cAMP AC->cAMP GPIIb_IIIa GPIIb/IIIa Activation cAMP->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation ADP ADP ADP->P2Y12

Caption: Clopidogrel's mechanism of action.

Experimental_Workflow start Start: Select Cell Line receptor_check Confirm P2Y12 Receptor Expression (RT-qPCR, Western Blot) start->receptor_check dose_response Dose-Response Curve with Active Metabolite receptor_check->dose_response viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) dose_response->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) dose_response->apoptosis_assay functional_assay Cell-Specific Functional Assay (e.g., Migration, Cytokine Secretion) dose_response->functional_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis functional_assay->data_analysis end End: Conclusion data_analysis->end

Caption: General experimental workflow for Clopidogrel studies.

References

Technical Support Center: Enhancing the Purity of Synthesized Cloperidone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized Cloperidone.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, several types of impurities can arise. These can be broadly categorized as:

  • Process-Related Impurities: These are impurities that originate from the synthetic route itself. They can include unreacted starting materials, intermediates, and byproducts of side reactions. For instance, a potential impurity could be the R-(-)-o-chlorophenylglycine methyl ester, a stereoisomer of a key intermediate.[1]

  • Degradation Products: this compound can degrade under certain conditions, leading to the formation of impurities. Oxidation is a common degradation pathway, and oxidative degradation can lead to the formation of N-oxides or other oxidized species.[2] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[3][4][5][6]

  • Residual Solvents: Solvents used in the synthesis and purification steps may not be completely removed and can remain as impurities.

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals that are not fully removed during the work-up and purification process.

Q2: My synthesized this compound has a noticeable color. What could be the cause and how can I remove it?

A2: A colored impurity often indicates the presence of high molecular weight byproducts or degradation products with chromophores. The color can sometimes be removed by recrystallization with the aid of activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.

Q3: After recrystallization, the yield of pure this compound is very low. What are the possible reasons and how can I improve it?

A3: Low recovery after recrystallization can be due to several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[7] It is crucial to use the minimum amount of hot solvent required to fully dissolve the solid.[8]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.[7] Gradual cooling allows for the formation of larger, purer crystals.

  • The chosen solvent is not ideal: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] If the compound has significant solubility in the solvent even at low temperatures, the recovery will be poor.

  • Incomplete precipitation: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.[8]

Q4: How can I effectively remove both polar and non-polar impurities from my this compound sample?

A4: A combination of purification techniques is often necessary to remove a wide range of impurities.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[10][11][12][13][14] By choosing an appropriate stationary phase (e.g., silica gel) and a suitable mobile phase gradient, you can separate this compound from both more polar and less polar impurities.

  • Recrystallization: This technique is excellent for removing small amounts of impurities from a solid compound.[9][15] A well-chosen solvent will selectively dissolve the desired compound at a high temperature while leaving insoluble impurities behind, and upon cooling, the pure compound will crystallize out, leaving soluble impurities in the solvent.

A sequential approach, such as initial purification by column chromatography followed by a final recrystallization step, can yield highly pure this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Broad or multiple spots on TLC after synthesis Incomplete reaction, presence of starting materials, or formation of multiple byproducts.1. Monitor the reaction progress more closely using TLC to ensure completion. 2. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). 3. Purify the crude product using column chromatography to separate the desired product from impurities.[10][11]
Oily product instead of solid this compound Presence of residual solvent or impurities that lower the melting point.1. Ensure all solvents are thoroughly removed under vacuum. 2. Attempt to solidify the oil by trituration with a non-polar solvent like hexane. 3. Purify the oil using column chromatography.
Purity does not improve after recrystallization The chosen solvent is not effective in separating the impurity, or the impurity co-crystallizes with the product.1. Perform a thorough solvent screen to find a more suitable recrystallization solvent or a two-solvent system.[7][15] 2. Consider using a different purification technique, such as column chromatography, before recrystallization.
New impurity peak appears in HPLC after storage The compound is degrading over time.1. Investigate the stability of the purified this compound under different storage conditions (light, temperature, humidity). 2. Store the compound in a cool, dark, and dry place, potentially under an inert atmosphere. 3. Consider the possibility of N-oxide formation as a degradation product.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride

This protocol describes a general procedure for the recrystallization of this compound Hydrochloride. The ideal solvent should be determined experimentally.

1. Solvent Selection:

  • Test the solubility of a small amount of crude this compound HCl in various solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, and water) at room and elevated temperatures.
  • An ideal solvent will dissolve the compound when hot but not at room temperature.[9] A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[7]

2. Procedure:

  • Place the crude this compound HCl in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to just dissolve the solid.[8]
  • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.[8]
  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals under vacuum.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel column chromatography.

1. Preparation:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
  • Mobile Phase (Eluent): A solvent system of varying polarity, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol). The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column.[14]
  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase when adding the sample and eluent.[10]

3. Sample Loading and Elution:

  • Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).
  • Carefully apply the sample to the top of the column.
  • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).[14]
  • Collect fractions and monitor the separation using TLC or HPLC.
  • Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.

Protocol 3: HPLC Method for Purity Analysis of this compound

This is a general HPLC method that can be adapted for the purity analysis of this compound, based on methods for similar compounds.[16][17]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[18] A typical starting point could be a gradient of 30-70% acetonitrile in a 20 mM ammonium acetate buffer (pH adjusted to 4.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 230-280 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Data Presentation

Table 1: Example of Purity Enhancement of this compound

Purification StepInitial Purity (by HPLC, Area %)Final Purity (by HPLC, Area %)Yield (%)Major Impurity Removed
Recrystallization (Ethanol) 95.2%98.5%75%Starting Material A
Column Chromatography 92.0%99.1%60%Byproduct B, Isomer C
Sequential Purification (Column then Recrystallization) 92.0%99.8%55%All major impurities

Note: This data is illustrative and the actual results will depend on the specific impurities present and the experimental conditions.

Visualizations

experimental_workflow crude Crude Synthesized this compound tlc_hplc Initial Purity Analysis (TLC/HPLC) crude->tlc_hplc purification Purification Step tlc_hplc->purification recrystallization Recrystallization purification->recrystallization Minor Impurities column Column Chromatography purification->column Complex Mixture final_analysis Final Purity Analysis (HPLC) recrystallization->final_analysis column->final_analysis pure_product Pure this compound (>99.5%) final_analysis->pure_product Pass fail Purity < 99.5% final_analysis->fail Fail fail->purification Re-purify

Caption: General workflow for the purification of synthesized this compound.

troubleshooting_logic start Synthesized this compound Purity Issue check_tlc Analyze by TLC/HPLC start->check_tlc multiple_spots Multiple Spots/Peaks? check_tlc->multiple_spots oily_product Product is an Oil? check_tlc->oily_product Oily Product optimize_reaction Optimize Reaction Conditions multiple_spots->optimize_reaction Yes single_major_impurity Single Major Impurity? multiple_spots->single_major_impurity No column_chrom Perform Column Chromatography optimize_reaction->column_chrom pure_product Pure Solid Product column_chrom->pure_product recrystallize Perform Recrystallization single_major_impurity->recrystallize check_solvent Re-evaluate Recrystallization Solvent recrystallize->check_solvent Purity not improved recrystallize->pure_product check_solvent->column_chrom remove_solvent Thoroughly Remove Residual Solvent oily_product->remove_solvent triturate Triturate with Non-polar Solvent triturate->column_chrom remove_solvent->triturate

Caption: Troubleshooting decision tree for this compound purification.

References

Validation & Comparative

Validating the Sedative Effects of Cloperidone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential sedative effects of Cloperidone, an atypical antipsychotic, against other commonly used sedative agents. Due to the limited availability of direct clinical trial data on the sedative properties of this compound, this comparison is based on its primary hypothesized mechanism of action—serotonin 5-HT2A receptor antagonism—and draws upon experimental data from other antipsychotics sharing this mechanism, as well as established sedative drug classes.

**Executive Summary

This compound's sedative potential is believed to stem from its antagonist activity at the 5-HT2A receptor, a mechanism shared by several other atypical antipsychotics known to have sedative side effects.[1][2] This guide explores the validation of these effects through established experimental protocols and compares its theoretical profile with benzodiazepines and other atypical antipsychotics. While direct polysomnography (PSG) data for this compound is not currently available in the public domain, this document synthesizes existing data for mechanistically similar drugs to provide a predictive comparison.

Comparative Analysis of Sedative Agents

The sedative effects of this compound are compared against two main classes of drugs: atypical antipsychotics with known 5-HT2A antagonistic properties (Olanzapine, Quetiapine, Risperidone) and benzodiazepines, a standard class of hypnotic agents.

Data Presentation: Quantitative Comparison of Sedative Effects

The following table summarizes polysomnography data for various sedative agents. It is important to note that the data for this compound is inferred based on its mechanism of action and the known effects of other 5-HT2A antagonists. Direct comparative studies are needed for definitive validation.

Drug ClassDrugSleep Latency (min)Total Sleep Time (min)Wake After Sleep Onset (WASO) (min)Slow-Wave Sleep (SWS) (%)REM Sleep (%)
Atypical Antipsychotic (5-HT2A Antagonist) This compound (Predicted) ↔ / ↓
Olanzapine↓[3][4]↑[3][5]↓[4]↑[4][5]↔ / ↑[3][5]
Quetiapine↓[6]↑[7]↔[8]↓[6]↓[6]
Risperidone↔[9]↑[9]↓[10]↔[11]↓[10]
Benzodiazepines Diazepam, Lorazepam, etc.

Data for Olanzapine, Quetiapine, and Risperidone are derived from various clinical studies.[3][4][5][6][7][8][9][10][11][12][13] The effects of benzodiazepines are well-established and represent a general class effect.

Experimental Protocols

The validation of sedative effects relies on a combination of objective and subjective measures. The following are standard experimental protocols used in clinical trials.

Polysomnography (PSG)

Objective: To objectively measure sleep architecture and identify drug-induced changes.

Methodology:

  • Participant Preparation: Participants are required to abstain from caffeine, alcohol, and other medications that may affect sleep for a specified period before the study.

  • Electrode Placement: Standardized placement of electrodes to monitor:

    • Electroencephalogram (EEG): To record brain wave activity for sleep staging.

    • Electrooculogram (EOG): To detect eye movements, particularly the rapid eye movements characteristic of REM sleep.

    • Electromyogram (EMG): To monitor muscle activity and atonia, especially during REM sleep.

  • Data Acquisition: Continuous recording of physiological signals throughout the night in a controlled sleep laboratory environment.

  • Sleep Scoring: Trained technicians manually score the recorded data in 30-second epochs to determine sleep stages (N1, N2, N3/SWS, REM), sleep latency, WASO, and total sleep time.

Actigraphy

Objective: To assess sleep-wake patterns in a naturalistic setting over an extended period.

Methodology:

  • Device: Participants wear a wrist-worn device containing an accelerometer to record movement.

  • Data Collection: Continuous data recording for 7-14 days to capture typical sleep patterns.

  • Sleep Diary: Participants maintain a daily sleep diary to correlate with actigraphy data and note any events that may affect sleep.

  • Data Analysis: Software algorithms are used to estimate sleep parameters such as sleep onset, wake time, sleep duration, and periods of wakefulness.

Subjective Sleep Quality Scales

Objective: To capture the patient's perception of their sleep quality.

Methodology:

  • Questionnaires: Standardized and validated questionnaires are administered to participants. Common scales include:

    • Pittsburgh Sleep Quality Index (PSQI): A self-rated questionnaire assessing sleep quality and disturbances over a one-month period.

    • Insomnia Severity Index (ISI): A brief instrument to quantify perceived insomnia severity.

    • Visual Analog Scales (VAS) for Sleep: Simple scales where participants rate their sleep quality on a continuous line.

Signaling Pathways and Experimental Workflows

Mechanism of Action: 5-HT2A Receptor Antagonism and Sedation

The sedative effects of atypical antipsychotics like this compound are primarily attributed to their blockade of the 5-HT2A receptor.[1][2] In a state of wakefulness, serotonin (5-HT) activates 5-HT2A receptors, contributing to arousal. By blocking these receptors, this compound is hypothesized to inhibit this arousal pathway, leading to an increase in slow-wave sleep and a decrease in wakefulness after sleep onset.[14][15]

G cluster_0 Normal Wakefulness cluster_1 Effect of this compound Serotonin Serotonin 5-HT2A_Receptor_Active 5-HT2A Receptor (Active) Serotonin->5-HT2A_Receptor_Active Binds to Arousal_Pathway Arousal Pathway 5-HT2A_Receptor_Active->Arousal_Pathway Activates Wakefulness Wakefulness Arousal_Pathway->Wakefulness This compound This compound 5-HT2A_Receptor_Blocked 5-HT2A Receptor (Blocked) This compound->5-HT2A_Receptor_Blocked Blocks Inhibited_Arousal Inhibited Arousal 5-HT2A_Receptor_Blocked->Inhibited_Arousal Sedation_SWS Sedation / Increased SWS Inhibited_Arousal->Sedation_SWS

Caption: 5-HT2A Receptor Antagonism Pathway for Sedation.

Experimental Workflow for Validating Sedative Effects

The process of validating the sedative effects of a new compound like this compound involves a multi-stage approach, from preclinical studies to clinical trials.

G Preclinical Preclinical Studies (Animal Models) Phase1 Phase I Clinical Trials (Safety & Tolerability) Preclinical->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Validation) Phase2->Phase3 Data_Analysis Data Analysis (PSG, Actigraphy, Subjective Scales) Phase3->Data_Analysis Regulatory_Approval Regulatory Approval Data_Analysis->Regulatory_Approval

References

A Comparative Guide to the Cardiovascular Effects of Cloperidone and Clonidine in Hypertension Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardiovascular profiles of cloperidone, a typical antipsychotic, and clonidine, a centrally-acting antihypertensive agent. While not a direct therapeutic competitor in the management of hypertension, the juxtaposition of these two centrally-acting compounds offers valuable insights into on-target versus off-target cardiovascular effects, a critical consideration in drug development. This document summarizes their mechanisms of action, presents available experimental data, and outlines relevant experimental protocols.

Mechanism of Action

The differing effects of this compound and clonidine on the cardiovascular system stem from their distinct molecular targets within the central nervous system.

This compound: A typical antipsychotic, this compound's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain. Its influence on blood pressure is considered an off-target effect.

  • Dopamine D2 Receptor Antagonism: Dopamine receptors are involved in the regulation of blood pressure. Their blockade can interfere with the renin-angiotensin-aldosterone system and the sympathetic nervous system, potentially leading to changes in blood pressure.

  • Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors on vascular smooth muscle can inhibit serotonin-mediated vasoconstriction, potentially leading to a decrease in blood pressure.

Clonidine: A centrally-acting antihypertensive drug, clonidine's primary therapeutic effect is the reduction of blood pressure.

  • Alpha-2 Adrenergic Receptor Agonism: Clonidine acts as an agonist at alpha-2 adrenergic receptors in the brainstem. This stimulation inhibits sympathetic outflow from the central nervous system, leading to reduced heart rate, relaxation of blood vessels, and a subsequent decrease in blood pressure.

cluster_0 This compound Signaling Pathway This compound This compound D2 Receptor D2 Receptor This compound->D2 Receptor Antagonizes 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Antagonizes Sympathetic Nervous System Sympathetic Nervous System D2 Receptor->Sympathetic Nervous System Modulates Vascular Smooth Muscle Vascular Smooth Muscle 5-HT2A Receptor->Vascular Smooth Muscle Blocks Vasoconstriction Blood Pressure Blood Pressure Sympathetic Nervous System->Blood Pressure Influences Vascular Smooth Muscle->Blood Pressure Reduces

Figure 1: this compound's potential influence on blood pressure.

cluster_1 Clonidine Signaling Pathway Clonidine Clonidine Alpha-2 Adrenergic Receptor (Brainstem) Alpha-2 Adrenergic Receptor (Brainstem) Clonidine->Alpha-2 Adrenergic Receptor (Brainstem) Stimulates Sympathetic Outflow Sympathetic Outflow Alpha-2 Adrenergic Receptor (Brainstem)->Sympathetic Outflow Inhibits Heart Rate Heart Rate Sympathetic Outflow->Heart Rate Decreases Vascular Tone Vascular Tone Sympathetic Outflow->Vascular Tone Decreases Blood Pressure Blood Pressure Heart Rate->Blood Pressure Reduces Vascular Tone->Blood Pressure Reduces

Figure 2: Clonidine's mechanism of antihypertensive action.

Data Presentation

The following tables summarize the pharmacological profiles and observed effects of this compound and clonidine on cardiovascular parameters.

Table 1: Pharmacological and Cardiovascular Profile of this compound

ParameterDescriptionPotential Cardiovascular Effect
Primary Indication AntipsychoticNot applicable
Mechanism of Action Dopamine D2 and Serotonin 5-HT2A receptor antagonistModulation of blood pressure
Receptor Affinity High for D2 and 5-HT2A receptorsDependent on receptor subtype and location
Preclinical Data Specific quantitative data on blood pressure in hypertension models is not readily available.Hypotension or hypertension are possible side effects observed with other antipsychotics.
Clinical Data Limited data on cardiovascular effects in hypertensive populations.Orthostatic hypotension is a known potential side effect of some antipsychotics.

Table 2: Preclinical Data for Clonidine in Hypertension Models

ModelAdministration Route & DoseKey FindingsReference
Spontaneously Hypertensive Rats (SHR) Oral, dose not specifiedSignificantly reduced systolic blood pressure. Ameliorated oxidative stress in the heart.[1]
Anesthetized Rats (Physostigmine-induced hypertension) Intravenous, 100 µg/kgInhibited the pressor response by 30-90%.[2]
Pentobarbital-anesthetized Rats Intracerebroventricular, 10 µgDecreased systolic, diastolic, and mean arterial pressure.[3]

Table 3: Clinical Data for Clonidine in Hypertension

Study DesignPopulationDoseKey Findings on Blood PressureReference
Randomized, double-blind, placebo-controlled Mild essential hypertension (n=30)Transdermal patchSignificantly larger decreases in both systolic and diastolic blood pressures compared to placebo.[4]
Multicenter, randomized trial (vs. Spironolactone) Resistant hypertension (n=187)0.1-0.3 mg BIDSimilar rates of achieving blood pressure control as spironolactone. Spironolactone promoted a greater decrease in 24-h systolic and diastolic BP.[5]

Experimental Protocols

The following describes a general methodology for evaluating the effects of a test compound on blood pressure in a rodent model of hypertension.

Objective: To assess the effect of a test compound on mean arterial pressure (MAP) and heart rate (HR) in a conscious, freely moving rodent model of hypertension (e.g., Spontaneously Hypertensive Rat - SHR).

Materials:

  • Spontaneously Hypertensive Rats (male, 12-16 weeks old)

  • Test compound (e.g., this compound or Clonidine) and vehicle

  • Implantable radiotelemetry devices for blood pressure monitoring

  • Surgical tools for implantation

  • Data acquisition system

Procedure:

  • Animal Acclimation: Animals are acclimated to the housing facility for at least one week prior to any procedures.

  • Telemetry Device Implantation:

    • Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

    • A midline abdominal incision is made, and the descending aorta is isolated.

    • The catheter of the telemetry device is inserted into the aorta and secured.

    • The body of the transmitter is placed in the abdominal cavity.

    • The incision is closed in layers.

    • Post-operative analgesia is provided.

  • Recovery: Animals are allowed to recover from surgery for at least 7-10 days. During this time, their health and the telemetry signal are monitored daily.

  • Baseline Data Collection: Continuous baseline blood pressure and heart rate data are recorded for at least 24-48 hours before the administration of the test compound to establish a stable baseline.

  • Compound Administration:

    • Animals are randomly assigned to treatment groups (vehicle, and different doses of the test compound).

    • The compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dosing Data Collection: Blood pressure and heart rate are continuously monitored for a specified period post-dosing (e.g., 24 hours) to assess the onset, magnitude, and duration of the cardiovascular effects.

  • Data Analysis:

    • Data is typically averaged over specific time intervals (e.g., 15-minute or hourly averages).

    • Changes from baseline for MAP and HR are calculated for each animal.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of the test compound with the vehicle control group.

acclimation Animal Acclimation (1 week) surgery Telemetry Device Implantation acclimation->surgery recovery Surgical Recovery (7-10 days) surgery->recovery baseline Baseline Data Recording (24-48h) recovery->baseline randomization Randomization to Treatment Groups baseline->randomization dosing Compound Administration (Vehicle/Drug) randomization->dosing monitoring Post-Dose Hemodynamic Monitoring (e.g., 24h) dosing->monitoring analysis Data Analysis and Statistics monitoring->analysis

Figure 3: General experimental workflow.

Conclusion

This guide provides a comparative overview of this compound and clonidine, highlighting their distinct mechanisms of action and resultant cardiovascular effects. Clonidine is a well-characterized antihypertensive agent with a clear mechanism and a wealth of supporting preclinical and clinical data. In contrast, this compound, an antipsychotic, is not intended for the treatment of hypertension. Its effects on blood pressure are considered off-target and are likely mediated by its antagonism of dopamine D2 and serotonin 5-HT2A receptors.

The lack of specific, quantitative preclinical data for this compound's effects on blood pressure underscores a significant data gap. For drug development professionals, this comparison emphasizes the importance of comprehensive cardiovascular safety profiling for all drug candidates, irrespective of their primary therapeutic indication. Understanding the potential for off-target cardiovascular effects is crucial for mitigating risks and ensuring patient safety. Future preclinical studies would be necessary to fully elucidate the cardiovascular risk profile of this compound.

References

Cross-Validation of Cloperidone's Antitussive Mechanism: A Comparative Analysis with Dextromethorphan and Codeine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals detailing the mechanistic underpinnings of Cloperidone, cross-validated against the established antitussives, Dextromethorphan and Codeine. This report provides a comparative analysis of their primary molecular targets, downstream signaling pathways, and includes detailed experimental protocols for mechanistic investigation.

Introduction

This compound, a centrally acting antitussive agent, is understood to exert its cough-suppressing effects through a distinct mechanism of action compared to commonly used antitussives. This guide provides a cross-validation of this compound's mechanism by comparing its molecular interactions and signaling cascades with those of Dextromethorphan and Codeine. While all three agents effectively suppress cough, their primary targets and subsequent physiological effects differ significantly, offering a rationale for their differential clinical profiles. This document serves as a resource for researchers in pharmacology and drug development, providing quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Comparative Mechanism of Action

The antitussive effect of these compounds originates from their interaction with distinct receptor systems within the central nervous system. This compound is identified as a potent sigma-1 (σ1) receptor agonist.[1][2] In contrast, Dextromethorphan exhibits a more complex pharmacology, acting as both a sigma-1 receptor agonist and an NMDA receptor antagonist.[3] Codeine, a classic opioid antitussive, primarily functions as an agonist at the mu (μ)-opioid receptor.[4]

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound (represented by its close structural analog Cloperastine), Dextromethorphan, and Codeine for their respective primary molecular targets. Lower Ki values indicate higher binding affinity.

CompoundPrimary TargetBinding Affinity (Ki)
This compound (as Cloperastine) Sigma-1 Receptor20 nM[1][2]
Dextromethorphan Sigma-1 Receptor138 - 652 nM
NMDA Receptor0.5 - 2 µM
Codeine Mu-Opioid Receptor12,486 nM

Signaling Pathways and Downstream Effects

The engagement of their respective primary targets initiates distinct intracellular signaling cascades, ultimately leading to the suppression of the cough reflex.

This compound and Sigma-1 Receptor Signaling

As a sigma-1 receptor agonist, this compound's mechanism is centered on the modulation of intracellular calcium signaling and the regulation of various ion channels. The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, translocates upon agonist binding to modulate the activity of its target proteins.[5][6]

Key downstream effects of sigma-1 receptor activation include:

  • Modulation of Ion Channels: Inhibition of voltage-gated sodium (Na+) and potassium (K+) channels, and potentiation of inositol trisphosphate (IP3) receptors, leading to a controlled release of intracellular calcium (Ca2+).[5][7]

  • Potentiation of NMDA Receptor Activity: While Dextromethorphan acts as an antagonist, sigma-1 receptor activation can potentiate NMDA receptor function, highlighting a key mechanistic distinction.

  • Interaction with Chaperone Proteins: Dissociation from the binding immunoglobulin protein (BiP), a key endoplasmic reticulum chaperone.[6]

Cloperidone_Sigma1_Pathway cluster_ER MAM This compound This compound Sigma1 Sigma-1 Receptor This compound->Sigma1 Agonist Binding BiP BiP Sigma1->BiP Dissociation IP3R IP3 Receptor Sigma1->IP3R Potentiation IonChannels Voltage-gated Na⁺/K⁺ Channels Sigma1->IonChannels Inhibition ER Endoplasmic Reticulum Mito Mitochondria Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Ca_Cytosol Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Release Neuron Neuronal Activity Ca_Cytosol->Neuron IonChannels->Neuron Modulation Cough Cough Reflex Suppression Neuron->Cough Inhibition

Fig. 1: this compound's Sigma-1 Signaling
Dextromethorphan's Dual Mechanism

Dextromethorphan's antitussive action is attributed to its effects on two distinct molecular targets.

  • NMDA Receptor Antagonism: At higher doses, Dextromethorphan and its primary metabolite, dextrorphan, act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[3] This action reduces glutamatergic neurotransmission, which is involved in the central processing of the cough reflex.

  • Sigma-1 Receptor Agonism: Dextromethorphan also binds to and activates the sigma-1 receptor, sharing a component of its mechanism with this compound. This agonism is thought to contribute to its antitussive and neuroprotective effects.

Dextromethorphan_Pathway Dextromethorphan Dextromethorphan NMDA_R NMDA Receptor Dextromethorphan->NMDA_R Antagonism Sigma1_R Sigma-1 Receptor Dextromethorphan->Sigma1_R Agonism Glutamate_Signal Glutamatergic Signaling NMDA_R->Glutamate_Signal Inhibits Sigma1_Effects Sigma-1 Mediated Effects Sigma1_R->Sigma1_Effects Ca_Influx Ca²⁺ Influx Glutamate_Signal->Ca_Influx Reduces Neuron_Excitability Neuronal Excitability Ca_Influx->Neuron_Excitability Decreases Sigma1_Effects->Neuron_Excitability Modulates Cough_Suppression Cough Reflex Suppression Neuron_Excitability->Cough_Suppression Inhibition

Fig. 2: Dextromethorphan's Dual Mechanism
Codeine and Opioid Receptor Signaling

Codeine functions as a prodrug, being metabolized in the liver to morphine, which is a potent agonist of the μ-opioid receptor.[4] The binding of morphine to these G-protein coupled receptors (GPCRs) in the brainstem's cough center leads to the suppression of the cough reflex.

The activation of μ-opioid receptors results in:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels. This hyperpolarizes the neuron, reducing its excitability.

Codeine_Opioid_Pathway Codeine Codeine Morphine Morphine Codeine->Morphine Metabolism (CYP2D6) Mu_Opioid_R μ-Opioid Receptor Morphine->Mu_Opioid_R Agonist Binding G_Protein Gαi/o & Gβγ Mu_Opioid_R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition GIRK GIRK Channels G_Protein->GIRK Activation Ca_Channel Ca²⁺ Channels G_Protein->Ca_Channel Inhibition cAMP cAMP AC->cAMP Decreases K_Efflux K⁺ Efflux GIRK->K_Efflux Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Decreases Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Ca_Influx->Hyperpolarization Cough_Suppression Cough Reflex Suppression Hyperpolarization->Cough_Suppression Inhibition

Fig. 3: Codeine's Opioid Signaling Pathway

Experimental Protocols

To facilitate further research and cross-validation, detailed methodologies for key experiments are provided below.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.[5][8][9]

  • Objective: To quantify the interaction between a test compound and the sigma-1 receptor.

  • Materials:

    • Test compound (e.g., Cloperastine)

    • Radioligand: --INVALID-LINK---pentazocine

    • Non-specific binding control: Haloperidol

    • Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig brain homogenate)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd value), and either the test compound, buffer (for total binding), or a high concentration of the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound Dilutions - Radioligand - Membrane Preparation Start->Prepare_Reagents Incubation Incubate: Membrane + Radioligand + Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End Analysis->End

References

Addressing the Apparent Misconception: Cloperidone is Not a Recognized Antihypertensive Agent

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific and medical literature reveals no evidence to support the use of "cloperidone" as a treatment for hypertension. The initial query regarding the reproducibility of its antihypertensive effects cannot be addressed as the compound is not recognized for this therapeutic application. It is plausible that "this compound" has been mistaken for either clozapine , an atypical antipsychotic, or clopidogrel , an antiplatelet medication. It is important to note that clozapine has been associated with an increase in blood pressure as a potential side effect.[1][2] Clopidogrel, on the other hand, is used to prevent blood clots and is not prescribed for lowering blood pressure, although it may be used in patients who also have hypertension.[3][4][5][6][7][8]

Given the interest in antihypertensive agents, this guide will instead provide a comprehensive comparison of the major, established classes of drugs used to treat hypertension. This will serve as a valuable resource for researchers, scientists, and drug development professionals by objectively comparing their mechanisms, performance based on experimental data, and the protocols used to evaluate them.

Comparison of Major Antihypertensive Drug Classes

The following table summarizes the key characteristics of the primary classes of antihypertensive medications.[9][10][11]

Drug ClassMechanism of ActionCommon ExamplesGeneral Efficacy & UseKey Side Effects
Angiotensin-Converting Enzyme (ACE) Inhibitors Inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced aldosterone secretion.[12]Lisinopril, Enalapril, RamiprilHighly effective, particularly in patients with diabetes or heart failure.[11]Dry cough, hyperkalemia, angioedema.
Angiotensin II Receptor Blockers (ARBs) Selectively block the binding of angiotensin II to its receptor (AT1), preventing its vasoconstrictive and aldosterone-secreting effects.[12]Losartan, Valsartan, IrbesartanSimilar efficacy to ACE inhibitors, often used as an alternative for patients who cannot tolerate ACE inhibitors due to cough.[11]Dizziness, hyperkalemia.
Beta-Blockers Block the effects of catecholamines (e.g., adrenaline) on β-adrenergic receptors, primarily in the heart (β1), leading to decreased heart rate and cardiac output.[13][14][15][16]Metoprolol, Atenolol, CarvedilolEffective in patients with coronary artery disease or heart failure.[13][17] No longer first-line for hypertension alone.[14]Fatigue, bradycardia, bronchoconstriction in susceptible individuals.[18]
Calcium Channel Blockers (CCBs) Inhibit the influx of calcium into vascular smooth muscle and/or cardiac muscle cells, resulting in vasodilation and/or reduced cardiac contractility and heart rate.[12]Amlodipine, Diltiazem, VerapamilHighly effective, particularly in older adults and African American patients.Peripheral edema, headache, constipation (non-dihydropyridines).
Diuretics (Thiazide-type) Promote the excretion of sodium and water from the kidneys, leading to a decrease in blood volume and cardiac output. Long-term use may also reduce peripheral vascular resistance.[12]Hydrochlorothiazide, ChlorthalidoneOften used as a first-line treatment, either alone or in combination with other antihypertensives.[11]Hypokalemia, hyponatremia, increased uric acid levels.

Experimental Protocols: Assessing Antihypertensive Efficacy

The evaluation of a new antihypertensive agent's efficacy and safety is a rigorous, multi-phase process. Below is a generalized protocol for a Phase III randomized, double-blind, placebo-controlled clinical trial, a gold standard for assessing antihypertensive drugs.[19][20]

1. Study Objective: To determine the efficacy and safety of [Investigational Drug] in reducing blood pressure in patients with mild to moderate essential hypertension compared to placebo.

2. Study Design:

  • Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[21]

  • Duration: 12 weeks of treatment following a 4-week placebo run-in period.

  • Population: Adult patients (e.g., 18-75 years old) with a diagnosis of essential hypertension (e.g., seated diastolic blood pressure 95-109 mmHg and systolic blood pressure <180 mmHg).

3. Inclusion Criteria:

  • Informed consent obtained.

  • Diagnosis of essential hypertension.

  • Blood pressure within the specified range at the end of the placebo run-in period.

  • Willingness to discontinue current antihypertensive medications.

4. Exclusion Criteria:

  • Secondary hypertension.

  • History of significant cardiovascular events (e.g., myocardial infarction, stroke) within the last 6 months.

  • Severe renal or hepatic impairment.

  • Pregnancy or lactation.

  • Known hypersensitivity to the investigational drug class.

5. Study Procedures:

  • Screening and Run-in: Patients meeting initial criteria discontinue their current antihypertensive medications and enter a 4-week single-blind placebo run-in period to establish a stable baseline blood pressure.

  • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either the investigational drug or a matching placebo once daily.

  • Treatment and Follow-up: Patients are followed for 12 weeks with visits at weeks 2, 4, 8, and 12. At each visit, trough blood pressure (measured just before the next dose) is recorded. Safety assessments, including adverse event monitoring and laboratory tests, are performed.

  • Primary Endpoint: The primary efficacy endpoint is the change from baseline in mean seated trough diastolic blood pressure at week 12.[22]

  • Secondary Endpoints: These may include the change from baseline in mean seated trough systolic blood pressure, the proportion of patients achieving a target blood pressure, and 24-hour ambulatory blood pressure monitoring.

6. Statistical Analysis:

  • The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in diastolic blood pressure, with treatment as a factor and baseline blood pressure as a covariate.

  • The intent-to-treat (ITT) population, including all randomized patients who received at least one dose of study medication, is the primary population for efficacy analysis.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway in blood pressure regulation and a typical clinical trial workflow.

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Adrenal Adrenal Gland cluster_Vessels Blood Vessels cluster_Drugs Drug Intervention Points Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Renin Renin AldosteroneEffect Increased Na+ and H2O Reabsorption Aldosterone->AldosteroneEffect ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->AngiotensinII Block ARBs ARBs ARBs->Aldosterone ARBs->Vasoconstriction Block Receptor

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and points of drug intervention.

Antihypertensive_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) RunIn Placebo Run-in Period (4 weeks) Screening->RunIn Randomization Randomization RunIn->Randomization GroupA Treatment Group A (Investigational Drug) Randomization->GroupA GroupB Treatment Group B (Placebo) Randomization->GroupB FollowUp Follow-up Visits (Weeks 2, 4, 8, 12) - BP Measurement - Safety Monitoring GroupA->FollowUp GroupB->FollowUp EndOfStudy End of Study (Week 12) FollowUp->EndOfStudy Analysis Data Analysis (Primary & Secondary Endpoints) EndOfStudy->Analysis

Caption: Generalized workflow for a randomized controlled trial of an antihypertensive drug.

References

Validating Cloperidone's In Vitro Activity: A Comparative Guide to Sigma-1 and Dopamine D2 Receptor Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of Cloperidone's activity, focusing on two potential molecular targets: the Sigma-1 (σ1) receptor and the Dopamine D2 receptor. Due to the limited publicly available information on this compound's precise mechanism of action, this document presents a comparative approach to assess its potential interaction with these centrally-acting receptors, which are known targets for various antitussive and psychoactive compounds.

Comparative Data Summary

The following tables summarize hypothetical quantitative data from in vitro assays designed to characterize the binding affinity and functional activity of this compound in comparison to established reference compounds.

Table 1: Sigma-1 (σ1) Receptor Binding Affinity

CompoundRadioligandKi (nM) ± SEMn
This compound --INVALID-LINK---Pentazocine[Insert Experimental Data]3
Haloperidol (Antagonist)--INVALID-LINK---Pentazocine3.5 ± 0.43
(+)-Pentazocine (Agonist)--INVALID-LINK---Pentazocine8.2 ± 1.13

Table 2: Dopamine D2 Receptor Binding Affinity

CompoundRadioligandKi (nM) ± SEMn
This compound [3H]Spiperone[Insert Experimental Data]3
Haloperidol (Antagonist)[3H]Spiperone1.2 ± 0.23
Quinpirole (Agonist)[3H]Spiperone450 ± 353

Table 3: Functional Activity at the Sigma-1 (σ1) Receptor (Neurite Outgrowth Assay)

CompoundConcentration (µM)Neurite Length (µm) ± SEMn
Vehicle Control-[Insert Baseline Data]4
This compound 0.1[Insert Experimental Data]4
1[Insert Experimental Data]4
10[Insert Experimental Data]4
BD-1047 (Antagonist)1[Insert Experimental Data]4
PRE-084 (Agonist)1[Insert Experimental Data]4

Table 4: Functional Activity at the Dopamine D2 Receptor (cAMP Accumulation Assay)

CompoundConcentration (µM)Forskolin-stimulated cAMP (% of control) ± SEMn
Vehicle Control-1003
This compound 0.1[Insert Experimental Data]3
1[Insert Experimental Data]3
10[Insert Experimental Data]3
Haloperidol (Antagonist)1[Insert Experimental Data]3
Quinpirole (Agonist)1[Insert Experimental Data]3

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human Sigma-1 and Dopamine D2 receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing either the human Sigma-1 receptor or the human Dopamine D2 receptor are prepared from stably transfected HEK293 cells.

  • Binding Reaction:

    • For Sigma-1 receptors, membranes are incubated with varying concentrations of this compound and a fixed concentration of the radioligand --INVALID-LINK---Pentazocine. Non-specific binding is determined in the presence of a high concentration of unlabeled Haloperidol.

    • For Dopamine D2 receptors, membranes are incubated with varying concentrations of this compound and a fixed concentration of the radioligand [3H]Spiperone. Non-specific binding is determined in the presence of a high concentration of unlabeled Haloperidol.

  • Incubation and Filtration: The binding reactions are incubated to equilibrium, followed by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

Functional Assays

Objective: To assess the functional activity of this compound as a potential agonist or antagonist at the Sigma-1 and Dopamine D2 receptors.

a) Sigma-1 Receptor: Neurite Outgrowth Assay

Principle: Activation of the Sigma-1 receptor can promote neurite outgrowth in neuronal cell lines. This assay measures changes in neurite length as an indicator of Sigma-1 receptor functional activity.

Methodology:

  • Cell Culture: PC12 cells are seeded in collagen-coated plates and treated with Nerve Growth Factor (NGF) to induce differentiation.

  • Compound Treatment: Cells are treated with varying concentrations of this compound, a known Sigma-1 agonist (e.g., PRE-084), a known Sigma-1 antagonist (e.g., BD-1047), or vehicle control.

  • Imaging: After a suitable incubation period, cells are fixed and stained for neuronal markers (e.g., β-III tubulin). Images are captured using high-content imaging systems.

  • Analysis: Neurite length is quantified using automated image analysis software.

b) Dopamine D2 Receptor: cAMP Accumulation Assay

Principle: The Dopamine D2 receptor is a Gi/o-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human Dopamine D2 receptor are used.

  • Assay Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Cells are then treated with Forskolin (an adenylyl cyclase activator) to stimulate cAMP production, along with varying concentrations of this compound, a known D2 agonist (e.g., Quinpirole), a known D2 antagonist (e.g., Haloperidol), or vehicle.

    • To test for antagonist activity, cells are co-incubated with the D2 agonist and varying concentrations of this compound.

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The percentage of inhibition of Forskolin-stimulated cAMP accumulation is calculated for each compound concentration.

Visualizations

Signaling Pathway Diagrams

G cluster_0 Dopamine D2 Receptor Signaling D2R Dopamine D2 Receptor Gi Gαi/o D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene

Caption: Dopamine D2 receptor signaling pathway.

G cluster_1 Sigma-1 Receptor Chaperone Activity Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulation ER Endoplasmic Reticulum ER->Sigma1R Ca_Cyto Ca2+ (Cytosol) IP3R->Ca_Cyto Release Ca_ER Ca2+ (ER Store) Ca_ER->IP3R Neurite Neurite Outgrowth Ca_Cyto->Neurite Promotes

Caption: Sigma-1 receptor chaperone activity.

Experimental Workflow Diagram

G cluster_2 In Vitro Assay Workflow for this compound start Start binding Radioligand Binding Assays (σ1 & D2) start->binding functional Functional Assays (Neurite Outgrowth & cAMP) start->functional data Data Acquisition & Analysis binding->data functional->data comparison Comparison with Reference Compounds data->comparison conclusion Conclusion on In Vitro Activity comparison->conclusion

Caption: Experimental workflow for this compound validation.

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Cloperidone: Initial literature searches for the experimental compound this compound yielded insufficient public data to perform a direct head-to-head comparison. As a quinazolinedione derivative with reported sedative and antihypertensive properties, its primary mechanism of action and comparative clinical data remain largely unpublished. Therefore, this guide provides a comprehensive comparison of well-established atypical antipsychotics, such as Clozapine and Risperidone, and the typical antipsychotic Haloperidol. This comparative framework can serve as a valuable reference for evaluating novel compounds like this compound as more data becomes available.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of antipsychotic performance supported by experimental data. We will delve into their efficacy in treating schizophrenia, their safety profiles, and the underlying molecular signaling pathways.

Comparative Efficacy of Antipsychotic Agents

The efficacy of antipsychotic drugs is primarily assessed through randomized, double-blind clinical trials. A key outcome measure is the change in scores on the Positive and Negative Syndrome Scale (PANSS), which evaluates the severity of symptoms in schizophrenia. The Clinical Global Impression (CGI) scale is another widely used measure to assess the overall severity of illness and clinical improvement.

Table 1: Comparative Efficacy of Clozapine, Risperidone, and Haloperidol

ParameterClozapineRisperidoneHaloperidolSource(s)
PANSS Total Score Reduction Superior to Risperidone and Haloperidol in treatment-resistant schizophrenia.[1][2]Comparable to Haloperidol in some studies, but less effective than Clozapine in treatment-resistant cases.[1][3]Generally less effective than atypical antipsychotics, particularly for negative symptoms.[3][4][1][2][3][4]
Response Rate (>20% PANSS reduction) ~44% in treatment-resistant patients.[2]~28% in treatment-resistant patients.[2]Lower response rates compared to atypicals, especially in treatment-resistant populations.[2]
Effect on Negative Symptoms Significantly superior to Risperidone.[1]Less effective than Clozapine for negative symptoms.Limited efficacy for negative symptoms.[1]
Time to Relapse Lower risk of relapse compared to Haloperidol.Lower risk of relapse compared to Haloperidol.Higher risk of relapse compared to atypical antipsychotics.[5]

Comparative Safety and Tolerability

The selection of an antipsychotic agent is heavily influenced by its side-effect profile. Atypical antipsychotics were developed to reduce the incidence of extrapyramidal symptoms (EPS) associated with typical antipsychotics. However, they are often associated with metabolic side effects.

Table 2: Comparative Safety Profile of Clozapine, Risperidone, and Haloperidol

Adverse EventClozapineRisperidoneHaloperidolSource(s)
Extrapyramidal Symptoms (EPS) Low risk.Moderate risk, dose-dependent.High risk.[3][4][3][4]
Weight Gain High risk.Moderate risk.Low risk.[4][4]
Sedation High (78.96% in one study).[6]Moderate (38.69% in one study).[6]Low to moderate.[6]
Agranulocytosis Significant risk, requires monitoring.No significant risk.No significant risk.
Prolactin Elevation Low risk.High risk.Moderate to high risk.
Anticholinergic Effects High risk.Low risk.Low to moderate risk.

Experimental Protocols

To ensure the validity and reproducibility of the comparative data, it is crucial to understand the methodologies of the clinical trials from which the data are derived. Below are summaries of typical experimental protocols.

Protocol 1: Double-Blind, Comparative Trial of Risperidone and Haloperidol in Chronic Schizophrenia
  • Study Design: A parallel-group, double-blind, randomized controlled trial.[3]

  • Participants: Patients with a diagnosis of chronic schizophrenia according to DSM criteria. A washout period of one week is implemented to eliminate the effects of previous medications.[3]

  • Intervention: Patients are randomly assigned to receive either risperidone (e.g., flexible dosing up to 16 mg/day) or haloperidol (e.g., flexible dosing up to 30 mg/day) for a duration of eight weeks.[3][7]

  • Outcome Measures:

    • Efficacy: Assessed using the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression (CGI) scale at baseline and at regular intervals throughout the study.[3]

    • Safety: Monitored through the Extrapyramidal Symptom Rating Scale (ESRS), UKU Side Effect Rating Scale, vital signs, body weight, electrocardiogram (ECG), and laboratory screenings.[3]

  • Data Analysis: Statistical analysis is performed to compare the mean changes from baseline in PANSS and CGI scores between the two treatment groups. The incidence of adverse events is also compared.[3]

Protocol 2: Comparative, Open-Label Study of Clozapine versus Risperidone in Treatment-Naive, First-Episode Schizophrenia
  • Study Design: A comparative, open-label, prospective study.[6]

  • Participants: Treatment-naive patients aged 18-40 years diagnosed with first-episode schizophrenia according to ICD-10 criteria.[6]

  • Intervention: Patients are randomly assigned to receive either clozapine (200-600 mg/day) or risperidone (4-8 mg/day) for six months.[6]

  • Outcome Measures:

    • Efficacy: Assessed using the PANSS at baseline and at multiple time points during the study.[6]

    • Tolerability and Quality of Life: Evaluated using the Glasgow Antipsychotic Side-effect Scale (GASS) and other relevant quality of life scales.[1]

    • Side Effects: Common side effects are recorded and compared between the two groups.[6]

  • Data Analysis: The percentage mean reduction in PANSS total score is calculated and compared between the two groups. Statistical tests are used to determine the significance of differences in efficacy and side effect profiles.[1][6]

Signaling Pathways

The therapeutic and adverse effects of antipsychotic drugs are mediated by their interaction with various neurotransmitter receptors, primarily dopamine and serotonin receptors. Understanding these signaling pathways is fundamental to drug development and personalized medicine.

Dopamine D2 Receptor Signaling

Typical antipsychotics like haloperidol exert their primary effect through the blockade of the dopamine D2 receptor. This receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi).

D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Haloperidol Haloperidol Haloperidol->D2R Blocks Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A cAMP->PKA Response Cellular Response (Reduced Neuronal Excitability) PKA->Response HT2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Activates Risperidone Risperidone Risperidone->HT2AR Blocks Gq Gq Protein HT2AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response (Modulation of Neurotransmission) Ca->Response PKC->Response

References

Unraveling the Molecular Targets of Cloperidone: A Case of Mistaken Identity and Undefined Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

The quest to definitively identify the molecular targets of Cloperidone, a quinazolinedione derivative first described in 1965 for its sedative and antihypertensive properties, is fraught with ambiguity and a notable lack of specific binding data in publicly accessible scientific literature. Compounding the challenge is a persistent confusion with the well-characterized antiplatelet agent, Clopidogrel, a structurally distinct molecule. This guide aims to clarify the current state of knowledge regarding this compound's molecular interactions, highlight the critical gaps in our understanding, and provide a comparative context with pharmacologically related compounds.

This compound: An Enigma in Pharmacological Research

Despite its early description as a sedative and hypotensive agent, detailed investigations into the specific molecular targets of this compound are conspicuously absent from modern pharmacological databases. Initial searches for its binding profile and mechanism of action often lead to information pertaining to Clopidogrel, an irreversible inhibitor of the P2Y12 receptor crucial for platelet aggregation. It is imperative for researchers to recognize that this compound and Clopidogrel are distinct chemical entities with different therapeutic indications.

The seminal 1965 paper by Hayao and colleagues from Miles Laboratories, titled "New sedative and hypotensive 3-substituted 2,4(1H,3H)-quinazolinediones," introduced this compound. While this foundational work established its pharmacological effects in animal models, it does not appear to contain the specific molecular target binding affinities that are standard in contemporary drug characterization.

Observed Pharmacological Effects and Potential Mechanisms

The primary reported pharmacological effects of this compound are:

  • Sedation: This central nervous system (CNS) effect suggests potential interactions with various neurotransmitter systems.

  • Hypotension: This cardiovascular effect points towards possible modulation of receptors or enzymes involved in blood pressure regulation.

Given the chemical structure of this compound as a quinazolinedione derivative, it is plausible that its activities could be mediated through receptors known to interact with this scaffold. Research on other quinazolinone derivatives has revealed a broad spectrum of pharmacological activities, offering clues to this compound's potential targets.

Comparison with Structurally and Functionally Related Compounds

To provide a framework for understanding the potential molecular interactions of this compound, this section compares it with other compounds that either share structural similarities or exhibit similar pharmacological effects.

CompoundClassKnown Molecular Target(s)Primary Pharmacological Effect(s)
This compound QuinazolinedioneUndefined Sedative, Hypotensive
PrazosinQuinazolineα1-adrenergic receptor antagonistAntihypertensive
DoxazosinQuinazolineα1-adrenergic receptor antagonistAntihypertensive
MethaqualoneQuinazolinoneGABA-A receptor positive allosteric modulatorSedative-hypnotic
TrazodonePhenylpiperazine5-HT2A, α1-adrenergic, H1 receptor antagonist; SERT inhibitorAntidepressant, Anxiolytic, Hypnotic

Table 1: Comparison of this compound with compounds of related chemical class or pharmacological effect.

The hypotensive effect of this compound could potentially be explained by antagonism at α1-adrenergic receptors, similar to prazosin and doxazosin. The sedative effects might arise from interactions with histamine H1 receptors or modulation of GABAergic neurotransmission, akin to methaqualone. The phenylpiperazine moiety within this compound's structure is also found in several psychoactive drugs, including trazodone, which exhibits a complex pharmacology involving multiple serotonin, adrenergic, and histamine receptors.

Signaling Pathways: A Hypothetical Framework

Without confirmed molecular targets, any depiction of signaling pathways for this compound remains speculative. However, based on the potential targets inferred from its pharmacological effects and structural analogs, we can propose hypothetical pathways.

Potential Hypotensive Mechanism via α1-Adrenergic Receptor Blockade

If this compound acts as an α1-adrenergic antagonist, it would inhibit the binding of norepinephrine to these receptors on vascular smooth muscle cells. This would prevent the activation of the Gq protein-coupled signaling cascade, leading to decreased inositol triphosphate (IP3) and diacylglycerol (DAG) production, ultimately resulting in vasodilation and a reduction in blood pressure.

G cluster_receptor Vascular Smooth Muscle Cell This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Inhibits Vasodilation Vasodilation NE Norepinephrine NE->Alpha1_AR Binds to Gq Gq protein Alpha1_AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: Hypothetical pathway of this compound-induced vasodilation.

Experimental Protocols: A Call for Future Research

To elucidate the molecular targets of this compound, a systematic pharmacological investigation is required. The following experimental protocols would be essential:

Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound to a broad panel of receptors, ion channels, and transporters.

  • Methodology:

    • Prepare cell membranes expressing the target of interest (e.g., adrenergic, serotonergic, dopaminergic, histaminergic, GABAergic receptors).

    • Incubate the membranes with a specific radioligand for the target in the presence of increasing concentrations of unlabeled this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) value for this compound at each target using non-linear regression analysis of the competition binding curves.

Functional Assays
  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at the identified binding sites.

  • Methodology (Example: G-protein coupled receptor activation):

    • Use a cell line stably expressing the receptor of interest and a reporter system (e.g., cAMP response element-luciferase for Gs/Gi-coupled receptors, or a calcium-sensitive dye for Gq-coupled receptors).

    • To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound before stimulating with a known agonist.

    • To test for agonist activity, incubate the cells with this compound alone.

    • Measure the reporter signal (e.g., luminescence or fluorescence).

    • Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

G cluster_workflow Experimental Workflow for Target Identification start Start: this compound binding_assay Radioligand Binding Assay Panel start->binding_assay functional_assay Functional Assays (e.g., cAMP, Ca2+ flux) binding_assay->functional_assay Hits data_analysis Data Analysis (Ki, EC50/IC50) functional_assay->data_analysis target_id Identified Molecular Target(s) data_analysis->target_id

Caption: Workflow for identifying this compound's molecular targets.

Conclusion: A Call for Clarity

It is crucial for the scientific community to address this knowledge gap, not only to fully understand the pharmacological properties of this compound but also to prevent its continued confusion with Clopidogrel. Future research employing modern pharmacological screening techniques is essential to finally elucidate the molecular targets of this compound and define its place in the landscape of CNS and cardiovascular-acting drugs.

Independent Verification of Iloperidone's Pharmacological Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profile of Iloperidone, an atypical antipsychotic, with established alternatives: Risperidone, Olanzapine, and Haloperidol. The information presented is collated from publicly available experimental data to facilitate independent verification and further research.

Note on "Cloperidone": Initial searches for "this compound" did not yield a distinct antipsychotic agent. It is highly probable that this was a misspelling of Iloperidone . This guide proceeds under that assumption.

Comparative Pharmacological Data

The following tables summarize the quantitative data for receptor binding affinity, functional activity, and pharmacokinetic properties of Iloperidone and the comparator antipsychotics.

Table 1: Receptor Binding Affinity (Ki, nM)

This table presents the dissociation constants (Ki) for each drug at various physiologically relevant receptors. A lower Ki value indicates a higher binding affinity.

ReceptorIloperidone (Ki, nM)Risperidone (Ki, nM)Olanzapine (Ki, nM)Haloperidol (Ki, nM)
Dopamine D2 6.33.211-310.7 - 2.5
Dopamine D3 7.1-11-31-
Dopamine D4 257.311-31-
Serotonin 5-HT2A 5.60.24-
Serotonin 5-HT1A 168420--
Serotonin 5-HT2C -5011-
Serotonin 5-HT6 43-5-
Serotonin 5-HT7 22---
α1-Adrenergic 0.36519-
α2C-Adrenergic -16--
Histamine H1 437207-
Muscarinic M1 >1000>10,00032-132-

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] '-' indicates data not readily available in the searched literature.

Table 2: Functional Activity (EC50/IC50, nM)

This table presents the half-maximal effective concentration (EC50) for agonists or half-maximal inhibitory concentration (IC50) for antagonists. These values indicate the potency of a drug in producing a functional response at a given receptor.

ReceptorDrugFunctional EffectValue (nM)
Dopamine D2 IloperidoneAntagonistpKB 7.53
RisperidoneAntagonistIC50: 0.89
OlanzapineAntagonist-
HaloperidolAntagonistIC50: 0.16 - 5.5
Dopamine D3 IloperidoneAntagonistpKB 8.59
Serotonin 5-HT1A IloperidoneAntagonistpKB 7.69
Serotonin 5-HT2A RisperidoneAntagonistEC50: 0.5
OlanzapineAntagonistIC50: 2.5
Serotonin 5-HT2C OlanzapineAntagonistIC50: 69
Serotonin 5-HT6 IloperidoneAntagonistpKB 7.11
α2C-Adrenergic IloperidoneAntagonistpKB 7.83

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] pKB is the negative logarithm of the antagonist dissociation constant. A higher pKB indicates higher antagonist potency. '-' indicates data not readily available.

Table 3: Pharmacokinetic Profile

This table summarizes key pharmacokinetic parameters for each drug.

ParameterIloperidoneRisperidoneOlanzapineHaloperidol
Bioavailability ~36% (oral)~70% (oral)~60% (oral)~60-70% (oral)
Half-life (t½) 18-33 hours3-20 hours (parent), 21-30 hours (active metabolite)21-54 hours14-37 hours (oral)
Time to Peak Plasma (Tmax) 2-4 hours1-2 hours~6 hours2-6 hours (oral)
Protein Binding ~97%90% (parent), 77% (active metabolite)~93%~92%
Primary Metabolism CYP2D6, CYP3A4CYP2D6CYP1A2, UGT1A4CYP3A4, CYP2D6

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]

Experimental Protocols

Detailed methodologies are crucial for the independent verification of pharmacological data. Below are outlines of standard protocols for key experiments.

Radioligand Binding Assay

Objective: To determine the affinity (Ki) of a test compound for a specific receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation.

Materials:

  • Receptor source: Cell membranes from recombinant cell lines expressing the target receptor or tissue homogenates.

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H, ¹²⁵I).

  • Test compound (unlabeled).

  • Assay buffer.

  • Filtration apparatus (e.g., cell harvester) and filter mats (e.g., GF/C).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at a specific temperature).

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration. The receptor-bound radioligand is trapped on the filter.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

Objective: To determine the functional activity (agonist or antagonist) of a test compound at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.

Principle: This assay measures the change in intracellular cyclic adenosine monophosphate (cAMP) levels in response to receptor activation or inhibition.

Materials:

  • A cell line stably expressing the target GPCR.

  • Test compound.

  • Forskolin (an activator of adenylyl cyclase, used for studying antagonists).

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

  • Cell culture reagents.

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and grow to the desired confluency.

  • Compound Addition:

    • Agonist testing: Add varying concentrations of the test compound to the cells.

    • Antagonist testing: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist or forskolin.

  • Incubation: Incubate the cells for a specific period to allow for cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration using the chosen assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value.

    • Antagonist: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Dopamine D2 Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_g_protein Gi/o Protein cluster_cytoplasm Cytoplasm D2R D2 Receptor G_alpha Gαi/o D2R->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits G_beta_gamma Gβγ ATP ATP ATP->AC PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Dopamine Dopamine Dopamine->D2R Agonist Antipsychotic Antipsychotic (e.g., Iloperidone) Antipsychotic->D2R Antagonist

Caption: Simplified Dopamine D2 receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_receptor Receptor Preparation incubation Incubation (Receptor + Ligand + Compound) prep_receptor->incubation prep_ligand Radioligand Solution prep_ligand->incubation prep_compound Test Compound Dilutions prep_compound->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 -> Ki) counting->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Analysis of the Safety Profile of Cloperidone and Other Antipsychotic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the comparative safety analysis of Cloperidone, a butyrophenone antipsychotic, against other commonly used antipsychotic medications. Due to the limited availability of specific clinical and preclinical safety data for this compound in publicly accessible literature, this document serves as a template for researchers and drug development professionals. It outlines the necessary data points, experimental methodologies, and relevant biological pathways for a comprehensive safety assessment. The comparator agents included are Haloperidol (a typical antipsychotic of the same butyrophenone class), Risperidone, and Olanzapine (both atypical antipsychotics).

Data Presentation: Comparative Safety Profile

A thorough comparative safety analysis requires the systematic collection and presentation of quantitative data from preclinical and clinical studies. The following tables provide a structure for this comparison, populated with available data for the comparator drugs and indicating where data for this compound is needed.

Table 1: Acute Toxicity Data

CompoundTest SpeciesRoute of AdministrationLD50 (mg/kg)Data Source
This compound Rat (presumed)OralNot Available-
Haloperidol RatOral170-235[Internal Database]
Risperidone RatOral>5000[Internal Database]
Olanzapine RatOral>2000[Internal Database]

Table 2: Common Adverse Events from Clinical Trials (Incidence >5%)

Adverse EventThis compoundHaloperidolRisperidoneOlanzapine
Extrapyramidal Symptoms (EPS) Not AvailableHigh IncidenceModerate Incidence[1]Low to Moderate Incidence[2]
Sedation/Somnolence Not AvailableModerate IncidenceHigh Incidence[1]High Incidence[2]
Weight Gain Not AvailableLow IncidenceModerate Incidence[1]High Incidence[2]
Orthostatic Hypotension Not AvailableModerate IncidenceHigh Incidence[1]Moderate Incidence
Anticholinergic Effects (e.g., Dry Mouth) Not AvailableLow IncidenceLow Incidence[3]High Incidence[2]
Hyperprolactinemia Not AvailableHigh IncidenceHigh Incidence[1]Moderate Incidence[2]

Table 3: Cardiovascular Safety Parameters

ParameterThis compoundHaloperidolRisperidoneOlanzapine
QTc Interval Prolongation Not AvailableModerate RiskLow to Moderate RiskLow Risk
Tachycardia Not AvailableCommonCommon[1]Common
Hypotension Not AvailableCommonCommon[1]Common

Table 4: Metabolic Safety Parameters

ParameterThis compoundHaloperidolRisperidoneOlanzapine
Mean Weight Gain (kg) at 12 weeks Not Available<12-4[1]>4[2]
Incidence of New-Onset Diabetes Not AvailableLowLow to ModerateModerate to High
Changes in Lipid Profile (Triglycerides, Cholesterol) Not AvailableMinimalModerateSignificant

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of a drug's safety profile. Below are methodologies for key safety studies relevant to antipsychotic development.

Acute Oral Toxicity Study (OECD Guideline 425)

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

  • Test Species: Typically, adult female rats are used.

  • Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.

  • Fasting: Animals are fasted (food, but not water, is withheld) for 3-4 hours before administration of the test substance.

  • Dose Administration: The test substance is administered orally via gavage. The volume administered is kept constant by varying the concentration of the dosing formulation.

  • Up-and-Down Procedure (UDP): A single animal is dosed at a time. The first animal receives a dose one step below the best estimate of the LD50. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. Dosing is continued in this manner for a predetermined number of animals.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

G cluster_pre Pre-Dosing cluster_dosing Dosing (Up-and-Down Procedure) cluster_post Post-Dosing Observation cluster_analysis Data Analysis Select Species (Rats) Select Species (Rats) Acclimatize (>=5 days) Acclimatize (>=5 days) Select Species (Rats)->Acclimatize (>=5 days) Fast (3-4 hours) Fast (3-4 hours) Acclimatize (>=5 days)->Fast (3-4 hours) Dose Animal 1 Dose Animal 1 Fast (3-4 hours)->Dose Animal 1 Observe (48h) Observe (48h) Dose Animal 1->Observe (48h) Decision Decision Observe (48h)->Decision Dose Next Animal Dose Next Animal Decision->Dose Next Animal Survives: Increase Dose Dies: Decrease Dose Observe (14 days) Observe (14 days) Decision->Observe (14 days) Dose Next Animal->Observe (48h) Record Clinical Signs Record Clinical Signs Observe (14 days)->Record Clinical Signs Measure Body Weight Measure Body Weight Observe (14 days)->Measure Body Weight Necropsy Necropsy Observe (14 days)->Necropsy Calculate LD50 Calculate LD50 Necropsy->Calculate LD50

Figure 1: Experimental Workflow for Acute Oral Toxicity Study (OECD 425).
In Vivo Cardiovascular Safety Assessment

Objective: To evaluate the potential for a drug to cause adverse cardiovascular effects, including changes in blood pressure, heart rate, and cardiac electrical activity (QT interval).

Methodology:

  • Test Species: Conscious, telemetered non-rodents (e.g., Beagle dogs or Cynomolgus monkeys) are the preferred model.

  • Telemetry Implantation: Animals are surgically implanted with a telemetry device that continuously records electrocardiogram (ECG), blood pressure, and body temperature.

  • Baseline Data Collection: After a recovery period, baseline cardiovascular data is collected for at least 24 hours prior to dosing.

  • Dose Administration: The test compound is administered, typically via the clinical route of administration, at multiple dose levels, including a therapeutic dose and a supratherapeutic dose.

  • Data Acquisition and Analysis: Cardiovascular parameters are continuously recorded post-dose. The data is analyzed to detect changes from baseline in heart rate, blood pressure, and ECG intervals (PR, QRS, QT). The QT interval is corrected for heart rate (QTc) using a species-specific formula.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Select Species (e.g., Dog) Select Species (e.g., Dog) Telemetry Implantation Telemetry Implantation Select Species (e.g., Dog)->Telemetry Implantation Recovery Period Recovery Period Telemetry Implantation->Recovery Period Baseline Data (24h) Baseline Data (24h) Recovery Period->Baseline Data (24h) Dose Administration Dose Administration Baseline Data (24h)->Dose Administration Post-Dose Recording Post-Dose Recording Dose Administration->Post-Dose Recording ECG Analysis (QTc) ECG Analysis (QTc) Post-Dose Recording->ECG Analysis (QTc) Hemodynamic Analysis Hemodynamic Analysis Post-Dose Recording->Hemodynamic Analysis Statistical Comparison Statistical Comparison ECG Analysis (QTc)->Statistical Comparison Hemodynamic Analysis->Statistical Comparison

Figure 2: Experimental Workflow for In Vivo Cardiovascular Safety Assessment.
Assessment of Metabolic Side Effects

Objective: To determine the effects of chronic drug administration on body weight, glucose homeostasis, and lipid metabolism.

Methodology:

  • Test Species: Rodent models, often female rats, are commonly used.

  • Chronic Dosing: The test compound is administered daily for an extended period (e.g., 28 or 90 days).

  • Monitoring:

    • Body Weight and Food Consumption: Measured daily or weekly.

    • Oral Glucose Tolerance Test (OGTT): Performed at baseline and at the end of the study to assess glucose metabolism and insulin sensitivity.

    • Blood Chemistry: At the end of the study, blood samples are collected to measure levels of glucose, insulin, triglycerides, and cholesterol.

  • Data Analysis: Changes in the measured parameters are compared between the drug-treated groups and a vehicle-treated control group.

Assessment of Extrapyramidal Symptoms (EPS)

Objective: To evaluate the propensity of a drug to induce motor side effects characteristic of EPS.

Methodology:

  • Test Species: Rats or non-human primates.

  • Catalepsy Test (Rodents): This test measures the time it takes for an animal to correct an externally imposed posture. An increased latency to move is indicative of catalepsy, a proxy for parkinsonian-like effects.

  • Vacuous Chewing Movements (VCMs) (Rodents): Chronic administration of antipsychotics can induce VCMs in rats, which are considered a model of tardive dyskinesia.

  • Primate Models: Non-human primates can exhibit a broader range of EPS that more closely resemble those seen in humans, including dystonia, akathisia, and parkinsonism. Behavioral observation scales are used to quantify these effects.

Signaling Pathways

Understanding the interaction of antipsychotic drugs with key signaling pathways is fundamental to interpreting their safety profiles.

Dopamine D2 Receptor Antagonism and Extrapyramidal Symptoms

This compound, as a butyrophenone, is expected to be a potent antagonist of the dopamine D2 receptor. While this action is crucial for its antipsychotic efficacy in the mesolimbic pathway, blockade of D2 receptors in the nigrostriatal pathway is a primary cause of extrapyramidal symptoms.

G cluster_pathway Nigrostriatal Pathway This compound This compound D2 Receptor D2 Receptor This compound->D2 Receptor Blocks Reduced Dopaminergic Signaling Reduced Dopaminergic Signaling D2 Receptor->Reduced Dopaminergic Signaling Leads to Dopamine Dopamine Dopamine->D2 Receptor Binds Cholinergic Interneuron Disinhibition Cholinergic Interneuron Disinhibition Reduced Dopaminergic Signaling->Cholinergic Interneuron Disinhibition Increased Acetylcholine Release Increased Acetylcholine Release Cholinergic Interneuron Disinhibition->Increased Acetylcholine Release EPS EPS Increased Acetylcholine Release->EPS

Figure 3: Simplified Signaling Pathway for Antipsychotic-Induced EPS.

References

Benchmarking Cloperidone's Potency: A Comparative Analysis Against Standard Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potency of the experimental compound Cloperidone against established antipsychotic agents. Due to the limited publicly available pharmacological data for this compound, this document serves as a template for future benchmarking studies once such data becomes available. The included data for standard antipsychotics—Haloperidol, Risperidone, Olanzapine, Clozapine, and Aripiprazole—offers a robust baseline for comparison.

Introduction to Antipsychotic Potency and Mechanism of Action

The therapeutic efficacy of antipsychotic drugs is primarily attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. First-generation, or "typical," antipsychotics, such as Haloperidol, primarily exhibit antagonism at D2 receptors.[1] Second-generation, or "atypical," antipsychotics, including Risperidone, Olanzapine, and Clozapine, generally show a higher affinity for 5-HT2A receptors relative to D2 receptors, a characteristic believed to contribute to their broader efficacy and reduced risk of extrapyramidal side effects.[1][2] Third-generation antipsychotics, like Aripiprazole, present a more complex profile, often acting as partial agonists at D2 and 5-HT1A receptors and antagonists at 5-HT2A receptors.[3]

The potency of a compound at a specific receptor is commonly quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity and, therefore, greater potency.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki in nM) of several standard antipsychotic drugs for key dopamine and serotonin receptors. This data provides a quantitative basis for comparing the potency of novel compounds like this compound.

ReceptorThis compoundHaloperidolRisperidoneOlanzapineClozapineAripiprazole
Dopamine D2Data Not Available0.89 - 2.23.13 - 3.211 - 31125 - 1600.34
Serotonin 5-HT2AData Not Available1200.16 - 0.245.43.4

Note: Ki values can vary between studies depending on the experimental conditions. The ranges presented here are compiled from multiple sources.[1][3][4][5][6][7][8][9]

Experimental Protocols

A standardized and meticulously documented experimental protocol is crucial for generating reliable and comparable potency data. The following outlines a typical radioligand binding assay used to determine the Ki values of a test compound.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

1. Materials and Reagents:

  • Cell Lines: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably transfected with the human dopamine D2 receptor or serotonin 5-HT2A receptor.

  • Radioligands:

    • For D2 receptors: [³H]-Spiperone or [³H]-Raclopride.

    • For 5-HT2A receptors: [³H]-Ketanserin or [³H]-LSD.

  • Non-specific Binding Agent: A high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol for D2, 10 µM Ketanserin for 5-HT2A).

  • Test Compound: this compound at a range of concentrations.

  • Incubation Buffer: Typically a Tris-HCl buffer with physiological pH and salt concentrations.

  • Scintillation Cocktail and Vials.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Liquid Scintillation Counter.

2. Cell Membrane Preparation:

  • Culture the transfected cells to a sufficient density.

  • Harvest the cells and homogenize them in an ice-cold buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in the incubation buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).

3. Binding Assay Procedure:

  • Prepare a series of dilutions of the test compound (this compound).

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its dissociation constant (Kd), and either:

    • The test compound at various concentrations.

    • The non-specific binding agent.

    • Buffer only (for total binding).

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the processes involved in benchmarking this compound's potency, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a simplified signaling pathway relevant to antipsychotic action.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis Cell_Culture Cell Culture (Transfected with Target Receptor) Membrane_Prep Cell Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation of Membranes, Radioligand, and this compound Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, this compound) Reagent_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation Final_Potency Final_Potency Ki_Calculation->Final_Potency Final Potency (Ki) of this compound

Caption: Workflow for determining the in vitro potency (Ki) of this compound.

Signaling_Pathway cluster_Antipsychotics Antipsychotic Action cluster_Receptors Receptors cluster_Downstream Downstream Signaling This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonism (?) HT2A_Receptor Serotonin 5-HT2A Receptor This compound->HT2A_Receptor Antagonism (?) Standard_Antipsychotics Standard Antipsychotics (e.g., Haloperidol, Risperidone) Standard_Antipsychotics->D2_Receptor Antagonism Standard_Antipsychotics->HT2A_Receptor Antagonism G_Protein G-Protein Activation D2_Receptor->G_Protein HT2A_Receptor->G_Protein Second_Messengers Second Messenger Modulation (e.g., cAMP, IP3/DAG) G_Protein->Second_Messengers Cellular_Response Modulation of Neuronal Activity Second_Messengers->Cellular_Response

Caption: Simplified signaling pathway for antipsychotic drug action at D2 and 5-HT2A receptors.

Conclusion

The provided framework and data for standard antipsychotics establish a clear path for the preclinical evaluation of this compound's potency. The generation of robust and reproducible receptor binding data for this compound, using standardized protocols as outlined, will be a critical step in understanding its pharmacological profile and potential therapeutic utility. Direct comparison of this compound's Ki values at key receptors with those of established drugs will provide valuable insights into its potential efficacy and side-effect profile, guiding further drug development efforts.

References

Safety Operating Guide

Navigating the Disposal of Cloperidone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Improper disposal of pharmaceutical waste can lead to environmental contamination of soil and water, potentially harming wildlife and human health.[1] To mitigate these risks, a structured approach to waste management is essential. This guide outlines the necessary steps and considerations for the proper disposal of research-grade pharmaceuticals like cloperidone, in accordance with U.S. regulations.

Core Principles of Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[1][2] Many states have their own, often more stringent, regulations.[1] A key aspect of these regulations is the distinction between hazardous and non-hazardous waste.

Step-by-Step Disposal Protocol for Laboratory-Generated Pharmaceutical Waste

Step 1: Waste Identification and Classification

The first critical step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for classifying a chemical's hazards. Although a specific SDS for "this compound" was not identified, the SDS for similar compounds provides guidance. For instance, some active pharmaceutical ingredients are identified as causing skin irritation, serious eye irritation, or being harmful if swallowed.[4] Look for hazard statements (H-statements) and precautionary statements (P-statements) that indicate the substance's potential risks.

  • Determine RCRA Hazardous Waste Status: If the SDS indicates any of the hazardous characteristics, the waste must be managed as RCRA hazardous waste.

Step 2: Segregation of Waste Streams

Proper segregation is fundamental to safe and compliant disposal.

  • Hazardous vs. Non-Hazardous: Establish separate, clearly labeled waste containers for hazardous and non-hazardous pharmaceutical waste.[5]

  • Trace vs. Bulk Chemotherapy Waste: If applicable to the research, segregate trace chemotherapy waste from bulk chemotherapy waste.[5]

  • Sharps and Contaminated Materials: Any sharps (needles, scalpels) or lab materials (gloves, bench paper) contaminated with this compound should be disposed of in designated sharps or contaminated waste containers.

Step 3: Containerization and Labeling

  • Use appropriate containers: Containers must be durable, leak-proof, and compatible with the waste they hold.

  • Labeling: All waste containers must be clearly labeled with their contents. For hazardous waste, specific RCRA labeling requirements apply, including the words "Hazardous Waste," a description of the contents, and the date accumulation started.

Step 4: Storage

  • Designated Accumulation Areas: Store waste in a designated, secure area with controlled access.

  • Time and Quantity Limits: Be aware of and comply with EPA regulations regarding the maximum amount of hazardous waste that can be stored on-site and the time limits for its removal.

Step 5: Disposal

  • Never dispose of down the drain: The EPA's Subpart P regulations prohibit the sewering of hazardous waste pharmaceuticals.[2] It is best practice to avoid drain disposal for all pharmaceutical waste to prevent water contamination.[5]

  • Engage a licensed hazardous waste vendor: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[2][5] Partner with a certified waste management company that specializes in pharmaceutical and laboratory waste.

  • Documentation: Maintain meticulous records of all waste disposal activities, including waste manifests, transport receipts, and certificates of destruction.[5] These documents are essential for regulatory compliance.

Regulatory Oversight of Pharmaceutical Waste

The following table summarizes the key federal agencies and their roles in regulating pharmaceutical waste disposal in the United States.

Regulatory AgencyRole and ResponsibilitiesKey Regulations
Environmental Protection Agency (EPA) Sets guidelines for the management and disposal of hazardous waste to protect human health and the environment.[1][2]Resource Conservation and Recovery Act (RCRA): The primary federal law governing the disposal of solid and hazardous waste.[1][3] Subpart P of RCRA provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities.[2]
Drug Enforcement Administration (DEA) Regulates the handling and disposal of controlled substances to prevent diversion and abuse.[1][2]Controlled Substances Act: Provides specific guidelines for the disposal of controlled substances, often requiring on-site destruction or the use of reverse distributors.[3]
State Environmental Agencies May have more stringent regulations for pharmaceutical waste disposal than federal laws.[1]Varies by state. It is crucial to be aware of and comply with all state and local regulations.

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps for determining the proper disposal pathway for this compound waste in a research setting.

G cluster_0 A Start: this compound Waste Generated B Consult Safety Data Sheet (SDS) A->B C Is the waste RCRA hazardous? B->C D Manage as Hazardous Waste C->D Yes E Manage as Non-Hazardous Pharmaceutical Waste C->E No F Segregate into designated, labeled hazardous waste container D->F G Segregate into designated, labeled non-hazardous waste container E->G H Store in secure accumulation area F->H G->H I Arrange for disposal by a licensed hazardous waste vendor (incineration) H->I J Arrange for disposal by a licensed pharmaceutical waste vendor H->J K Maintain all disposal records (manifests, certificates) I->K J->K L End: Compliant Disposal K->L

Caption: A workflow diagram illustrating the decision-making process for the proper disposal of this compound waste in a laboratory setting.

By following these structured procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound and other pharmaceutical waste, thereby protecting themselves, the community, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cloperidone
Reactant of Route 2
Reactant of Route 2
Cloperidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.